6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYHMEVBVZNXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401380 | |
| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7229-00-7 | |
| Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates a complete and validated synthetic pathway, commencing from readily available starting materials and proceeding through key intermediates. Each synthetic step is detailed with in-depth procedural protocols, mechanistic insights, and critical analysis of experimental parameters. The guide is structured to furnish researchers and drug development professionals with the requisite knowledge for the efficient and safe laboratory-scale production of this valuable molecular scaffold.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine core is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an attractive framework for designing molecules with specific biological activities. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including anxiolytic, anticonvulsant, antimicrobial, and antiviral activities.[1] Furthermore, they have been investigated as inhibitors of various enzymes, highlighting their potential in the development of novel therapeutics for a range of diseases.[1] The introduction of a hydrazino moiety at the 6-position of this scaffold opens up avenues for further derivatization, allowing for the creation of diverse chemical libraries for drug discovery programs.
Overall Synthetic Strategy
The synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine is most effectively achieved through a multi-step sequence starting from maleic hydrazide. The overall strategy involves the initial formation of the pyridazine ring, followed by chlorination to introduce a reactive handle, subsequent construction of the fused triazole ring, and finally, the introduction of the hydrazino group via nucleophilic substitution.
Caption: Overall synthetic workflow for 6-Hydrazinotriazolo[4,3-b]pyridazine.
Part 1: Synthesis of the Key Intermediate - 3,6-Dichloropyridazine
The initial and crucial step in this synthetic sequence is the preparation of 3,6-dichloropyridazine from maleic hydrazide (3,6-dihydroxypyridazine). This transformation is a well-established and critical reaction for accessing a wide range of pyridazine derivatives.[4]
Reaction Mechanism
The conversion of the dihydroxypyridazine to the dichloropyridazine proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of maleic hydrazide are poor leaving groups. Therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) is employed to convert the hydroxyls into better leaving groups, which are subsequently displaced by chloride ions.[5]
Experimental Protocol
Method A: Using Phosphorus Oxychloride
-
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Solvent (e.g., Toluene, Chloroform)[6]
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dihydroxypyridazine (1.0 eq) in the chosen solvent.
-
Carefully add phosphorus oxychloride (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 60-110 °C) and maintain for 3-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
-
Method B: Using N-Chlorosuccinimide (A Milder Alternative)
-
Materials:
-
3,6-Dihydroxypyridazine
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Hydrochloric acid[5]
-
-
Procedure:
-
To a reaction vessel, add ethanol, 3,6-dihydroxypyridazine (1.0 eq), and a catalytic amount of hydrochloric acid.
-
Heat the mixture with stirring.
-
Gradually add N-chlorosuccinimide (excess) to the reaction mixture.[5]
-
Continue the chlorination reaction, monitoring by TLC.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Collect the solid product by suction filtration and wash with cold ethanol.[5]
-
| Parameter | Method A (POCl₃) | Method B (NCS) |
| Reagents | 3,6-dihydroxypyridazine, POCl₃ | 3,6-dihydroxypyridazine, NCS, HCl |
| Solvent | Toluene or Chloroform | Ethanol |
| Temperature | 60-110 °C | Reflux |
| Advantages | High-yielding, well-established | Milder conditions, potentially safer |
| Disadvantages | Harsh reagents, vigorous quench | May require longer reaction times |
Part 2: Construction of the Triazole Ring - Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
The second stage of the synthesis involves the annulation of the triazole ring onto the pyridazine core. This is achieved by reacting 3,6-dichloropyridazine with formic acid hydrazide.
Reaction Mechanism
This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The more reactive chlorine atom of 3,6-dichloropyridazine is displaced by the terminal nitrogen of formic acid hydrazide. The resulting intermediate then undergoes an intramolecular condensation to form the fused triazole ring.
Caption: Reaction mechanism for the formation of the triazole ring.
Experimental Protocol
-
Materials:
-
3,6-Dichloropyridazine
-
Formic acid hydrazide
-
n-Butanol
-
-
Procedure:
-
Dissolve 3,6-dichloropyridazine (1.0 eq) and formic acid hydrazide (1.0-1.2 eq) in n-butanol in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., 48 hours), as the reaction can be slow.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
-
Part 3: Final Step - Synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine
The final step in the synthesis is the introduction of the hydrazino group by reacting the chlorinated precursor with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution where the chlorine atom is displaced by the hydrazine.
Experimental Protocol (Based on Baloniak & Katrusiak, 1994)
-
Materials:
-
Procedure:
-
In a suitable reaction vessel, dissolve 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for approximately 8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 6-Hydrazinotriazolo[4,3-b]pyridazine, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
A reported yield for this reaction is 89%.
-
Characterization Data
| Property | Value |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol [7] |
| Appearance | Solid |
| IUPAC Name | {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine[7] |
| CAS Number | 7229-00-7[7] |
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridazine and triazole rings, as well as exchangeable protons of the hydrazine group.
-
¹³C NMR: Resonances for the carbon atoms of the fused ring system.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the hydrazine group, as well as C=N and C-N stretching vibrations of the heterocyclic core.[2][8][9]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.[10][11]
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should also be handled in a fume hood with appropriate PPE.
-
Chlorinated pyridazines are potentially toxic and should be handled with care.
-
All reactions should be performed in a well-ventilated area.
Conclusion
The synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine is a robust and reproducible process that provides access to a versatile building block for medicinal chemistry and drug discovery. The three-stage synthetic route outlined in this guide, starting from maleic hydrazide, offers a clear and efficient pathway for the laboratory-scale production of this compound. The provided protocols, along with the mechanistic insights and safety considerations, should serve as a valuable resource for researchers in the field.
References
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 2024.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022.
-
PubChem. {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine. National Center for Biotechnology Information.
-
PubChem. 8-Hydrazino-6-methyl[1][2][3]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information.
- El-Gendy, M. S., et al. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 2014, 3(3), 290-295.
- Olejniczak, A., et al. Short N···N and CH···N Contacts in the Ambient and High-Pressure Polymorphs of a High-Nitrogen-Content Compound. Crystal Growth & Design, 2022.
- Reva, I., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 2005.
-
Sigma-Aldrich. 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine hydrate.
- CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Sherif, M. H., et al. Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 2010.
- ChemicalBook. Pyridazine(289-80-5) 1H NMR spectrum.
- Bîcu, E., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 2018.
- Reva, I., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
Lin, C., et al. Polynitro[1][2][3] triazolo [4,3-b] pyridazine: a building block for superior-performance energetic materials. The Royal Society of Chemistry, 2025.
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Fedotov, S. O., & Hotsulia, A. S. Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Journal of Organic and Pharmaceutical Chemistry, 2023.
- Aslam, S., et al. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 2016.
- Kodama, T., Sasaki, I., & Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 2021.
-
Tota, A. S., et al. 5,6-Dihydro-[1][2][12]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2022.
- PubChem. 1,2,4-Triazolo(4,3-b)pyridazine.
-
Wang, Y., et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 2016.
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. 8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | C6H8N6 | CID 45058072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. {[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | C5H6N6 | CID 4264519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Discovery of Novel Triazolo[4,3-b]pyridazine Derivatives
The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid, bicyclic heteroaromatic system that has garnered significant attention from the medicinal chemistry community. Its unique three-dimensional structure and physicochemical properties make it an excellent scaffold for designing molecules that can effectively interact with a variety of biological targets.[4] Over the years, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anxiolytic, anticonvulsant, and antimicrobial properties.[5]
This guide provides a senior application scientist's perspective on the discovery of novel triazolo[4,3-b]pyridazine derivatives. We will delve into the strategic rationale behind synthetic pathways, explore the diverse biological targets and mechanisms of action, and analyze the critical structure-activity relationships (SAR) that drive lead optimization. The focus is not merely on the "what" but on the "why," offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for the Triazolo[4,3-b]pyridazine Core
The construction of the triazolo[4,3-b]pyridazine ring system is a critical first step in the discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves a multi-step sequence starting from readily available acetophenones, culminating in the cyclization of the triazole ring.
Causality in Synthetic Design:
The most common strategies hinge on the sequential construction of the pyridazine ring followed by the annulation of the triazole ring. This approach allows for modularity, enabling the introduction of diverse chemical functionalities at key positions (typically C3 and C6) to explore the chemical space around a biological target.
A representative synthetic pathway is outlined below. This method begins with the formation of a pyridazinone intermediate, which is then activated by chlorination. The subsequent reaction with a hydrazide derivative proceeds via nucleophilic substitution followed by an intramolecular cyclization to yield the final triazolo[4,3-b]pyridazine core.
Caption: General synthetic workflow for triazolo[4,3-b]pyridazine derivatives.
Exemplary Synthetic Protocol: Synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines
This protocol is adapted from a validated methodology for producing derivatives with potent antitubulin activity.[1]
Step 1: Synthesis of Pyridazinones (7)
-
A solution of substituted acetophenone (6) (1.0 eq) and glyoxylic acid (1.1 eq) in acetic acid is heated to reflux for 8-12 hours.
-
The reaction mixture is cooled to room temperature, and hydrazine (1.2 eq) is added.
-
The mixture is heated to reflux for an additional 4-6 hours.
-
After cooling, the resulting precipitate is filtered, washed with water, and dried to afford the pyridazinone intermediate (7).
-
Rationale: This is a classical condensation reaction sequence to build the pyridazine core. The initial reaction forms an α,β-unsaturated keto acid, which then undergoes cyclocondensation with hydrazine.
-
Step 2: Synthesis of Chloropyridazines (8)
-
The pyridazinone (7) (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (5-10 vol).
-
The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to give the key chloropyridazine intermediate (8).
-
Rationale: The conversion of the pyridazinone to a chloropyridazine is a crucial activation step. The chlorine atom at the 6-position serves as a good leaving group for the subsequent nucleophilic substitution by the hydrazide.
-
Step 3: Synthesis of Target Compounds (4a-q)
-
A mixture of the chloropyridazine (8) (1.0 eq) and the appropriate substituted hydrazide (11) (1.2 eq) in a suitable solvent (e.g., n-butanol) is heated to reflux for 12-24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
-
Rationale: This final step involves an SNAr reaction where the hydrazide displaces the chloride, followed by an intramolecular cyclization and dehydration to form the stable, aromatic triazole ring.
-
Part 2: Diverse Biological Activities and High-Value Therapeutic Targets
The triazolo[4,3-b]pyridazine scaffold has proven to be a versatile starting point for inhibitors of multiple high-value targets in oncology and other disease areas. The rigid, planar nature of the ring system allows it to effectively mimic the hinge-binding motifs required for many kinase inhibitors.
Key Therapeutic Targets:
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are key regulators of cell survival and proliferation and are frequently overexpressed in cancers.[6] Several triazolo[4,3-b]pyridazine series have been developed as potent and selective pan-PIM or isoform-selective PIM inhibitors.[6][7] Structure-based design has been instrumental in improving properties like solubility and permeability in this class.[7]
-
c-Met Kinase: The c-Met receptor tyrosine kinase is another critical oncogene. Its aberrant activation drives tumor growth, invasion, and metastasis. Triazolo[4,3-b]pyridazine derivatives have been successfully designed as potent dual inhibitors of both c-Met and PIM-1 kinases.[2][5][8] This dual-targeting approach is a compelling strategy to overcome resistance mechanisms.
-
Tubulin Polymerization: Disrupting microtubule dynamics is a clinically validated anticancer strategy. Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogues of Combretastatin A-4 (CA-4), a potent antitubulin agent.[1] These compounds inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and apoptosis.[1]
-
BRD4 Bromodomain: More recently, the scaffold has been identified as a novel starting point for inhibitors of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers.[9] BRD4 is a key regulator of oncogene transcription, making it an attractive target for cancer therapy.
Mechanism of Action: Dual c-Met/Pim-1 Inhibition and Downstream Signaling
The dual inhibition of c-Met and Pim-1 by compounds like derivative 4g leads to a synergistic antitumor effect.[2][5] This compound was found to induce cell cycle arrest in the S phase and promote apoptosis. Mechanistically, this is achieved by suppressing the PI3K/AKT/mTOR signaling pathway, a critical downstream cascade that controls cell growth and survival.[5][8]
Caption: Inhibition of c-Met/Pim-1 signaling by triazolo[4,3-b]pyridazine derivatives.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic exploration of the SAR is the cornerstone of transforming a hit compound into a clinical candidate. For the triazolo[4,3-b]pyridazine scaffold, modifications at the C3 and C6 positions have proven to be most fruitful for modulating potency and selectivity.
SAR Insights for Anticancer Activity:
-
Antitubulin Agents: For derivatives designed as CA-4 analogues, a 3,4,5-trimethoxyphenyl group at one of the aryl positions (Ring A) is critical for potent antiproliferative activity.[1] The other aryl ring (Ring B) can be varied to fine-tune activity, with moieties like 3-amino-4-methoxyphenyl leading to compounds with picomolar to low nanomolar potency, comparable to CA-4 itself.[1]
-
Kinase Inhibitors (PIM/c-Met): In the context of PIM-1 kinase inhibitors, structure-based design has shown that substitutions on the 3-aryl ring can be optimized to improve solubility and permeability without sacrificing potency.[7] For dual c-Met/PIM-1 inhibitors, specific substitutions on the aryl rings are crucial for achieving potent dual inhibitory activity. For instance, compound 4g , which features specific substitutions, demonstrated significantly stronger activity against both kinases compared to other analogues.[2][8]
The general drug discovery workflow for these compounds follows a logical progression from initial screening to lead optimization, driven by iterative cycles of design, synthesis, and testing.
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity | Semantic Scholar [semanticscholar.org]
- 9. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of Pyridazine Compounds
Introduction: The Pyridazine Core in Modern Science
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in contemporary drug discovery and materials science.[1][2] Its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity—render it an attractive component for designing molecules with specific biological activities or material properties.[1][3] Pyridazine derivatives are found in numerous approved drugs, such as the antihypertensive agent Hydralazine and the psychotropic drug Minaprine, as well as in vital agrochemicals.[2][4]
Given its significance, the unambiguous determination of the structure of novel pyridazine compounds is a cornerstone of research and development in this field. A molecule's precise three-dimensional arrangement, connectivity, and electronic properties dictate its function. Therefore, a multi-faceted analytical approach is not just recommended but essential for validating new chemical entities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core techniques used for the structural characterization of pyridazines, emphasizing the causality behind experimental choices and the synergy between different methods.
Foundational Physicochemical Properties
Before delving into analytical techniques, it is crucial to understand the inherent properties of the pyridazine nucleus that influence its spectroscopic and crystallographic behavior.[1]
| Property | Value/Description | Significance in Characterization |
| Molecular Formula | C₄H₄N₂[2][5] | Provides the basis for mass spectrometry. |
| Molar Mass | 80.09 g·mol⁻¹[2][5] | The exact mass is a primary confirmation point in MS. |
| Appearance | Colorless liquid[2][6] | Physical state is a basic but important initial observation. |
| Boiling Point | 208 °C[2][6] | Indicates strong intermolecular forces, relevant for purification. |
| pKa | 2.3[3] | Weak basicity affects NMR chemical shifts in protic solvents. |
| Dipole Moment | ~4 D[3] | High polarity influences crystal packing and chromatographic behavior. |
| Key Feature | Two adjacent nitrogen atoms | Creates a unique electronic environment, strongly influencing NMR shifts and providing H-bond acceptor sites.[1] |
The Spectroscopic & Spectrometric Toolkit
A combination of techniques is required to build a complete structural picture, from atomic connectivity to 3D arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. For pyridazines, ¹H, ¹³C, and ¹⁵N NMR, often combined with 2D experiments, provide definitive assignments.[7][8]
Causality of NMR Choices: The electron-withdrawing nature of the two adjacent nitrogen atoms significantly deshields the protons and carbons of the pyridazine ring, causing them to resonate at characteristically downfield chemical shifts. The symmetry (or lack thereof) in substituted pyridazines dictates the complexity of the spectra.
Typical NMR Data:
| Nucleus | Position | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Notes |
| ¹H | H-3 / H-6 | 9.2 - 9.4 | ³J ≈ 5.0 Hz, ⁴J ≈ 1.9 Hz | Most deshielded protons, adjacent to nitrogen.[9][10] |
| ¹H | H-4 / H-5 | 7.5 - 7.8 | ³J ≈ 8.2 Hz | More shielded protons, further from nitrogen.[9][10] |
| ¹³C | C-3 / C-6 | 150 - 165 | ¹JCH ≈ 189 Hz | Highly deshielded due to direct attachment to nitrogen.[11] |
| ¹³C | C-4 / C-5 | 125 - 135 | ¹JCH ≈ 170 Hz | Less deshielded carbons.[11] |
Experimental Protocol: Full NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridazine compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides initial information on the number of unique protons, their chemical environment (shift), and neighboring protons (multiplicity).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through 2 or 3 bonds. It is essential for tracing the connectivity of protons on the pyridazine ring and its substituents.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons to their attached carbons (¹JCH). It is the primary method for assigning carbons that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for pyridazines. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Causality: This is crucial for assigning quaternary (non-protonated) carbons and for definitively linking substituents to their specific positions on the pyridazine core by observing correlations from the substituent's protons to the ring carbons.[7][8]
-
¹⁵N NMR (Optional but Recommended): While less common due to lower sensitivity, ¹H-¹⁵N HMBC experiments can directly probe the nitrogen environments, confirming N-alkylation or substitution patterns.[8][12]
Mass Spectrometry (MS): Weighing the Molecule
MS provides the molecular weight and, with high resolution, the elemental formula of a compound. Its fragmentation patterns offer corroborating structural evidence.
Causality of MS Choices: Electron Ionization (EI) is a high-energy technique often used for volatile, stable heterocycles like pyridazines, leading to characteristic and reproducible fragmentation. Electrospray Ionization (ESI) is a softer technique, ideal for larger, more polar, or less stable derivatives, and is excellent for obtaining the molecular ion with minimal fragmentation.
Common Fragmentation Pathways: The pyridazine ring is known to undergo specific fragmentations under EI conditions. The molecular ion (M⁺) is typically prominent.[13]
-
Loss of N₂: A characteristic fragmentation pathway for pyridazines is the retro-Diels-Alder reaction, leading to the expulsion of a stable nitrogen molecule (N₂), resulting in a [M-28]⁺ peak.[14]
-
Loss of HCN: Fission of the ring can also lead to the loss of hydrogen cyanide (HCN), giving a [M-27]⁺ peak.[14]
| Fragmentation | Mass Loss | Significance |
| [M - N₂]⁺ | 28 Da | Diagnostic for the 1,2-diazine (pyridazine) core.[14] |
| [M - HCN]⁺ | 27 Da | Common for nitrogen-containing heterocycles.[14] |
| [M - Substituent]⁺ | Varies | Helps identify and confirm attached functional groups. |
Experimental Protocol: High-Resolution MS (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample into the ion source (typically ESI for drug-like molecules). Acquire a full scan mass spectrum in positive or negative ion mode. The instrument should be set to measure m/z values to at least four decimal places.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental formula based on the exact mass.
-
Compare the calculated mass with the theoretical mass for the proposed structure. A mass error of <5 ppm provides high confidence in the assigned elemental formula.
-
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16]
Causality of Crystallography: This technique is considered the "gold standard" for structural proof. For pyridazines, it is invaluable for:
-
Confirming Connectivity: It provides absolute proof of the substitution pattern, resolving any ambiguities from NMR.
-
Determining Stereochemistry: It can resolve the absolute configuration of chiral centers.
-
Analyzing Intermolecular Interactions: It reveals how molecules pack in the solid state, showing hydrogen bonds, π-π stacking, and other non-covalent interactions that are critical for drug-receptor binding and material properties.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are common methods.
-
Solvent Choice: Experiment with a range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane).
-
Purity: The compound must be of very high purity (>98%).
-
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.[15][16]
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is "refined" by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data, resulting in a final, high-resolution 3D structure.
-
Vibrational Spectroscopy (FT-IR): Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[17] While it doesn't typically provide detailed information about the core skeleton, it is excellent for confirming the presence of substituents.
Characteristic IR Absorptions:
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridazine ring.[17]
-
C-H stretching (aromatic): Typically found above 3000 cm⁻¹.[17]
-
Other groups: Carbonyls (C=O, ~1700 cm⁻¹), amines (N-H, ~3300-3500 cm⁻¹), or nitriles (C≡N, ~2200 cm⁻¹) attached to the ring will show strong, characteristic absorption bands.
Computational Chemistry: A Complementary Approach
Modern computational methods, particularly Density Functional Theory (DFT), serve as a powerful partner to experimental techniques.[18]
Applications in Pyridazine Characterization:
-
Spectrum Prediction: DFT can calculate theoretical NMR chemical shifts and IR frequencies. Comparing these predicted spectra with experimental data can aid in structural assignment.[19]
-
Conformational Analysis: For flexible substituents, computation can identify low-energy conformers, helping to interpret solution-state NMR data.
-
Electronic Properties: Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential maps provides insight into the molecule's reactivity and potential interaction sites.[19]
Integrated Characterization Strategy
No single technique is sufficient. A logical workflow ensures efficient and accurate characterization, where each step validates the next.
Caption: Integrated workflow for the structural characterization of a novel pyridazine compound.
Conclusion
The structural characterization of pyridazine compounds is a critical process that relies on the synergistic application of multiple advanced analytical techniques. While NMR spectroscopy provides the primary map of atomic connectivity in solution and mass spectrometry confirms the molecular formula, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. These core experimental methods, supported by vibrational spectroscopy and validated by computational chemistry, form a robust workflow. For scientists in drug discovery and materials research, mastering this integrated approach is fundamental to ensuring scientific integrity and accelerating the development of novel, functional pyridazine-based molecules.
References
-
Duncton, M. A. J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1464–1503. [Link]
-
Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 73-83. [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved January 17, 2026, from [Link]
-
Yarim, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 979-982. [Link]
-
Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-40. [Link]
-
Sathish Kumar, M., & Jagadeesh, G. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 967-991. [Link]
-
Stanovnik, B., & Tišler, M. (1985). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 38, 347-399. [Link]
-
Haikal, A. Z., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6473-6484. [Link]
-
Sharma, V. P., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Organic Chemistry, 4, 289-297. [Link]
-
Kozlov, N. G., & Gusak, K. N. (2022). Recent advances in pyridazine chemistry. Chemistry of Heterocyclic Compounds, 58(1), 1-20. [Link]
-
Asif, M. (2018). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Reviews in Journal of Chemistry, 8(3), 280-300. [Link]
-
Harrison, P. G., et al. (1986). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (5), 909-914. [Link]
-
Dennis, N., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 1930-1936. [Link]
-
Stanovnik, B., & Tišler, M. (1985). RECENT ADVANCES IN THE CHEMISTRY OF PYRIDAZINES. Semantic Scholar. [Link]
-
Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved January 17, 2026, from [Link]
-
Dumitrascu, F., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 23(19), 11629. [Link]
-
Patel, R. B., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(27). [Link]
-
Yarim, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]
-
Heinisch, G., & Matuszczak, B. (1998). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]
-
Bowie, J. H., et al. (1967). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 17, 2026, from [Link]
-
Pluskota-Karwatka, D., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(11), 3846. [Link]
-
Ingenta Connect. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [Link]
-
Gobouri, A. A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. [Link]
-
Atalay, V., & Avcı, D. (2021). Antioxidative activity analyses of some pyridazine derivatives using computational methods. Structural Chemistry, 32, 1989-2001. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 29(2), 464. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
-
Atalay, V., & Avcı, D. (2021). Antioxidative activity analyses of some pyridazine derivatives using computational methods. Üsküdar University. [Link]
-
Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
-
LibreTexts Chemistry. (2023, September 24). 1.3: Different types of Spectroscopy. [Link]
-
Perez, J. D., & Harmony, M. D. (2013). Structure of Pyridazine at 100 K. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 14336-14347. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. aminer.org [aminer.org]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [growingscience.com]
- 16. mdpi.com [mdpi.com]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidative activity analyses of some pyridazine derivatives using computational methods [openaccess.uskudar.edu.tr]
The Triazolo[4,3-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: Unveiling a Scaffold of Versatility
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks capable of binding to multiple, distinct biological targets—is a cornerstone of efficient therapeutic development. Among these, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a structure of significant interest. This bicyclic heteroaromatic system, characterized by the fusion of a 1,2,4-triazole ring to a pyridazine ring, offers a unique combination of structural rigidity, synthetic tractability, and a rich three-dimensional arrangement of hydrogen bond donors and acceptors. These features have rendered it a versatile template for the design of potent and selective modulators of a wide array of biological targets, from kinases and tubulin to parasitic enzymes and central nervous system receptors. This guide provides an in-depth exploration of the triazolo[4,3-b]pyridazine scaffold, from its fundamental synthesis to its diverse applications in medicinal chemistry, offering researchers and drug development professionals a comprehensive understanding of its potential.
Core Synthesis: Constructing the Triazolo[4,3-b]pyridazine Nucleus
The synthetic accessibility of the triazolo[4,3-b]pyridazine scaffold is a key driver of its widespread use in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at multiple positions, thereby enabling extensive structure-activity relationship (SAR) studies. A common and effective strategy involves the construction of a pyridazine ring followed by the annulation of the triazole ring.
Representative Synthetic Protocol: Synthesis of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines
A prevalent method for the synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines, often employed in the development of anticancer agents, is outlined below. This multi-step synthesis begins with the formation of a pyridazinone intermediate, which is subsequently chlorinated and then cyclized to form the desired triazolopyridazine core.[2][4]
Step 1: Synthesis of 6-Aryl-2H-pyridazin-3-ones
-
A mixture of a substituted acetophenone and glyoxylic acid in acetic acid is refluxed.
-
After cooling, the reaction mixture is neutralized with ammonium hydroxide.
-
Hydrazine hydrate is added, and the mixture is refluxed to yield the desired 6-aryl-2H-pyridazin-3-one.
Step 2: Chlorination to 3-Chloro-6-arylpyridazines
-
The 6-aryl-2H-pyridazin-3-one is treated with phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated, typically at 100°C, for 2 hours.
-
Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 3-chloro-6-arylpyridazine intermediate.
Step 3: Synthesis of Aryl Hydrazides
-
A substituted benzoic acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
The resulting methyl ester is then reacted with hydrazine hydrate in methanol under reflux to produce the corresponding aryl hydrazide.
Step 4: Cyclization to 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines
-
The 3-chloro-6-arylpyridazine intermediate is reacted with the appropriate aryl hydrazide in a suitable solvent, such as n-butanol.
-
The reaction is often carried out under microwave irradiation at elevated temperatures (e.g., 120°C) to facilitate the cyclization and afford the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine product.[2]
This synthetic sequence offers a reliable and adaptable method for generating a library of analogues with diverse substitutions on the aryl rings at the 3- and 6-positions, which is crucial for optimizing biological activity.
Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets
The triazolo[4,3-b]pyridazine nucleus has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics across various disease areas. Its rigid structure serves as an excellent anchor for positioning key pharmacophoric elements in the binding sites of a range of biological targets.
Anticancer Activity: A Multifaceted Approach
The most extensively explored therapeutic application of the triazolo[4,3-b]pyridazine scaffold is in oncology. Derivatives have demonstrated potent activity against a variety of cancer cell lines through diverse mechanisms of action.
1. Tubulin Polymerization Inhibitors:
A notable application of the triazolo[4,3-b]pyridazine scaffold is as a bioisosteric replacement for the easily isomerized (Z,E)-butadiene linker in vinylogous combretastatin A-4 (CA-4) analogues.[2][4][5] This strategy leverages the rigid nature of the fused ring system to lock the relative orientation of the two aryl rings, mimicking the active conformation of CA-4.[2][4] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
One particularly potent compound, 4q , which features a 3-amino-4-methoxyphenyl moiety as the B-ring, has shown impressive antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively.[2][4]
2. Kinase Inhibition:
The triazolo[4,3-b]pyridazine core has also been successfully employed in the design of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.
-
c-Met and Pim-1 Kinase Inhibitors: Researchers have designed and synthesized novel triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases, both of which are attractive targets for cancer therapy.[6][7] Compound 4g from one such study exhibited potent inhibitory activity against both c-Met (IC₅₀ = 0.163 ± 0.01 μM) and Pim-1 (IC₅₀ = 0.283 ± 0.01 μM).[6] This compound was also shown to induce apoptosis and cause cell cycle arrest in the S phase in MCF-7 breast cancer cells.[6][7] The mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[6]
-
PIM Kinase Inhibitors: The scaffold has been utilized in a scaffold hopping strategy to develop novel PIM kinase inhibitors.[8] This family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) is frequently overexpressed in various cancers.[8] The developed triazolo[4,3-b]pyridazine-based tricycles have shown selective PIM-1/PIM-3 biochemical profiles, with some compounds also exhibiting pan-PIM inhibition.[8]
3. Bromodomain and Extra-Terminal (BET) Inhibitors:
More recently, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has been identified as a promising core for the development of BRD4 bromodomain inhibitors.[9] BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and is a key regulator of oncogene expression. A series of derivatives were found to have micromolar IC₅₀ values in BRD4 BD1 inhibition, and their binding modes were characterized by X-ray crystallography.[9]
Structure-Activity Relationship (SAR) Summary for Anticancer Triazolo[4,3-b]pyridazines
| Target Class | Scaffold Position | Favorable Substitutions | Unfavorable Substitutions | Reference(s) |
| Tubulin Polymerization | B-ring (6-position) | 3-amino-4-methoxyphenyl, Electron-donating groups (e.g., OCH₃, NH₂) | Electron-withdrawing groups (e.g., CF₃, NO₂) | [2][4][5] |
| c-Met/Pim-1 Kinase | 3- and 6-positions | Aryl and heteroaryl groups with specific substitution patterns | - | [6][7] |
| BRD4 Bromodomain | R1 and R2 positions | Indole and methylpiperidine groups at R2 | Bulky ortho-fluorobenzyl substitution at R1 | [9] |
Anti-parasitic Activity: Targeting Cryptosporidium
Beyond oncology, the triazolo[4,3-b]pyridazine scaffold has shown promise in the fight against infectious diseases. Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, is a significant threat to children and immunocompromised individuals. A triazolopyridazine derivative, SLU-2633, was identified as a potent agent against Cryptosporidium parvum with an EC₅₀ of 0.17 μM.[1] Subsequent SAR studies aimed at reducing off-target effects, such as hERG channel affinity, have explored replacements for the triazolopyridazine head group.[1] While many replacements led to a loss of potency, this work underscores the importance of the scaffold for anti-cryptosporidial activity and provides a foundation for further optimization.[1]
Central Nervous System (CNS) Applications: Benzodiazepine Receptor Ligands
Derivatives of 6-aryl-triazolo[4,3-b]pyridazine have been investigated as ligands for the benzodiazepine receptor, a target for anxiolytic and hypnotic drugs.[3] Studies have focused on understanding the electronic and steric requirements for binding to the receptor, with molecular modeling suggesting that the dipole moment orientation and the electrostatic potential around the triazole ring are key determinants of activity.[3]
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is downstream of the c-Met receptor and is inhibited by dual c-Met/Pim-1 inhibitory triazolo[4,3-b]pyridazine derivatives like compound 4g .[6]
Caption: PI3K/AKT/mTOR pathway inhibited by a triazolo[4,3-b]pyridazine derivative.
Future Perspectives and Conclusion
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to modulate a diverse range of biological targets have led to the discovery of potent lead compounds in oncology, infectious diseases, and neuroscience. Future research will likely focus on several key areas:
-
Further SAR Exploration: The continued synthesis and biological evaluation of novel derivatives will undoubtedly uncover new therapeutic opportunities and refine our understanding of the pharmacophoric requirements for different targets.
-
Optimization of Pharmacokinetic Properties: As lead compounds progress, a greater emphasis will be placed on optimizing their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their drug-likeness and clinical potential.
-
Novel Target Identification: Phenotypic screening of triazolo[4,3-b]pyridazine libraries may reveal novel biological targets and mechanisms of action, further expanding the therapeutic utility of this versatile scaffold.
References
- Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (n.d.). National Institutes of Health (NIH).
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). National Institutes of Health (NIH). Retrieved from
- Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019, April 15). European Journal of Medicinal Chemistry.
- II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor. (n.d.). PubMed.
- Synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines. (n.d.). ResearchGate.
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Institutes of Health (NIH).
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health (NIH).
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Publishing.
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3- b] Pyridazines as Antitubulin Agents. (2016, October 17). PubMed. Retrieved from
- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023, July 04). National Institutes of Health (NIH).
- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020, January 29). PubMed Central.
Sources
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic [b]-heteroannulated pyridazine derivatives--II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 6-Hydrazinotriazolo[4,3-b]pyridazine: A Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. At the heart of many potent therapeutic agents lies the 6-Hydrazinotriazolo[4,3-b]pyridazine core, a versatile intermediate that serves as a linchpin for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and functionalization of 6-Hydrazinotriazolo[4,3-b]pyridazine. Furthermore, it delves into the significant body of research highlighting the therapeutic potential of its derivatives, with a particular focus on their application as kinase inhibitors in oncology. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutics based on this promising scaffold.
Introduction: The Triazolo[4,3-b]pyridazine Core
The fusion of a triazole and a pyridazine ring system gives rise to the[1][2][3]triazolo[4,3-b]pyridazine bicyclic heterocycle. This scaffold has garnered considerable attention in the field of drug discovery due to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a known pharmacophore found in several approved drugs. When fused with a triazole ring, the resulting system exhibits a unique electronic distribution and steric profile, making it an attractive starting point for the design of novel bioactive molecules.
The introduction of a hydrazino (-NHNH2) group at the 6-position of the triazolo[4,3-b]pyridazine core dramatically enhances its synthetic utility. The nucleophilic nature of the hydrazino moiety provides a reactive handle for a plethora of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements. This has led to the development of extensive libraries of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization of 6-Hydrazinotriazolo[4,3-b]pyridazine
The most direct and high-yielding synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine involves the nucleophilic substitution of a suitable leaving group at the 6-position of the triazolo[4,3-b]pyridazine ring with hydrazine. The common precursor for this transformation is 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
Synthetic Pathway
The synthesis initiates with the commercially available 3,6-dichloropyridazine, which undergoes cyclization with a suitable reagent to form the triazole ring, followed by the displacement of the remaining chloro group with hydrazine. A well-established method involves the reaction of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine with hydrazine hydrate in an alcoholic solvent.[2]
Caption: Synthetic route to 6-Hydrazinotriazolo[4,3-b]pyridazine.
Experimental Protocol: Synthesis of 6-Hydrazinotriazolo[4,3-b]pyridazine
-
Materials:
-
Procedure:
-
To a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 6-Hydrazinotriazolo[4,3-b]pyridazine as a solid.
-
Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate drives the nucleophilic substitution reaction to completion. Ethanol is a suitable solvent as it dissolves the starting material and is relatively inert under the reaction conditions. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Physicochemical Properties and Characterization
| Property | Value | Source |
| Molecular Formula | C5H6N6 | |
| Molecular Weight | 150.14 g/mol | |
| Appearance | Solid | |
| CAS Number | 7229-00-7 |
Self-Validating System for Protocol: The identity and purity of the synthesized 6-Hydrazinotriazolo[4,3-b]pyridazine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data would include characteristic peaks for the aromatic protons and carbons of the heterocyclic core, as well as signals corresponding to the hydrazino group.
Chemical Reactivity and Functionalization
The synthetic versatility of 6-Hydrazinotriazolo[4,3-b]pyridazine stems from the nucleophilic character of the terminal amino group of the hydrazino moiety. This allows for a variety of chemical transformations to introduce diverse substituents and build molecular complexity.
Formation of Hydrazones
The reaction of 6-Hydrazinotriazolo[4,3-b]pyridazine with aldehydes or ketones in the presence of an acid catalyst readily forms the corresponding hydrazones. This is a robust and widely used method for introducing a variety of aryl and alkyl groups.
Caption: General scheme for hydrazone formation.
Acylation Reactions
The hydrazino group can be acylated using various acylating agents such as acid chlorides or anhydrides to yield the corresponding N-acylhydrazide derivatives.
Cyclization Reactions
The di-nucleophilic nature of the hydrazino group allows for its participation in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, further extending the heterocyclic scaffold.
Biological Activities and Therapeutic Applications
Derivatives of 6-Hydrazinotriazolo[4,3-b]pyridazine have demonstrated a remarkable range of biological activities, with a significant focus in the area of oncology. The core scaffold has proven to be an excellent platform for the development of potent kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The triazolo[4,3-b]pyridazine scaffold has been successfully employed to design inhibitors of several important oncogenic kinases.
-
c-Met Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis. Several studies have reported the design and synthesis of potent c-Met inhibitors based on the triazolo[4,3-b]pyridazine core. These compounds typically feature a substituted aromatic ring attached to the hydrazone linkage, which occupies the ATP-binding pocket of the kinase.[1]
-
Pim-1 Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation. Triazolo[4,3-b]pyridazine derivatives have been identified as potent inhibitors of Pim-1 kinase.[1]
-
Dual c-Met/Pim-1 Inhibitors: The development of dual inhibitors that can target multiple oncogenic pathways is a promising strategy in cancer therapy. Researchers have successfully designed triazolo[4,3-b]pyridazine-based compounds that exhibit potent dual inhibitory activity against both c-Met and Pim-1 kinases.[1]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. CAS#:56383-11-0 | 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 6-Hydrazinotriazolo[4,3-b]pyridazine (CAS Number: 7229-00-7)
An In-depth Technical Guide to 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine (CAS Number: 7229-00-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and synthetic organic chemistry.
Core Chemical Identity
6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic system. The structure consists of a pyridazine ring fused with a 1,2,4-triazole ring, substituted with a hydrazino group. This arrangement of nitrogen-containing rings and the reactive hydrazino moiety makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 7229-00-7 | [4] |
| IUPAC Name | {[1][2][3]triazolo[4,3-b]pyridazin-6-yl}hydrazine | [5] |
| Molecular Formula | C₅H₆N₆ | [4] |
| Molecular Weight | 150.14 g/mol | [4][5] |
| Canonical SMILES | NNC1=NN2C(C=C1)=NN=C2 | [4] |
| InChI Key | KHYHMEVBVZNXLZ-UHFFFAOYSA-N | [5] |
| Physical Form | Solid (likely, as hydrate form is solid) | [6] |
| Purity (Typical) | >98% | [6] |
Synthesis and Characterization
The primary synthetic route to 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate.
Established Synthetic Protocol
A well-documented synthesis was reported by Baloniak & Katrusiak in the Polish Journal of Chemistry.[4] The reaction proceeds by treating 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine with hydrazine hydrate in ethanol.
Reaction Scheme:
Caption: Synthetic route to 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
Experimental Protocol Outline:
While the full experimental details from the original publication are not publicly available, a general procedure based on the provided information would be as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up and Purification: The product would likely precipitate upon cooling or after partial removal of the solvent. The solid would then be collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification could be achieved by recrystallization.
Characterization
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridazine ring, and exchangeable protons from the hydrazino (NH and NH₂) group.
-
¹³C NMR: Resonances for the carbon atoms of the fused triazolopyridazine core.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the hydrazino group) and C=N and N-N stretching vibrations within the heterocyclic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (150.14 g/mol ).
Reactivity and Potential for Drug Discovery
The synthetic utility of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine stems from the reactivity of the hydrazino group, which serves as a versatile handle for constructing a variety of derivatives.
Key Reactions of the Hydrazino Group
The hydrazino moiety is a potent nucleophile and can undergo a range of chemical transformations, making it a key component for library synthesis in drug discovery programs.
-
Formation of Hydrazones: Condensation with aldehydes and ketones to form the corresponding hydrazones. This is a common strategy for introducing diverse side chains.
-
Acylation: Reaction with acyl chlorides or anhydrides to yield acylhydrazides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonohydrazides.
-
Cyclization Reactions: The hydrazino group can be a key participant in the formation of new heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings, while reaction with isothiocyanates can be a pathway to triazole or thiadiazole derivatives.
Caption: Reactivity of the hydrazino group for derivative synthesis.
A Scaffold for Biologically Active Molecules
The[1][2][3]triazolo[4,3-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications.
-
Anticonvulsant Activity: Certain alkoxy derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have shown promising anticonvulsant properties in preclinical studies.
-
BRD4 Bromodomain Inhibition: The[1][2][3]triazolo[4,3-b]pyridazine core has been identified as a promising scaffold for the development of inhibitors of the BRD4 bromodomain, a target of interest in oncology.
-
Antimicrobial Agents: Some derivatives have been evaluated for their potential as antimicrobial agents.[7]
Therefore, 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine is a key starting material for synthesizing libraries of compounds to be screened for these and other biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
Hazard Identification
Based on available data, this compound is classified with the following hazards:[5]
Table 2: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
Conclusion
6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine (CAS 7229-00-7) is a valuable heterocyclic building block with significant potential for applications in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its hydrazino group make it an attractive starting material for the creation of diverse chemical libraries. The established biological activities associated with the[1][2][3]triazolo[4,3-b]pyridazine scaffold further underscore the importance of this compound as a key intermediate for the synthesis of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.
References
-
Lin, C., Xie, L., Yi, P., Yi, X., He, P., Zhang, C., & Zhang, J. (2025). Polynitro[1][2][3] triazolo [4,3-b] pyridazine: a building block for superior-performance energetic materials. The Royal Society of Chemistry.
- El-Sayed, R. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC.
-
SpectraBase. (n.d.). [1][2][3]triazolo[4,3-b]pyridazine, 6-(3-methoxyphenoxy)-3-phenyl-. Retrieved from [Link]
-
Wacker Chemical Corporation. (n.d.). Safety Data Sheet. Retrieved from [Link]
- MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4477.
- Dow Corning Corporation. (n.d.).
-
Covestro LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
SpectraBase. (n.d.). [1][2][3]triazolo[4,3-b]pyridazine, 3-phenyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-. Retrieved from [Link]
- Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
- El-Sayed, A. A. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
- Al-Issa, S. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4264519, {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine. Retrieved from [Link]
- Ricca Chemical Company. (2025).
- Kumar, V., & Aggarwal, N. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 126-135.
-
Stokes, M. E., et al. (2015). Preclinical characterization of substituted 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(16), 3229-3233.
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 1-125.
-
Wikipedia contributors. (2024, January 10). Hydrazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45058072, 8-Hydrazino-6-methyl[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]
- Wang, Y., et al. (2020).
- Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 1234-1242.
-
El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry, 64(2), 735-742.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. rsc.org [rsc.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. {[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | C5H6N6 | CID 4264519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isomers of C5H6N6: Properties, Synthesis, and Applications in Research and Drug Development
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | C5H6N6 | CID 222233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 9. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Hydrazinyl-triazolo[4,3-b]pyridazine: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed and validated synthesis protocol, characterization methodologies, and explore its emerging role in drug development, particularly as an inhibitor of key cellular signaling pathways.
Core Compound Identification
The molecule at the center of this guide is a fused heterocyclic system comprising a triazole ring fused to a pyridazine ring, with a hydrazine substituent.
-
Systematic IUPAC Name: {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine[4][5]
-
Common Name: 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine[6]
| Identifier | Value | Source |
| IUPAC Name | {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | PubChem[4][5] |
| CAS Number | 7229-00-7 | ChemicalBook, PubChem[5][6] |
| Molecular Formula | C₅H₆N₆ | ChemicalBook, PubChem[5][6] |
| Molecular Weight | 150.14 | ChemicalBook, PubChem[5][6] |
| Canonical SMILES | C1=CC2=NN=CN2N=C1NN | PubChem[4] |
| InChI Key | KHYHMEVBVZNXLZ-UHFFFAOYSA-N | PubChem[4] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most efficient and commonly cited method for the synthesis of 6-Hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine is via the nucleophilic aromatic substitution (SNAr) of its chlorinated precursor.[6]
Synthesis Workflow Diagram
Sources
- 1. rsc.org [rsc.org]
- 2. Polish Journal of Chemistry Vol. 68 no. 1 (1994) - Digital Repository of Scientific Institutes [rcin.org.pl]
- 3. sci-hub.se [sci-hub.se]
- 4. Hydrazine [organic-chemistry.org]
- 5. {[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | C5H6N6 | CID 4264519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polish Journal of Chemistry - Google Kitaplar [books.google.com.tr]
- 7. chemscene.com [chemscene.com]
The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have rendered it a versatile scaffold in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of pyridazine derivatives, delving into their synthesis, multifaceted biological activities, and mechanisms of action. It is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering field-proven insights and detailed experimental methodologies.
The Pyridazine Core: Physicochemical Properties and Medicinal Chemistry Significance
The inherent polarity of the pyridazine ring, arising from the electronegativity of the adjacent nitrogen atoms, significantly influences the aqueous solubility of molecules, a critical parameter in drug design.[3] This polarity also facilitates the formation of crystalline, water-soluble salts, which is advantageous for formulation and bioavailability.[3] The pyridazine motif has been successfully employed as a bioisostere for other aromatic and heteroaromatic rings like phenyl, pyridine, pyrimidine, and pyrazine.[3] This substitution can lead to improved metabolic stability and potency.[4]
The arrangement of the nitrogen atoms in the pyridazine ring provides a unique platform for molecular interactions with biological targets. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for receptor binding.[2] Furthermore, the electron-deficient nature of the ring can influence the properties of its substituents, allowing for fine-tuning of the molecule's electronic and steric characteristics to optimize target engagement and pharmacokinetic profiles.
Synthetic Strategies for Accessing the Pyridazine Scaffold
A variety of synthetic routes have been developed to construct the pyridazine core and its derivatives. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
One of the most common and versatile methods for synthesizing pyridazine derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[5] This approach allows for the introduction of a wide range of substituents on the pyridazine ring.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [6]
This protocol describes the synthesis of a key pyridazinone intermediate.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Bromine
Procedure:
-
A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for 6 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried.
-
The solid is then dissolved in acetic acid.
-
A solution of bromine in acetic acid is added slowly to the mixture at 353.2 K.
-
The resulting mixture is stirred for 15 minutes.
-
The solid product is filtered, washed extensively with water, and recrystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction provides an elegant and efficient method for the construction of pyridazine rings. For instance, the reaction of 1,2,3-triazines with 1-propynylamines offers a highly regioselective, metal-free synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[7] This method is valued for its broad substrate scope and good functional group tolerance.[7]
Diverse Biological Activities of Pyridazine Derivatives
The pyridazine scaffold is associated with a remarkable breadth of pharmacological activities, making it a focal point of interest in numerous therapeutic areas.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.
Mechanism of Action: EGFR Inhibition One of the key mechanisms through which pyridazine derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR). Novel hybrids of pyridazine-pyrazoline have shown excellent EGFR inhibitory activity, with IC50 values surpassing that of the established drug Erlotinib.[8] These compounds have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.[8]
Quantitative Data: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| IXn | UO-31 (Renal) | 0.65 | EGFR Inhibition | [8] |
| IXg | UO-31 (Renal) | 0.75 | EGFR Inhibition | [8] |
| IXb | UO-31 (Renal) | 0.82 | EGFR Inhibition | [8] |
| IXl | UO-31 (Renal) | 0.84 | EGFR Inhibition | [8] |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | Hsp90 Modulation | [9] |
| 2S-5 | 4T1 (Mouse Breast) | 7.04 | Hsp90 Modulation | [9] |
| 2S-13 | MDA-MB-231 (Breast) | 7.73 | Hsp90 Modulation | [9] |
| 2S-13 | 4T1 (Mouse Breast) | 8.21 | Hsp90 Modulation | [9] |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | EGFR/CDK-2 Inhibition | [3] |
| Pyrazolo-pyridazine 4 | HCT-116 (Colorectal) | 18.38 | EGFR/CDK-2 Inhibition | [3] |
| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | EGFR/CDK-2 Inhibition | [3] |
Experimental Protocol: MTT Assay for Cell Viability [5][10][11][12][13]
This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Pyridazine derivatives have shown significant promise as anti-inflammatory agents by targeting key inflammatory mediators.[14]
Mechanism of Action: Targeting Inflammatory Pathways Pyridazine and pyridazinone scaffolds have been shown to effectively regulate inflammatory pathways by inhibiting the production of Thromboxane A2 (TxA2), reducing the release of Tumor Necrosis Factor-alpha (TNF-α), and disrupting Interleukin-6 (IL-6) signaling.[6][14][15]
Signaling Pathway Diagram: TNF-α Signaling
Caption: TNF-α signaling pathway and point of intervention by pyridazine derivatives.
Signaling Pathway Diagram: IL-6 Signaling
Sources
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 4. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. criver.com [criver.com]
- 15. bosterbio.com [bosterbio.com]
Methodological & Application
Synthesis of Triazolo[4,3-b]pyridazines: An Experimental Protocol and Mechanistic Guide
Introduction: The Significance of the Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and distribution of nitrogen atoms facilitate effective interactions with various biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this core have demonstrated potent anti-cancer[1][3][4][5], anti-diabetic[2], and anti-leishmanial properties[6], among others. This guide provides a detailed, field-proven experimental protocol for the synthesis of substituted triazolo[4,3-b]pyridazines, elucidated with mechanistic insights to empower researchers in their drug discovery and development endeavors.
Strategic Overview of the Synthetic Pathway
The construction of the triazolo[4,3-b]pyridazine core typically involves a multi-step sequence. A common and reliable strategy commences with the commercially available 3,6-dichloropyridazine. This precursor undergoes sequential nucleophilic substitution and cyclization reactions to yield the desired fused heterocyclic system. The overall workflow can be conceptualized as follows:
Caption: General synthetic workflow for triazolo[4,3-b]pyridazines.
Part 1: Synthesis of Key Intermediates
Protocol for the Synthesis of 3-Chloro-6-hydrazinopyridazine
The initial step involves the selective displacement of one chlorine atom from 3,6-dichloropyridazine with hydrazine. This reaction hinges on the nucleophilic aromatic substitution (SNAr) mechanism.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier (Example) |
| 3,6-Dichloropyridazine | 98% | Sigma-Aldrich |
| Hydrazine Hydrate (25% aq. soln.) | Reagent Grade | Merck |
| Ammonia (32% aq. soln.) | ACS Reagent | Fisher Scientific |
| Water | Deionized | In-house |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of 25% aqueous hydrazine (4.25 L) and 32% aqueous ammonia (7.5 L) in water (23.7 L).
-
Addition of Starting Material: While maintaining a gentle stream of nitrogen, add 3,6-dichloropyridazine (3 kg) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture, a precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3-chloro-6-hydrazinopyridazine as a solid product.[7]
Causality and Expertise:
-
The use of a large excess of hydrazine and the presence of ammonia helps to drive the monosubstitution reaction and minimize the formation of the disubstituted product.
-
The reaction is performed under a nitrogen atmosphere to prevent the oxidation of hydrazine.
-
The product precipitates upon cooling due to its lower solubility in the aqueous medium at reduced temperatures.
Protocol for the Synthesis of Hydrazone Intermediates
The synthesized 3-chloro-6-hydrazinopyridazine is then condensed with an appropriate aldehyde to form a hydrazone. This intermediate is crucial for the subsequent cyclization step.
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier (Example) |
| 3-Chloro-6-hydrazinopyridazine | As synthesized | - |
| Aromatic Aldehyde | 99% | Acros Organics |
| Absolute Ethanol | Anhydrous | J.T. Baker |
| Glacial Acetic Acid | ACS Reagent | VWR Chemicals |
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-chloro-6-hydrazinopyridazine in absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add the desired aromatic aldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The hydrazone product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Causality and Expertise:
-
The condensation reaction is an acid-catalyzed process. Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
-
The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step that forms the C=N double bond of the hydrazone.
Part 2: Formation of the Triazolo[4,3-b]pyridazine Ring System
The pivotal step in this synthesis is the oxidative cyclization of the hydrazone intermediate to form the fused triazole ring.
Protocol for Oxidative Cyclization
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier (Example) |
| Hydrazone Intermediate | As synthesized | - |
| Ferric Chloride (FeCl3) | Anhydrous, 98% | Alfa Aesar |
| Ethanol | Absolute | J.T. Baker |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the hydrazone intermediate in absolute ethanol.
-
Addition of Oxidant: Add anhydrous ferric chloride to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Mechanistic Insight:
The cyclization is believed to proceed through an intramolecular electrophilic attack of the pyridazine ring by the hydrazone nitrogen, facilitated by the oxidizing agent. Ferric chloride acts as a Lewis acid and an oxidant, promoting the ring closure and subsequent aromatization to the stable triazolopyridazine system.
Caption: Simplified schematic of the oxidative cyclization step.
Part 3: Diversification of the Triazolo[4,3-b]pyridazine Scaffold
The 6-chloro substituent on the triazolopyridazine core is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution.
Protocol for Nucleophilic Substitution
Materials and Reagents:
| Reagent/Solvent | Grade | Supplier (Example) |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | As synthesized | - |
| Nucleophile (e.g., amine, alcohol) | Reagent Grade | TCI America |
| Solvent (e.g., Ethanol, NMP) | Anhydrous | Sigma-Aldrich |
| Base (e.g., DIEA) | Reagent Grade | Combi-Blocks |
Step-by-Step Protocol:
-
Reaction Setup: In a microwave vial or a sealed tube, dissolve the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine derivative in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Heating: Seal the vessel and heat the reaction mixture. For less reactive nucleophiles, microwave irradiation (e.g., 100-150°C for 1-2 hours) can significantly accelerate the reaction.[9]
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the final substituted triazolo[4,3-b]pyridazine product.
Causality and Expertise:
-
The electron-withdrawing nature of the fused triazole ring activates the C6 position of the pyridazine ring towards nucleophilic attack.
-
The choice of solvent and temperature is critical. Higher boiling point solvents like NMP are often used for less reactive nucleophiles.
-
Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation.
Data Presentation: A Comparative Overview of Reaction Conditions and Yields
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Hydrazine, Ammonia | Water | Reflux | 2 | 85.9 | [7] |
| Hydrazone Intermediate | FeCl3 | Ethanol | 80 | 4-6 | ~60-80 | [1] |
| 6-Chloro-triazolopyridazine | N-Boc-piperazine, DIEA | Ethanol | 100 (MW) | 2 | ~80-90 | [9] |
| 6-Chloro-triazolopyridazine | Substituted Amines, DIEA | NMP | 150 | 12 | ~70-85 | [9] |
Characterization of Triazolo[4,3-b]pyridazines
The structural elucidation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.[1][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[6]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which should be in close agreement with the calculated values for the proposed structure.[1]
Conclusion and Future Perspectives
This guide has outlined a robust and versatile synthetic route for the preparation of triazolo[4,3-b]pyridazines. By understanding the underlying principles of each reaction step, from the initial hydrazinolysis to the final diversification, researchers are well-equipped to synthesize a library of novel derivatives for biological screening and materials science applications. The modular nature of this synthetic strategy allows for the systematic exploration of the chemical space around the triazolopyridazine core, paving the way for the discovery of new and improved therapeutic agents and functional materials.
References
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1234-1250. [Link]
-
Khan, I., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry, 187, 111952. [Link]
-
Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PubMed Central. [Link]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(8), 783-788. [Link]
-
Adekoya, O. A., et al. (2021). Molecular docking, design, synthesis and in vitro analysis identify[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Journal of Biomolecular Structure and Dynamics, 39(15), 5489-5503. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-6-hydrazinopyridazine. [Link]
-
Rathnam, R., et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases, 7(6), 1648-1661. [Link]
-
Semantic Scholar. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PubMed Central. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
Application Notes and Protocols: The Versatile 6-Hydrazinotriazolo[4,3-b]pyridazine Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic potential.[4][5] Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for designing targeted inhibitors for a range of biological targets. The inclusion of a hydrazino moiety at the 6-position further enhances its utility, providing a key reactive handle for the synthesis of diverse compound libraries through reactions like hydrazone formation and condensation.[6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the practical applications of the 6-hydrazinotriazolo[4,3-b]pyridazine scaffold in contemporary drug discovery, with a focus on oncology, neurodegenerative disorders, and metabolic diseases. We will delve into the rationale behind its use, provide detailed experimental protocols, and present key data to illustrate its potential in developing novel therapeutics.
I. Application in Oncology: Targeting Key Kinases and Cellular Processes
The triazolo[4,3-b]pyridazine scaffold has emerged as a powerful tool in the development of novel anti-cancer agents, primarily due to its effectiveness as a kinase inhibitor.[1][2][7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This section will focus on the application of 6-hydrazinotriazolo[4,3-b]pyridazine derivatives in targeting c-Met and Pim-1 kinases, as well as their role as antitubulin agents.
A. Dual Inhibition of c-Met and Pim-1 Kinases for Cancer Therapy
The mesenchymal-epithelial transition factor (c-Met) and Pim-1 kinase are both proto-oncogenes that, when overexpressed or mutated, contribute to tumor growth, proliferation, and metastasis.[1][7] Developing dual inhibitors that can simultaneously target both kinases presents a promising strategy for comprehensive cancer treatment. The triazolo[4,3-b]pyridazine scaffold has proven to be an excellent starting point for designing such dual inhibitors.[1]
The design of these dual inhibitors leverages the pharmacophoric elements of known c-Met and Pim-1 inhibitors, integrating them into the triazolo[4,3-b]pyridazine core. The core structure appropriately positions key substituents to interact with the ATP-binding pockets of both enzymes.[1] Modifications at the 6-hydrazino position allow for the introduction of various aryl groups, which can be optimized to enhance binding affinity and selectivity.[1]
Caption: Workflow for discovery of dual c-Met/Pim-1 inhibitors.
This protocol outlines a general procedure for an initial screen of synthesized compounds against the National Cancer Institute's 60 human cancer cell line panel.
1. Materials:
- Synthesized 6-hydrazinotriazolo[4,3-b]pyridazine derivatives
- NCI-60 cell line panel
- Appropriate cell culture media and supplements (RPMI-1640, FBS, penicillin/streptomycin)
- Sulforhodamine B (SRB) assay kit
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
2. Procedure:
- Compound Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mM.
- Cell Seeding: Plate cells from the NCI-60 panel in 96-well plates at their optimal seeding densities and allow them to attach overnight.
- Compound Treatment: Treat the cells with a single dose (e.g., 10 µM) of each test compound.[1] Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
- Cell Viability Assessment (SRB Assay):
- Fix the cells with trichloroacetic acid (TCA).
- Stain the cells with SRB dye.
- Wash away the unbound dye.
- Solubilize the bound dye with a Tris base solution.
- Measure the absorbance at 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage growth inhibition (GI%) for each compound against each cell line.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of lead compounds against c-Met and Pim-1 kinases.
1. Materials:
- Recombinant human c-Met and Pim-1 kinases
- Kinase-specific peptide substrates
- ATP
- Kinase buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Test compounds
- 384-well plates
2. Procedure:
- Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer.
- Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | [1] |
| Pim-1 | 0.283 ± 0.01 | [1] | |
| 4a | c-Met | >10 | [1] |
| Pim-1 | >10 | [1] |
Note: Compound 4g demonstrated potent dual inhibitory activity, while 4a was less active.[1]
B. Antitubulin Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines
Microtubules are dynamic polymers of tubulin that play a critical role in cell division, making them an attractive target for anticancer drugs. The triazolo[4,3-b]pyridazine scaffold can be used to create rigid analogues of combretastatin A-4 (CA-4), a potent natural antitubulin agent.[5]
The triazolo[4,3-b]pyridazine core serves as a bioisosteric replacement for the cis-olefin linker in CA-4, locking the molecule in a conformation that is favorable for binding to the colchicine-binding site on tubulin.[5] This rigidity prevents isomerization to the less active trans-isomer, potentially leading to improved efficacy and stability.
This protocol measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
1. Materials:
- Purified bovine brain tubulin
- Guanosine triphosphate (GTP)
- Polymerization buffer (e.g., PEM buffer)
- Test compounds
- Positive control (e.g., CA-4)
- Negative control (e.g., Paclitaxel, a microtubule stabilizer)
- 96-well plates
- Spectrophotometer with temperature control
2. Procedure:
- Compound Preparation: Prepare various concentrations of the test compound in polymerization buffer.
- Reaction Setup: In a 96-well plate, add tubulin and GTP to the polymerization buffer containing the test compound.
- Initiate Polymerization: Incubate the plate at 37°C to induce tubulin polymerization.
- Monitor Polymerization: Measure the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
- Data Analysis: Determine the IC50 value by plotting the rate of polymerization against the compound concentration.
II. Application in Neurodegenerative Disorders: Targeting LRRK2 in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been genetically linked to Parkinson's disease (PD).[9] The G2019S mutation in LRRK2, which increases its kinase activity, is a common cause of familial PD. Therefore, inhibitors of LRRK2 kinase are being actively pursued as potential therapeutics for PD. The triazolo[4,3-b]pyridazine scaffold has been successfully employed to develop potent and selective LRRK2 inhibitors.[9]
The triazolo[4,3-b]pyridazine core provides a rigid framework for the design of LRRK2 inhibitors that can effectively compete with ATP for binding to the kinase domain. Structure-based drug design, aided by X-ray crystallography, has enabled the optimization of substituents on the scaffold to achieve high potency and selectivity.[9]
Caption: Workflow for LRRK2 inhibitor development.
III. Application in Metabolic Diseases: Targeting DPP-4 for Diabetes
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated as DPP-4 inhibitors.[10]
The triazolo-pyridazine scaffold serves as a core element for the design of DPP-4 inhibitors. The 6-position of the pyridazine ring is substituted with a piperazine moiety, which is a common feature in many known DPP-4 inhibitors.[10] Further modifications to the piperazine ring and the triazole ring can be made to optimize the compound's potency and pharmacokinetic properties.
This protocol describes a method to assess the DPP-4 inhibitory activity of synthesized compounds.
1. Materials:
- Human recombinant DPP-4
- DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
- Assay buffer (e.g., Tris-HCl)
- Test compounds
- Positive control (e.g., Sitagliptin)
- 96-well plates
- Spectrophotometer
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Reaction Setup: In a 96-well plate, add the DPP-4 enzyme and the test compound.
- Pre-incubation: Pre-incubate the enzyme and compound mixture for a short period (e.g., 10 minutes) at 37°C.
- Initiate Reaction: Add the DPP-4 substrate to start the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
- Measure Product Formation: Measure the absorbance of the product (p-nitroaniline) at 405 nm.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The 6-hydrazinotriazolo[4,3-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents across a range of diseases. Its synthetic tractability and ability to be tailored to specific biological targets underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in other therapeutic areas such as infectious and inflammatory diseases. The continued application of structure-based drug design and innovative screening methodologies will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
References
-
El-Gamal, M. I., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(15), 10135-10153. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-363. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(49), 31835-31851. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Muthusamy, A., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry, 187, 111953. [Link]
-
Norman, M. H., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3018-3022. [Link]
-
Maksić, Z. B., & Kovačević, B. (1998). II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor. Journal of the Chemical Society, Perkin Transactions 2, (11), 2623-2629. [Link]
-
O'Shea, D. F. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(3), 386-412. [Link]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(9), 829-834. [Link]
-
Galatsis, P., et al. (2014). Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a[1][2][3]triazolo[4,3-b]pyridazine scaffold. Bioorganic & Medicinal Chemistry Letters, 24(17), 4168-4172. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound hydrate | 1255717-27-1 [smolecule.com]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Triazolo[4,3-b]pyridazine Acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide, a key intermediate in the development of various biologically active compounds. The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of diseases, including cancer and parasitic infections.[1][3][4][5] This guide details the synthetic pathway, starting from commercially available precursors, and offers in-depth protocols, mechanistic insights, and characterization data. The procedures outlined are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery and organic synthesis.
Introduction and Scientific Rationale
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, such as PIM-1 and c-Met, which are implicated in cancer progression.[1][3] Furthermore, its structural analogs have been investigated as inhibitors of Leishmania donovani sterol methyltransferase, highlighting its potential in the development of anti-parasitic agents.[5]
The acetohydrazide functional group serves as a versatile handle for further chemical modifications. It can be readily converted into a variety of other functional groups or used as a key building block in the synthesis of more complex molecules through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate other heterocyclic systems.
This guide focuses on a reliable and efficient multi-step synthesis to obtain triazolo[4,3-b]pyridazine acetohydrazide. The synthetic strategy involves the initial formation of a pyridazine ring, followed by the annulation of the triazole ring, and subsequent functional group manipulation to yield the desired product. Each step has been optimized to ensure high yields and purity.
Synthetic Scheme and Mechanistic Overview
The overall synthetic pathway for the preparation of 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide is depicted below. The synthesis commences with the reaction of 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then cyclized with an appropriate reagent to construct the triazolo[4,3-b]pyridazine core. Subsequent nucleophilic substitution with an acetate equivalent, followed by hydrazinolysis of the resulting ester, affords the target acetohydrazide.
Figure 1. Overall synthetic scheme for the preparation of 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of 3-Chloro-6-hydrazinylpyridazine
This initial step involves the nucleophilic aromatic substitution of a chlorine atom on the pyridazine ring with hydrazine. The use of ammonia helps to neutralize the HCl generated during the reaction.
Protocol:
-
To a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L), add 3,6-dichloropyridazine (3 kg) portion-wise while maintaining a gentle stream of nitrogen.[2]
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 3-chloro-6-hydrazinylpyridazine.
Expected Yield and Characterization:
-
Yield: Approximately 85-90%.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 140-141 °C.[2]
-
CAS Number: 17284-97-8.[6]
Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
The formation of the triazole ring is achieved through the cyclization of the hydrazinylpyridazine intermediate. Triethyl orthoformate serves as a one-carbon source for the triazole ring formation.
Protocol:
-
Suspend 3-chloro-6-hydrazinylpyridazine (1 mole equivalent) in triethyl orthoformate (3-5 mole equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to give the desired product.
Expected Yield and Characterization:
-
Yield: Typically >90%.
-
Appearance: White to off-white solid.
Synthesis of Ethyl 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetate
This step involves a nucleophilic substitution reaction where the chlorine atom on the triazolopyridazine core is displaced by the enolate of ethyl acetate.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.2 mole equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add ethyl acetate (1.5 mole equivalents) to the base solution and stir for 30 minutes to generate the enolate.
-
Add a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1 mole equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure ester.
Expected Yield and Characterization:
-
Yield: 60-70%.
-
Appearance: White to pale yellow solid.
Synthesis of 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide
The final step is the hydrazinolysis of the ethyl ester to form the desired acetohydrazide. This is a standard and generally high-yielding reaction.
Protocol:
-
Dissolve ethyl 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetate (1 mole equivalent) in absolute ethanol.[7]
-
Add hydrazine hydrate (5-10 mole equivalents) to the solution.[7][8]
-
Reflux the reaction mixture for 3-5 hours.[7][8] Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is not complete, the mixture can be poured onto crushed ice and acidified with dilute HCl.[7]
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield and Characterization:
-
Yield: 75-85%.
-
Appearance: White or off-white solid.
-
IR (KBr, cm⁻¹): 3483, 3240 (NH), 3008 (CH aromatic), 2947, 2908 (CH aliphatic), 1685 (C=O).[9]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.83 (s, 1H, NH), 8.39 (d, 1H), 8.10 (d, 1H), 6.96 (d, 1H), 2.02 (s, 3H, CH₃).[9] Note: The provided NMR data is for a similar N'-substituted acetohydrazide derivative and should be adapted for the specific target molecule.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Chloro-6-hydrazinylpyridazine | C₄H₅ClN₄ | 144.56 | 140-141 |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | C₅H₃ClN₄ | 154.56 | - |
| Ethyl 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetate | C₉H₁₀N₄O₂ | 206.20 | - |
| 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | C₇H₈N₆O | 192.18 | - |
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the synthesis of triazolo[4,3-b]pyridazine acetohydrazide.
Troubleshooting and Field-Proven Insights
-
Incomplete reaction in Step 3.1: Ensure the use of a sufficient excess of hydrazine and ammonia to drive the reaction to completion and neutralize the generated acid.
-
Low yield in Step 3.3: The success of this step is highly dependent on the complete exclusion of water and air. Use freshly distilled solvents and perform the reaction under an inert atmosphere (nitrogen or argon). The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
-
Difficulty in purification: The final product is often a crystalline solid that precipitates from the reaction mixture. If the product remains in solution, careful concentration and trituration with a non-polar solvent can induce crystallization. If column chromatography is necessary, a polar eluent system (e.g., dichloromethane/methanol) is recommended.
-
Decarboxylation: In the synthesis of related triazolo[4,3-b]pyridazine-3-carboxylic acids, decarboxylation can be a significant side reaction.[10] While the acetohydrazide is generally more stable, prolonged heating or strongly acidic/basic conditions should be avoided in the final steps.
Conclusion
The protocols detailed in this guide provide a clear and reproducible pathway for the synthesis of 2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide. This versatile intermediate is a valuable building block for the development of novel therapeutic agents. By understanding the underlying chemical principles and following the optimized procedures, researchers can efficiently access this important scaffold for their drug discovery programs.
References
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-6-hydrazinopyridazine. Retrieved from [Link]
-
Kim, J., et al. (2023).[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(1), 1-19. Available at: [Link]
-
Zhang, B., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16687–16701. Available at: [Link]
-
Shamroukh, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(1), 1-19. Available at: [Link]
-
El Massry, A. M., & Amer, A. (1990). Synthesis of New s-Triazolo(4,3-b)pyridazines. ChemInform, 21(16). Available at: [Link]
-
Gundugola, A. S., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6296. Available at: [Link]
-
van der Pijl, F., et al. (2017). Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Biagi, G., et al. (1993). 1,2,3-Triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines. ResearchGate. Available at: [Link]
-
Sakyi, P. O., et al. (2025). Molecular docking, design, synthesis and in vitro analysis identify[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Journal of Parasitic Diseases, 49(4), 987-1011. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-hydrazinylpyridazine. PubChem. Retrieved from [Link]
-
Hermecz, I., et al. (1988). Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8 [matrix-fine-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Intermediate: A Guide to the Application of 6-Hydrazinotriazolo[4,3-b]pyridazine in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic selection of chemical intermediates is a cornerstone of successful and efficient drug discovery programs. Among the myriad of heterocyclic scaffolds, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a privileged structure, frequently found in compounds targeting a range of therapeutic areas. At the heart of synthesizing diverse libraries based on this scaffold lies a key intermediate: 6-Hydrazinotriazolo[4,3-b]pyridazine . This application note provides an in-depth guide to the synthetic utility of this versatile building block, complete with detailed protocols, mechanistic insights, and a survey of its application in the development of bioactive molecules.
Introduction: The Significance of the Triazolo[4,3-b]pyridazine Scaffold
The triazolo[4,3-b]pyridazine ring system is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to interact with a variety of biological targets, particularly ATP-binding sites in kinases. Consequently, this heterocyclic system has been extensively explored in the development of inhibitors for various protein kinases implicated in cancer and other diseases, such as c-Met and PIM kinases.[4][5][6][7] The introduction of a hydrazine moiety at the 6-position of the triazolo[4,3-b]pyridazine core provides a reactive handle for a wide array of chemical transformations, making 6-Hydrazinotriazolo[4,3-b]pyridazine a crucial starting material for generating chemical diversity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is paramount for its effective and secure use in the laboratory.
Table 1: Physicochemical Properties of 6-Hydrazinotriazolo[4,3-b]pyridazine
| Property | Value | Source |
| CAS Number | 7229-00-7 | |
| Molecular Formula | C₅H₆N₆ | |
| Molecular Weight | 150.14 g/mol | |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols. | General Laboratory Experience |
Safety and Handling:
6-Hydrazinotriazolo[4,3-b]pyridazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
Core Reactivity and Synthetic Applications
The primary utility of 6-Hydrazinotriazolo[4,3-b]pyridazine as a chemical intermediate stems from the nucleophilicity of the hydrazine group. This functional group readily participates in condensation reactions with carbonyl compounds and can be used to construct a variety of new heterocyclic rings. The following sections detail the most common and synthetically valuable transformations.
Formation of Hydrazones: A Gateway to Diverse Functionality
The reaction of the hydrazine moiety with aldehydes and ketones is a straightforward and high-yielding method to produce the corresponding hydrazones. This transformation is often the first step in a multi-step synthesis, introducing a new point of diversity and a functional group that can be further modified.
Caption: General workflow for hydrazone synthesis.
Protocol 1: General Procedure for the Synthesis of 6-(2-Benzylidenehydrazinyl)-[1][2][3]triazolo[4,3-b]pyridazine Derivatives [5]
This protocol describes a typical condensation reaction to form a hydrazone, a key step in the synthesis of potential dual c-Met/Pim-1 inhibitors.[5][6]
Materials:
-
6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq)
-
Appropriate aromatic aldehyde (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine in absolute ethanol, add the aromatic aldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 6-(2-benzylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine.
Causality and Insights:
-
The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Absolute ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for heating to a suitable temperature for the condensation to occur.
-
The precipitation of the product upon cooling provides a simple and efficient method of purification.
Table 2: Examples of Bioactive Hydrazone Derivatives Synthesized from 6-Hydrazinotriazolo[4,3-b]pyridazine Analogs
| Compound ID | R-group on Benzylidene | Biological Target | Activity (GI%)* | Reference |
| 4a | H | NCI 60-cell line panel | 29.08 | [5] |
| 4f | 4-OCH₃ | NCI 60-cell line panel | 34.83 | [5] |
| 4g | 4-OH | NCI 60-cell line panel | 55.84 | [5] |
*Mean growth inhibition percentage across the NCI 60-cell line screen.
Synthesis of Pyrazole Derivatives: Building New Heterocyclic Scaffolds
The Knorr pyrazole synthesis and related cyclocondensation reactions offer a powerful method for constructing pyrazole rings. 6-Hydrazinotriazolo[4,3-b]pyridazine can serve as the hydrazine component in these reactions, reacting with 1,3-dicarbonyl compounds or their equivalents to yield pyrazole-substituted triazolo[4,3-b]pyridazines. These derivatives have shown significant potential as kinase inhibitors.[9][10][11]
Caption: General workflow for pyrazole synthesis.
Protocol 2: Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine [5]
This protocol details the synthesis of a pyrazole-substituted triazolo[4,3-b]pyridazine, a scaffold that has been explored for its anticancer properties.[5]
Materials:
-
6-Hydrazinyl-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Absolute Ethanol
Procedure:
-
Dissolve 6-hydrazinyl-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine in absolute ethanol in a round-bottom flask.
-
Add acetylacetone to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.
Causality and Insights:
-
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate.
-
Subsequent intramolecular condensation of the remaining amino group with the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.
-
This one-pot procedure is highly efficient for the construction of this important heterocyclic system.
Table 3: Biological Activity of Pyrazole-Substituted Triazolo[4,3-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Derivative of 6-(pyrazol-1-yl)triazolo[4,3-b]pyridazine | c-Met | 0.163 | [6] |
| Derivative of 6-(pyrazol-1-yl)triazolo[4,3-b]pyridazine | Pim-1 | 0.283 | [6] |
Conclusion
6-Hydrazinotriazolo[4,3-b]pyridazine stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its readily accessible hydrazine functionality provides a robust platform for the synthesis of diverse libraries of compounds based on the privileged triazolo[4,3-b]pyridazine scaffold. The straightforward and efficient protocols for the formation of hydrazones and pyrazoles, as detailed in this application note, empower researchers to rapidly explore structure-activity relationships and develop novel therapeutic agents. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and potent drug candidates targeting a wide range of diseases.
References
-
Bemis, G. W., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]
-
Chary, P. J., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][3]triazolo[3,4- b ][1][3][4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(6), 1-15. [Link]
-
El-Sayed, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry, 64(2), 1-9. [Link]
-
Hassan, A. S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3248. [Link]
-
Hassan, A. Y., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(34), 22005-22021. [Link]
-
Hassan, A. Y., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-361. [Link]
-
PrepChem. (n.d.). Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. PrepChem.com. [Link]
-
PubChem. (n.d.). {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine. National Center for Biotechnology Information. [Link]
-
Rathod, D. M., et al. (2023). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of the Indian Chemical Society, 100(1), 100811. [Link]
-
Song, D., et al. (2017). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. [Link]
-
Sun, Y., et al. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 26(16), 4945. [Link]
-
Taha, M. O., et al. (2023). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Molecules, 28(14), 5334. [Link]
-
Wang, Y., et al. (2023). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Communications Biology, 6(1), 1-10. [Link]
-
Zaky, H., et al. (2019). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 24(19), 3456. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4786. [Link]
-
The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2020). Scientific Reports, 10(1), 1-14. [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2019). ResearchGate. [Link]
-
PubChem. (n.d.). {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). MDPI. [Link]
-
Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Research Square. [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journals. [Link]
Sources
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-(2-Arylidenehydrazinyl)-3-aryl-triazolo[4,3-b]pyridazine Derivatives
Application Notes and Protocols for the Synthesis of 6-(2-Arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
Authored by: Senior Application Scientist
Introduction: The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The fusion of the triazole and pyridazine rings creates a rigid, planar structure that can effectively interact with various biological targets.[4] Specifically, derivatives functionalized at the 6-position with an arylidenehydrazinyl moiety have attracted significant attention as potential kinase inhibitors, demonstrating potent antiproliferative effects in cancer cell lines.[1][2]
This document provides a detailed protocol for the synthesis of 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives. The outlined procedure is based on established and reliable methodologies, offering researchers a reproducible guide for accessing this important class of compounds.[5] We will delve into the rationale behind the experimental choices, provide step-by-step instructions, and discuss the necessary analytical techniques for characterization, ensuring a comprehensive and self-validating workflow.
Chemical Rationale and Strategy
The synthetic strategy hinges on a two-step process starting from the key intermediate, 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine. This intermediate serves as a versatile building block for introducing diverse functionalities. The core of the protocol described herein is the condensation reaction between the hydrazinyl group of this intermediate and a variety of aromatic aldehydes. This reaction forms a stable hydrazone linkage, yielding the final 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives.
The choice of absolute ethanol as the reaction solvent is crucial. Its polar protic nature facilitates the dissolution of the reactants and stabilizes the transition state of the condensation reaction. Furthermore, its boiling point is suitable for carrying out the reaction under reflux, providing the necessary activation energy without leading to thermal decomposition of the products. The reaction is typically carried out at 80°C to ensure a reasonable reaction rate.[5]
Experimental Workflow
The overall experimental workflow for the synthesis of the target compounds is depicted below. It begins with the synthesis of the key 6-hydrazinyl intermediate, followed by the final condensation step with an appropriate aromatic aldehyde.
Caption: Experimental workflow for the synthesis of target compounds.
Detailed Synthesis Protocol
This protocol is divided into two main parts: the synthesis of the 6-hydrazinyl intermediate and the subsequent synthesis of the final arylidenehydrazinyl derivatives.
Part 1: Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (Intermediate)
The synthesis of the 6-hydrazinyl intermediate is achieved through the nucleophilic substitution of a chlorine atom from the corresponding 6-chloro derivative with hydrazine hydrate.
Materials and Reagents:
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in absolute ethanol, add hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine intermediate.
Part 2: Synthesis of 6-(2-Arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (Final Product)
The final step involves the condensation of the 6-hydrazinyl intermediate with various aromatic aldehydes. A general procedure is provided below.
Materials and Reagents:
-
6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine (from Part 1)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine intermediate (1.0 eq) in absolute ethanol (15 mL) by gentle heating.[5]
-
Once a clear solution is obtained, add the appropriate aromatic aldehyde (1.0 eq) to the mixture.[5]
-
Heat the reaction mixture to reflux at 80°C and maintain for 2-5 hours, depending on the reactivity of the aldehyde.[5]
-
Monitor the reaction by TLC. The formation of the product is usually indicated by the appearance of a new, less polar spot.
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivative.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compounds.
Data Summary: Examples of Synthesized Derivatives
The following table summarizes the synthesis of several derivatives using the described protocol, highlighting the versatility of this method with different aromatic aldehydes.
| Compound ID | Aryl Group (Ar) | Arylidene Group (Ar') | Yield (%) | M.p. (°C) |
| 4a | Phenyl | 3-Hydroxyphenyl | 72 | 229-230 |
| 4b | Phenyl | 4-Nitrophenyl | - | - |
| 4c | Phenyl | 4-(Dimethylamino)phenyl | 72 | 271-272 |
| 4f | 4-Methoxyphenyl | 4-Methylphenyl | - | - |
Data extracted from Abdel-aziz et al., RSC Adv., 2022, 12, 33023-33041.[5]
Characterization and Validation
To ensure the successful synthesis and purity of the target compounds, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) (around 8-9 ppm) are indicative of product formation. A singlet corresponding to the NH proton, which is D₂O exchangeable, is also expected (around 11-12 ppm).[5]
-
¹³C NMR: The formation of the imine bond can be confirmed by the appearance of a signal for the azomethine carbon in the range of 140-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1600-1630 cm⁻¹) confirm the formation of the hydrazone. The presence of an N-H stretching band (around 3200-3400 cm⁻¹) is also expected.[5]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry should be used to confirm the molecular weight of the synthesized compounds, matching the calculated exact mass.
-
-
Elemental Analysis:
-
The elemental composition (C, H, N) of the purified product should be determined and compared with the calculated values to confirm its purity and empirical formula.[5]
-
Troubleshooting and Expert Insights
-
Low Yields: If the yield of the final product is low, ensure that the starting materials are pure and dry. The reaction time can also be extended, and the progress should be carefully monitored by TLC.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the aldehyde (1.1 eq) can be used to drive the reaction forward.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.
-
Solubility Issues: Some derivatives may have poor solubility in ethanol. In such cases, a co-solvent like dimethylformamide (DMF) can be added in a small amount to aid dissolution.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 6-(2-arylidenehydrazinyl)-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives. By understanding the rationale behind each step and employing the appropriate analytical techniques for characterization, researchers can confidently synthesize and validate these medicinally important compounds for further biological evaluation.
References
-
Abdel-aziz, M., Abuel-atta, A. A., Aly, O. M., Wagdy, L., & El-Sayed, M. A. A. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(51), 33023–33041. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from [Link]
-
Abdel-aziz, M., Abuel-atta, A. A., Aly, O. M., Wagdy, L., & El-Sayed, M. A. A. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(51), 33023–33041. Published in PMC. [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340-354. [Link]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(9), 839–844. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Triazolopyridazines as Dual c-Met/Pim-1 Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of triazolopyridazine-based compounds as dual inhibitors of c-Met and Pim-1 kinases. It outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for their evaluation as potential anti-cancer agents.
Scientific Foundation: The Rationale for Dual c-Met/Pim-1 Inhibition
The development of targeted cancer therapies increasingly focuses on overcoming intrinsic and acquired drug resistance. A promising strategy involves the simultaneous inhibition of multiple, interconnected signaling pathways that are critical for tumor growth and survival. The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase represent two such pivotal targets.
1.1. The Oncogenic Roles of c-Met and Pim-1
-
c-Met (Mesenchymal-Epithelial Transition Factor): The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met pathway, through gene amplification, mutation, or protein overexpression, is frequently observed in a wide range of human cancers and is associated with poor prognosis and metastasis.[1][2]
-
Pim-1 Kinase: Pim-1 is a proto-oncogene that is overexpressed in many solid and hematological malignancies.[3][4] It functions downstream of the JAK/STAT pathway and promotes tumorigenesis by regulating multiple cellular processes, including cell cycle progression, evasion of apoptosis, and enhancement of cell survival.[5][6] Pim kinases have been strongly implicated in promoting multidrug resistance.[3]
1.2. Synergistic Crosstalk: A Compelling Case for Dual Targeting
The signaling pathways of c-Met and Pim-1 are not independent; they exhibit significant crosstalk. Pim-1 can potentiate c-Met signaling by regulating the translation of the c-Met protein.[5][7] This is achieved through the phosphorylation of the eukaryotic initiation factor 4B (eIF4B), which is required for efficient MET translation.[7][8] This interplay suggests that cancer cells can use Pim-1 to maintain high levels of c-Met, thereby driving proliferation and survival.
Dual inhibition of both kinases can therefore produce a synergistic anti-tumor effect, targeting multiple oncogenic pathways simultaneously.[3] This approach holds the potential for greater therapeutic efficacy and may circumvent the development of resistance mechanisms that arise from targeting a single pathway.[3] The triazolopyridazine scaffold has emerged as a particularly effective pharmacophore for designing potent, ATP-competitive inhibitors that can engage the active sites of both c-Met and Pim-1.[3]
Experimental Design and Strategy
A multi-tiered approach is essential for the robust evaluation of triazolopyridazine compounds. This strategy progresses from direct enzyme inhibition to cellular effects, ensuring a comprehensive understanding of the compound's activity.
-
Primary Screening (Biochemical Assay): The initial step is to determine the direct inhibitory effect of the compound on purified c-Met and Pim-1 enzymes. An in vitro kinase assay is the gold standard for this purpose, yielding IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). This confirms on-target activity and quantifies potency.
-
Secondary Screening (Cell-Based Assay): Compounds that demonstrate potent biochemical activity are then tested in a cellular context. Anti-proliferation assays (e.g., MTT, CCK-8) on relevant cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are used to measure the compound's ability to inhibit cell growth.[3][9] This provides a measure of cellular potency (GI50 or cellular IC50) and offers initial insights into cell permeability and bioavailability.
-
Mechanism of Action (MOA) Validation: To confirm that the observed cellular effects are due to the intended mechanism, downstream signaling pathways should be analyzed. Techniques like Western blotting can be used to measure the phosphorylation status of key substrates of the c-Met and Pim-1 pathways, such as Akt and mTOR.[3] A potent dual inhibitor should decrease the levels of p-PI3K, p-Akt, and p-mTOR in treated cells.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for core experiments. They are designed to be self-validating through the inclusion of rigorous controls.
Protocol 1: In Vitro Dual Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]
Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ system first depletes the remaining ATP, then converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial kinase activity.
Materials:
-
Recombinant active human c-Met and Pim-1 kinase (SignalChem, BPS Bioscience, etc.)
-
Kinase-specific substrate (e.g., S6Ktide for Pim-1, Poly (Glu, Tyr) 4:1 for c-Met)
-
ATP solution (10 mM)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[10]
-
Triazolopyridazine test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or Chemi-Verse™ PIM1 Kinase Assay Kit (BPS Bioscience)[10][11]
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer. Thaw all enzymes and substrates on ice.
-
Compound Dilution: Prepare a 10-point serial dilution of the triazolopyridazine inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution of these compounds in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Test Wells: Add 2.5 µL of the diluted inhibitor.
-
Positive Control (100% Activity): Add 2.5 µL of buffer with the same final DMSO concentration as the test wells.[11]
-
Blank (0% Activity): Add 2.5 µL of buffer with DMSO.
-
-
Master Mix Preparation: Prepare a master mix containing 1X Kinase Assay Buffer, ATP, and the appropriate substrate.
-
Kinase Reaction Initiation:
-
Add 12.5 µL of the Master Mix to all wells.
-
Add 10 µL of 1X Kinase Assay Buffer to the "Blank" wells.
-
Add 10 µL of diluted kinase (c-Met or Pim-1) to the "Test Wells" and "Positive Control" wells to start the reaction. The final reaction volume is 25 µL.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[10][11]
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Test Well Luminescence / Positive Control Luminescence))
-
Plot Percent Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[12][13][14] The amount of formazan produced, once solubilized, is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triazolopyridazine test compounds dissolved in DMSO
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Cell Attachment: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound.
-
Controls (Critical for Self-Validation):
-
-
Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (including controls).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Viability using the formula: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)
-
Plot Percent Viability versus the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% Growth Inhibition) or IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds and across assays.
Table 1: Representative Data for Triazolopyridazine Inhibitors
| Compound ID | c-Met IC50 (nM) | Pim-1 IC50 (nM) | MCF-7 Cell GI50 (nM) |
| Example 4g[3] | 163 | 283 | 86.77 (%GI at 10µM) |
| Compound X | 95 | 150 | 210 |
| Compound Y | 25 | 45 | 60 |
| Reference Cpd | 15 | >10,000 | 35 |
Interpretation:
-
A potent dual inhibitor, like Compound Y , will exhibit low nanomolar IC50 values against both c-Met and Pim-1 kinases.
-
The cellular potency (GI50) should ideally correlate with the biochemical potency. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, compound instability, or efflux by cellular transporters.
-
A compound like the Reference Cpd would be considered a selective c-Met inhibitor, not a dual inhibitor.
-
The data for Example 4g , taken from published literature, shows potent dual inhibition at the biochemical level and strong anti-proliferative activity in breast cancer cells.[3]
References
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
-
Abu‐Hashem, A. A., Fathy, U., & Gouda, M. A. (2020). Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 57(9), 3461–3474. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]
-
Cen, B., et al. (2018). PIM1 Kinase Promotes Cell Proliferation, Metastasis and Tumor Growth of Lung Adenocarcinoma by Potentiating the c-MET Signaling Pathway. EBioMedicine. Available at: [Link]
-
Thieme. (2024). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme E-Books & E-Journals. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF. Available at: [Link]
-
Chen, J., et al. (2020). Pim-1 kinase as cancer drug target: An update. Frontiers in Oncology. Available at: [Link]
-
Goodman, J. K., et al. (2015). The Pim-1 Protein Kinase Is an Important Regulator of MET Receptor Tyrosine Kinase Levels and Signaling. Molecular and Cellular Biology. Available at: [Link]
-
ResearchGate. (2018). PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway | Request PDF. Available at: [Link]
-
Warfel, N. A., & Kraft, A. S. (2015). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (2017). PIM1 signaling pathways are associated with stem/cancer stem cells in... | Download Scientific Diagram. Available at: [Link]
-
Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]
-
ResearchGate. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Available at: [Link]
-
Liu, X., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
ResearchGate. (2012). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors | Request PDF. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of the Indian Chemical Society. Available at: [Link]
-
Fassihi, A., et al. (2019). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pim-1 Protein Kinase Is an Important Regulator of MET Receptor Tyrosine Kinase Levels and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Creation of Novel Antitumor Agents from Pyridazine Derivatives
Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive framework for designing molecules that can effectively interact with biological targets.[1][2] This has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities, including potent antitumor effects.[3][4]
This guide provides a detailed overview of the methods for creating novel antitumor agents from pyridazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, offering not just protocols but also the scientific rationale behind the experimental choices.
Part 1: Strategic Design of Pyridazine-Based Antitumor Agents
The design of novel anticancer agents based on the pyridazine scaffold is a multi-faceted process that integrates computational modeling with a deep understanding of cancer biology and structure-activity relationships (SAR).[5][6]
Target Selection: Exploiting the Kinase Inhibitory Potential
A significant number of pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[7][8] Key kinase targets for pyridazine-based inhibitors include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9]
-
FER Tyrosine Kinase: Implicated in cell migration, adhesion, and metastasis, particularly in breast cancer.[10][11]
-
Other Kinases: The versatility of the pyridazine scaffold allows for its adaptation to target a wide range of other kinases involved in cancer progression.
Scaffold Hopping and Bioisosteric Replacement
"Scaffold hopping" is a powerful strategy in drug design where the core molecular framework of a known active compound is replaced with a different scaffold, like pyridazine, to improve properties such as potency, selectivity, or pharmacokinetics.[10] Bioisosteric replacement, where one functional group is replaced by another with similar physical and chemical properties, is also a key tactic. For instance, the pyridazine ring can be considered a bioisostere of other aromatic systems, offering a unique set of electronic and steric features.[12]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridazine core and its substituents is crucial for optimizing antitumor activity. SAR studies help identify the key structural features required for potent and selective inhibition of the target.[5][13][14] For example, the nature and position of substituents on the pyridazine ring can significantly influence binding affinity and biological activity.
Part 2: Synthesis of Pyridazine Derivatives
Several synthetic routes can be employed to construct the pyridazine core and introduce desired functional groups. The choice of method often depends on the target molecule's complexity and desired substitution pattern.
General Synthesis of Pyridazin-3(2H)-ones
A common and versatile method for synthesizing the pyridazin-3(2H)-one scaffold, a key intermediate for many antitumor agents, involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[15]
Protocol 1: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Intermediate
-
Step 1: Friedel-Crafts Acylation. React an aromatic compound (e.g., benzene) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding β-aroylpropionic acid.
-
Step 2: Cyclization. Reflux the β-aroylpropionic acid with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[16]
Protocol 2: Microwave-Assisted Synthesis of Trisubstituted Pyridazines
This protocol can be adapted for the synthesis of various substituted pyridazines.
-
Combine the appropriate 1,4-dicarbonyl compound, hydrazine derivative, and any additional reagents in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specific temperature and for a predetermined time, which needs to be optimized for each specific reaction.
-
After cooling, the product can be isolated and purified using standard techniques like chromatography.
Multi-Component Reactions (MCRs)
MCRs are highly efficient reactions where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. Copper-catalyzed MCRs have been successfully employed for the synthesis of pyridazinones.[16]
Workflow for Pyridazine Synthesis Strategies
Caption: Overview of synthetic strategies for the pyridazine core.
Part 3: In Vitro Biological Evaluation
Once synthesized, the novel pyridazine derivatives must be subjected to a battery of in vitro assays to assess their anticancer potential.
Cytotoxicity Assays: Determining Antiproliferative Activity
The initial step in evaluating a new compound is to determine its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[17][18][19]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an optimal density and allow them to attach overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[17][20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][19]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[17][18]
Table 1: Hypothetical Cytotoxicity Data for Novel Pyridazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| PDZ-001 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | |
| PDZ-002 | MCF-7 (Breast) | 1.8 |
| A549 (Lung) | 2.5 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| (Control) | A549 (Lung) | 1.2 |
Mechanism of Action Studies
Understanding how a compound kills cancer cells is crucial for its development. Key mechanistic studies include cell cycle analysis and apoptosis assays.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the pyridazine derivative at its IC₅₀ concentration for a defined period.
-
Harvest, fix, and stain the cells with a DNA-binding dye such as propidium iodide (PI).[21]
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest at a specific phase.[12]
Protocol 5: Apoptosis Assay
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.
-
Gene Expression Analysis: Treat cells with the compound and then extract RNA. Use quantitative real-time PCR (qPCR) to measure the expression levels of key apoptosis-related genes such as the pro-apoptotic genes p53 and Bax, and the anti-apoptotic gene Bcl-2.[12] An increase in p53 and Bax and a decrease in Bcl-2 expression would suggest the induction of apoptosis.[12]
Signaling Pathway for Apoptosis Induction
Caption: Simplified pathway of apoptosis induction by a pyridazine derivative.
Part 4: In Vivo Evaluation
Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a living organism.
Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[22][23][24][25]
Protocol 6: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the pyridazine derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo xenograft studies.
Conclusion
The pyridazine scaffold holds immense promise for the development of novel and effective antitumor agents.[21] By employing a rational design approach, efficient synthetic methodologies, and a comprehensive panel of in vitro and in vivo evaluation techniques, researchers can unlock the full therapeutic potential of this versatile heterocyclic core. The protocols and insights provided in this guide serve as a robust foundation for the discovery and development of the next generation of pyridazine-based cancer therapeutics.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). PubMed Central. [Link]
-
Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 15(21), 1845–1863. [Link]
-
Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Letters in Drug Design & Discovery, 14(10), 1145-1157. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). In Cancer Drug Discovery and Development (pp. 1–13). Humana Press. [Link]
-
He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 208, 112946. [Link]
-
Hou, J., Li, M., Zhao, B., & Ma, L. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
-
Valerio, D. G., Ripamonti, M., Bertossi, A., Sauta, E., Grimaldi, A., Ostano, P., Chiorino, G., Merlano, M., Lo Nigro, C., & Biamonti, G. (2021). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Cell and Developmental Biology, 9, 761618. [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. [Link]
-
Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. (2025). Bioorganic & Medicinal Chemistry, 131, 118420. [Link]
-
Taniguchi, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(1), 64-69. [Link]
-
El-Sayed, M. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 8(1), 1073-1090. [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). ResearchGate. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Medicinal Chemistry, 14(11), 2200-2220. [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (2019). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 1-12. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(7), 969. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Future Medicinal Chemistry, 15(15), 1335-1357. [Link]
-
Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences, 60. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2021). RSC Medicinal Chemistry, 12(12), 2055-2072. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2023). RSC Medicinal Chemistry, 14(9), 1637-1658. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL. [Link]
-
Synthesis of N-benzyl pyridazinone Derivatives 4a-d. (n.d.). ResearchGate. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. scielo.br [scielo.br]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Xenograft Models - Creative Biolabs [creative-biolabs.com]
procedure for preparing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine
Application Notes & Protocols: A-028
Topic: Efficient Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine
For: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system frequently identified in compounds with significant pharmacological activities, including roles as kinase inhibitors in oncology.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of a key derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine. The described synthetic route is robust and proceeds through common intermediates, including the formation of a pyridazine core, subsequent hydrazinolysis, and a final cyclization step to yield the fused triazolo-pyridazine system. This guide is designed to provide researchers with a reliable method for accessing this valuable molecular scaffold for further investigation in drug discovery and medicinal chemistry programs.
Introduction: The Triazolo[4,3-b]pyridazine Scaffold
The fusion of a triazole ring with a pyridazine core results in the rigid, planar[1][2][3]triazolo[4,3-b]pyridazine system. This scaffold has garnered significant attention in medicinal chemistry due to its physicochemical properties that are conducive to effective protein binding.[2] Derivatives of this core have shown a wide range of biological activities, including potent anti-cancer and anti-tubulin effects.[4] The specific target compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine, combines this privileged core with a phenyl group at the 3-position and a dimethylpyrazole moiety at the 6-position, substitutions that are often explored to modulate kinase selectivity and pharmacokinetic properties.
The synthetic strategy outlined herein is a multi-step sequence designed for efficiency and scalability in a standard laboratory setting. It relies on foundational reactions in heterocyclic chemistry, ensuring that the protocol is accessible to chemists with a solid background in organic synthesis.
Reaction Scheme Overview
The overall synthesis is a three-step process starting from 3,6-dichloropyridazine. The sequence involves:
-
Step 1: A selective nucleophilic aromatic substitution (SNAr) to install the 3,5-dimethylpyrazole moiety.
-
Step 2: A second SNAr reaction with hydrazine to create the key hydrazinyl-pyridazine intermediate.
-
Step 3: An oxidative cyclization reaction with benzaldehyde to form the final fused triazolo[4,3-b]pyridazine ring system.
Figure 1: Overall synthetic scheme for the target compound.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and solvents are anhydrous where required. All manipulations should be performed in a well-ventilated fume hood.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| 3,6-Dichloropyridazine | 148.98 | 1.49 g | 10.0 | Sigma-Aldrich | Corrosive |
| 3,5-Dimethylpyrazole | 96.13 | 1.06 g | 11.0 | Acros Organics | |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Fisher Scientific | Anhydrous, fine powder |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | EMD Millipore | Anhydrous |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.0 mL | ~100 | Sigma-Aldrich | Toxic & Corrosive |
| Ethanol (EtOH) | 46.07 | 75 mL | - | Decon Labs | 200 Proof |
| Benzaldehyde | 106.12 | 1.1 mL | 10.5 | Alfa Aesar | Freshly distilled |
| Acetic Acid (AcOH) | 60.05 | 40 mL | - | J.T. Baker | Glacial |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | VWR | For extraction/chromatography |
| Hexanes | - | - | - | VWR | For chromatography |
| Dichloromethane (DCM) | 84.93 | - | - | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | EMD Millipore | Anhydrous |
| Silica Gel | - | - | - | Sorbent Tech. | 60 Å, 230-400 mesh |
Detailed Experimental Protocol
Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine (Intermediate 1)
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) where the deprotonated 3,5-dimethylpyrazole displaces one of the chlorine atoms on the pyridazine ring. DMF is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate is a suitable base to deprotonate the pyrazole. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 3,5-dimethylpyrazole (1.06 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of water (3 x 50 mL).
-
Dry the solid under high vacuum to afford Intermediate 1 as an off-white powder. The product is typically of sufficient purity for the next step. (Expected yield: 1.8 - 2.0 g, 85-95%).
Step 2: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydrazinylpyridazine (Intermediate 2)
Rationale: This is another SNAr reaction where the highly nucleophilic hydrazine displaces the remaining chlorine atom.[5][6] Ethanol is used as a protic solvent, and the reaction is run at reflux to drive it to completion. An excess of hydrazine hydrate is used to ensure full conversion of the chlorinated intermediate.[7]
-
In a 250 mL round-bottom flask, suspend Intermediate 1 (1.8 g, ~8.6 mmol) in 75 mL of ethanol.
-
Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension. Caution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The suspension should gradually become a clear solution.
-
Maintain the reflux for 4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
-
After completion, cool the reaction mixture in an ice bath. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield Intermediate 2 as a pale yellow solid. (Expected yield: 1.5 - 1.7 g, 85-95%).
Step 3: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-triazolo[4,3-b]pyridazine (Final Product)
Rationale: This final step is an acid-catalyzed condensation and intramolecular oxidative cyclization. The hydrazinyl intermediate reacts with benzaldehyde to form a hydrazone, which then undergoes cyclization to form the fused triazole ring.[6] Glacial acetic acid serves as both the solvent and the acid catalyst for this transformation.
-
Suspend Intermediate 2 (1.5 g, ~7.4 mmol) in 40 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Add benzaldehyde (1.1 mL, 10.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 120 °C) for 6 hours.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes).
-
Cool the mixture to room temperature and pour it carefully into 250 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a solid.
Purification and Characterization
Purification: The crude product should be purified by column chromatography on silica gel.
-
Column dimensions: 40 mm diameter, 20 cm height.
-
Eluent: A gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Collect fractions based on TLC analysis and combine those containing the pure product.
-
Evaporate the solvent to yield the final product as a white to off-white solid. (Expected yield: 1.6 - 1.9 g, 70-85%).
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | To be determined experimentally. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.0 (d, 1H, Pyridazine-H), ~7.8-7.6 (m, 2H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), ~7.2-7.0 (d, 1H, Pyridazine-H), ~6.1 (s, 1H, Pyrazole-H), ~2.7 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks in aromatic region (~110-155 ppm) and aliphatic region (~14, 15 ppm). |
| HRMS (ESI) | Calculated for C₁₇H₁₅N₆ [M+H]⁺, to be confirmed by analysis. |
Experimental Workflow Diagram
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin - The Pharmaceutical and Chemical Journal [tpcj.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Versatility of Hydrazine Hydrate in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Hydrazine hydrate (N₂H₄·H₂O) is a cornerstone reagent in synthetic organic chemistry, prized for its role as a potent binucleophile. Its unique structure, featuring two adjacent, highly nucleophilic nitrogen atoms, makes it an exceptionally versatile building block for the construction of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmaceuticals, agrochemicals, and specialty materials. This application note provides an in-depth guide to the strategic use of hydrazine hydrate in synthesizing key five- and six-membered heterocyclic systems, including pyrazoles, pyridazines, phthalazines, and 1,2,4-triazoles. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and emphasize the critical safety procedures required for handling this high-energy, hazardous reagent.
The fundamental reactivity of hydrazine involves the sequential or concerted reaction of its two nitrogen atoms with suitable electrophilic centers in a substrate. This typically involves condensation with carbonyl groups, followed by an intramolecular cyclization and dehydration, leading to the formation of a stable heterocyclic ring. By carefully selecting the substrate—such as 1,3-dicarbonyls, 1,4-dicarbonyls, or phthalic acid derivatives—chemists can selectively and efficiently construct a diverse range of important molecular architectures.
CRITICAL SAFETY PROTOCOLS: Handling Hydrazine Hydrate
Trustworthiness Pillar: A Self-Validating System of Safety
Before any experimental work, it is imperative to understand and mitigate the significant risks associated with hydrazine hydrate. It is acutely toxic via all routes of exposure (inhalation, ingestion, and dermal contact), corrosive, and a suspected human carcinogen.[1][2] Chronic exposure should be strictly avoided.[2] Adherence to the following protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield are required whenever there is a potential for splashing.[1][3]
-
Hand Protection: At a minimum, wear double-layered nitrile gloves. For larger quantities or splash hazards, heavy-duty chloroprene or butyl rubber gloves are recommended.[1][2] Consult manufacturer data for breakthrough times.
-
Body Protection: A flame-resistant lab coat is essential.[2] A chemical-resistant apron should be worn over the lab coat when handling larger volumes.[3]
-
Respiratory Protection: All manipulations of hydrazine hydrate, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood with proper airflow.[1][4]
2.2 Engineering Controls and Storage
-
Ventilation: Use only within a properly functioning chemical fume hood.[1]
-
Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from direct sunlight, heat, open flames, and sources of ignition.[3][4][5] It should be stored in a dedicated, corrosives-compatible cabinet, segregated from oxidizing agents, acids, and metals.[5]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[3][5]
2.3 Spill and Waste Management
-
Spill Response: In case of a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[3][5] For large spills, evacuate the area immediately and contact emergency personnel.[2] Do not attempt to clean up large spills yourself.[2]
-
Waste Disposal: Hydrazine-containing waste is hazardous. It must be collected in a clearly labeled, sealed container.[1] Dispose of the waste through your institution's environmental health and safety office. Do not mix with other waste streams unless explicitly permitted.
Synthesis of Five-Membered Heterocycles
Pyrazoles and Pyrazolones
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are prevalent in medicinal chemistry, found in drugs like the anti-inflammatory celecoxib.[6] The most common and reliable method for their synthesis is the Knorr Pyrazole Synthesis.[7]
3.1.1 Mechanism: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] The reaction proceeds via the formation of a hydrazone intermediate at one carbonyl, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. The resulting dihydroxypyrazolidine intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic pyrazole ring.[6][9] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[10]
Caption: Knorr Pyrazole Synthesis Workflow.
3.1.2 Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a variation of the Knorr reaction using a β-ketoester, which yields a pyrazolone, a common structural motif.[11]
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux (approx. 80-90°C) with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
If crystallization does not occur spontaneously, slowly add cold water to the flask until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pyrazolone. The product can be further purified by recrystallization from ethanol.
-
1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles containing three nitrogen atoms. They are found in numerous antifungal agents like fluconazole and itraconazole.[12] A common route involves the cyclization of acylhydrazides or related precursors.
3.2.1 General Synthesis Strategy
One prevalent method involves reacting an acid hydrazide with a source of a second nitrogen and a carbon atom. For example, reacting an acid hydrazide with an isothiocyanate yields a thiosemicarbazide, which can then be cyclized. Alternatively, fused triazole systems can be prepared by reacting a hydrazino-heterocycle with reagents like formic acid or carbon disulfide.[13] For instance, refluxing a 3-hydrazino-1,2,4-triazole with an aromatic carboxylic acid can furnish a 1,2,4-triazolo[4,3-b]-1,2,4-triazole system.[13]
Synthesis of Six-Membered Heterocycles
Pyridazines
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They are components of several drugs, including the antihypertensive agent hydralazine.[14] The classical synthesis involves the condensation of hydrazine with 1,4-dicarbonyl compounds.[15][16]
4.1.1 Mechanism: Paal-Knorr Pyridazine Synthesis
Analogous to the furan and pyrrole syntheses of the same name, the Paal-Knorr pyridazine synthesis involves the reaction of a 1,4-diketone with hydrazine.[17] The reaction proceeds through a double condensation to form a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[16]
Caption: Paal-Knorr Pyridazine Synthesis Workflow.
Phthalazines and Phthalazinones
Phthalazines are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyridazine ring. This scaffold is important in medicinal chemistry.[18] A highly effective route to phthalazinone derivatives is the reaction of hydrazine hydrate with readily available phthalic acid derivatives.[18][19][20]
4.2.1 Protocol: Synthesis of 1(2H)-Phthalazinone from Phthalic Anhydride
This protocol demonstrates a straightforward synthesis of the core phthalazinone structure.[18][21]
-
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Hydrazine Hydrate (e.g., 80% solution, ~1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.
-
Heat the mixture gently with stirring until the phthalic anhydride dissolves.
-
Carefully add hydrazine hydrate (1.1 eq) dropwise to the solution. The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
A white precipitate will form. Stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Dry the product in a vacuum oven to yield 1(2H)-phthalazinone.
-
Synthesis of Fused Heterocycles: The Fischer Indole Synthesis
While the classic Fischer Indole Synthesis uses substituted arylhydrazines (most commonly phenylhydrazine) rather than hydrazine hydrate, its mechanism and strategic importance warrant its inclusion for any researcher working with hydrazines.[22][23] It is one of the most powerful methods for constructing the indole ring system, a privileged scaffold in natural products and pharmaceuticals.[24][25]
The reaction involves heating an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst (Brønsted or Lewis).[22][23] The mechanism is a classic example of a[19][19]-sigmatropic rearrangement.[24]
Caption: Key steps in the Fischer Indole Synthesis.
Summary of Synthetic Applications
| Heterocyclic System | Starting Materials | Key Reaction Name | Reference(s) |
| Pyrazole | 1,3-Dicarbonyl Compound + Hydrazine | Knorr Pyrazole Synthesis | [7][8][26] |
| Pyrazolone | β-Ketoester + Hydrazine | Knorr Synthesis Variant | [11][27] |
| Pyridazine | 1,4-Dicarbonyl Compound + Hydrazine | Paal-Knorr Synthesis | [15][16] |
| Phthalazinone | Phthalic Anhydride / 2-Acylbenzoic Acid + Hydrazine | Cyclocondensation | [18][21] |
| 1,2,4-Triazole | Acid Hydrazide + C/N source | Cyclization | [12][13][28] |
| Indole | Arylhydrazine + Ketone/Aldehyde | Fischer Indole Synthesis | [22][23][24] |
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025-02-23).
- Phthalazinone. (n.d.).
- Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015-09-18).
- Product Class 10: Phthalazines. (n.d.).
- Fischer Indole Synthesis - J&K Scientific LLC. (2025-02-23).
- Fischer Indole Synthesis - YouTube. (2024-12-23).
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.).
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.).
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (n.d.).
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Fischer indole synthesis - Wikipedia. (n.d.).
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
- Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.).
- Hydrazine hydrate MSDS - Actylis Lab Solutions. (2010-06-10).
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015-01-01).
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. (n.d.).
- Hydrazine. (n.d.).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12).
- Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of Pyridazine - ChemTube 3D. (n.d.).
- Novel Synthesis of Some New Pyridazine and Pyridazino[4,5-d]pyridazine Derivatives. (2011-03-21).
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. (2025-08-05).
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (n.d.).
- Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate. (n.d.).
- A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. (2024-05-19).
- Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC - NIH. (n.d.).
- SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES - Taylor & Francis. (2006-11-09).
- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents. (n.d.).
- STUDY OF THE SYNTHESIS OF DIHYDROCINNOLINES USING HYDRAZINE AND SUBSTITUTED AND UNSUBSTITUTED CARBONYL COMPOUNDS - JETIR. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
- Knorr Pyrazole Synthesis - ResearchGate. (n.d.).
- Paal–Knorr synthesis - Wikipedia. (n.d.).
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
- Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. - ResearchGate. (n.d.).
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases - RJPT. (n.d.).
- Hydrazine - Wikipedia. (n.d.).
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. actylislab.com [actylislab.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. chemistryjournal.net [chemistryjournal.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. longdom.org [longdom.org]
- 19. bu.edu.eg [bu.edu.eg]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. longdom.org [longdom.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. pharmainfo.in [pharmainfo.in]
Application of Triazolo[4,3-b]pyridazines as Potent Antitubulin Agents: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of triazolo[4,3-b]pyridazines as a promising class of antitubulin agents for cancer therapy. This guide delves into the rationale behind their design, their mechanism of action, and detailed protocols for their synthesis and biological evaluation.
Introduction: Targeting the Dynamic Cytoskeleton in Cancer
The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell division, intracellular transport, and the maintenance of cell shape.[1] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are critical for the formation of the mitotic spindle, which ensures the faithful segregation of chromosomes during mitosis.[2][3] Consequently, disruption of microtubule dynamics has emerged as a clinically validated and highly successful strategy in cancer chemotherapy.[1][4]
Drugs that interfere with microtubule function, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), are mainstays in the treatment of various cancers.[1] These agents typically bind to distinct sites on tubulin, either stabilizing or destabilizing the microtubule polymer, ultimately leading to mitotic arrest and apoptotic cell death.[4] The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents, as compounds binding here can circumvent mechanisms of resistance that affect taxanes and vinca alkaloids.[4]
The Rise of Triazolo[4,3-b]pyridazines: A Novel Scaffold for Tubulin Inhibition
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent antitubulin agent that binds to the colchicine site.[2] However, its clinical utility is hampered by its poor solubility and the easy isomerization of its cis-olefin bridge to the less active trans-isomer. This has spurred the development of CA-4 analogues with improved pharmacological properties.
A promising strategy involves replacing the flexible and easily isomerized linker of CA-4 with a rigid heterocyclic scaffold.[2][5] The[2][5][6]triazolo[4,3-b]pyridazine core has emerged as a particularly effective replacement.[2][6] This rigid scaffold locks the two aryl rings in a conformation that mimics the active Z-configuration of CA-4, enhancing binding to the colchicine site on tubulin.[2][5]
The general structure of these 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines typically includes a 3,4,5-trimethoxyphenyl "A-ring," which is a key pharmacophore for potent cytotoxicity in CA-4 analogues, and a variable "B-ring."[2][6]
Mechanism of Action: Disrupting Microtubule Dynamics
Triazolo[4,3-b]pyridazines exert their anticancer effects by directly interacting with tubulin and inhibiting its polymerization into microtubules.[2][7] This leads to a cascade of cellular events culminating in cell death.
Figure 1: Proposed mechanism of action for triazolo[4,3-b]pyridazine antitubulin agents.
Molecular modeling studies have shown that these compounds can dock into the colchicine binding site of tubulin.[2][5] Specific interactions, such as hydrogen bonds between the compound and key amino acid residues like Cysβ241 and Metβ259, contribute to their high binding affinity and potent inhibitory activity.[2][6]
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of triazolo[4,3-b]pyridazine derivatives as antitubulin agents.
Synthesis of 3,6-Diaryl-[2][5][6]triazolo[4,3-b]pyridazines
The synthesis of 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines can be achieved through a multi-step process, as exemplified by the synthesis of the highly potent compound 4q .[2][7]
Figure 2: General synthetic workflow for 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines.
Protocol 1: Synthesis of a Representative Triazolo[4,3-b]pyridazine (e.g., compound 4q) [2]
-
Step 1: Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one. A mixture of the appropriate aryl aldehyde and ethyl acetoacetate is reacted under basic conditions to yield the corresponding dihydropyridazinone derivative.
-
Step 2: Chlorination. The dihydropyridazinone is treated with phosphoryl chloride (POCl₃) to yield the 3-chloro-6-arylpyridazine.
-
Step 3: Hydrazinolysis. The chloropyridazine is reacted with hydrazine hydrate (N₂H₄·H₂O) to form the 3-hydrazinyl-6-arylpyridazine intermediate.
-
Step 4: Cyclization. The hydrazinopyridazine is then cyclized with the desired aryl acid in the presence of a coupling agent to afford the final 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazine.
-
Purification and Characterization. The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antiproliferative Activity Assessment
The cytotoxic effects of the synthesized compounds are evaluated against a panel of human cancer cell lines using a standard MTT assay.[8]
Protocol 2: MTT Cell Proliferation Assay [8]
-
Cell Seeding. Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment. The cells are then treated with various concentrations of the test compounds (e.g., from 0.001 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization. The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
| Compound | SGC-7901 IC₅₀ (µM) | A549 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) |
| 4q | 0.014 | 0.008 | 0.012 |
| CA-4 | 0.009 | 0.012 | Not Reported |
| Table 1: Antiproliferative activity of compound 4q compared to Combretastatin A-4 (CA-4) against various cancer cell lines.[2][5] |
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the in vitro polymerization of purified tubulin.[1][9] A fluorescence-based method is often preferred for its sensitivity.[1]
Protocol 3: Fluorescence-Based Tubulin Polymerization Assay [1][3]
-
Reagent Preparation. Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.[1]
-
Compound Preparation. Prepare serial dilutions of the test compounds and known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel) as controls.
-
Assay Setup. In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle control.
-
Initiation of Polymerization. Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Fluorescence Monitoring. Immediately place the plate in a pre-warmed microplate reader and monitor the fluorescence intensity over time at 37°C.
-
Data Analysis. Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.[1]
Cellular and Molecular Assays
To further elucidate the mechanism of action, several cell-based assays are employed.
Protocol 4: Immunofluorescence Staining for Microtubule Disruption [2][7]
-
Cell Culture and Treatment. Grow cells (e.g., A549) on coverslips and treat them with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining. Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining. Stain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Microscopy. Mount the coverslips on slides and visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure indicates antitubulin activity.
Protocol 5: Cell Cycle Analysis by Flow Cytometry [2][7]
-
Cell Treatment. Treat cells with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation. Harvest the cells and fix them in cold 70% ethanol.
-
Staining. Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion and Future Perspectives
The[2][5][6]triazolo[4,3-b]pyridazine scaffold represents a highly promising framework for the design of novel antitubulin agents. These compounds, exemplified by the potent derivative 4q , exhibit significant antiproliferative activity by effectively inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest.[2][5][7] Their rigid structure overcomes the limitations of earlier generations of colchicine binding site inhibitors.
Further research in this area should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in preclinical animal models. The detailed protocols provided in this guide offer a robust framework for the continued exploration and development of triazolo[4,3-b]pyridazines as next-generation anticancer therapeutics.
References
-
Synthesis and Bioevaluation of 3,6-Diaryl-[2][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[2][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PubMed. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[2][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents | ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[2][5][6]triazolo[4,3- b] Pyridazines as Antitubulin Agents - NIH. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs - PMC. [Link]
-
4.5. Tubulin Polymerization Assay - Bio-protocol. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]
-
A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs - PubMed. [Link]
-
Synthesis and SAR of[2][5][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed. [Link]
-
Synthesis and SAR of[2][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. [Link]
-
Novel[2][5][6]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed. [Link]
-
Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - MDPI. [Link]
-
NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC. [Link]
-
Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC - PubMed Central. [Link]
-
Abstract 3897: Design and preclinical evaluation of single agents with antitubulin and antiangiogenic activity as antitumor agents - AACR Journals. [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PubMed Central. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
-
(PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. [Link]
-
Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triazolo[4,3-b]pyridazine Synthesis
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, actionable advice to help you overcome common challenges and significantly improve the yield and purity of your target compounds. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Understanding the Core Synthesis Pathway
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities, including anti-cancer and anti-tubulin properties.[3][4] A predominant and versatile method for its synthesis is the intramolecular oxidative cyclization of a pyridazinyl hydrazone intermediate.
This process can be visualized as a two-stage workflow:
-
Hydrazone Formation: Condensation of a 3-hydrazinopyridazine derivative with an appropriate aldehyde.
-
Oxidative Cyclization: Intramolecular ring closure of the resulting hydrazone in the presence of an oxidizing agent to form the fused triazole ring.
Caption: General workflow for triazolo[4,3-b]pyridazine synthesis.
Many protocols combine these stages into a one-pot synthesis, which can be highly efficient but more challenging to troubleshoot.[1] This guide will address issues in both stepwise and one-pot approaches.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. Where should I start troubleshooting? Start by analyzing the two main stages independently. First, confirm the formation and purity of the hydrazone intermediate via TLC or ¹H NMR before proceeding to the cyclization. Problems often originate from incomplete hydrazone formation or the use of an inappropriate or inefficient oxidizing agent for the cyclization step.
Q2: What is the most common reason for the oxidative cyclization step to fail? An ill-suited oxidizing agent is the primary culprit. The reactivity of the hydrazone is heavily influenced by the electronic properties of its substituents. An oxidant that is too harsh may cause degradation, while one that is too mild will result in no reaction or require excessively long reaction times. See the Troubleshooting Guide (Section 3) for a detailed comparison of oxidants.
Q3: Can I use a one-pot procedure for any substrate? While efficient, one-pot procedures are not universally applicable. They work best when the conditions for hydrazone formation (e.g., reflux in ethanol) are compatible with the subsequent cyclization step. If the chosen oxidant is sensitive to the solvent or temperature used for hydrazone formation, a stepwise approach with intermediate isolation is recommended.
Q4: My reaction generates multiple spots on TLC, and purification is difficult. What's happening? This typically indicates either incomplete cyclization (leaving unreacted hydrazone), degradation of the product or starting materials, or the formation of side products. A common side reaction is the formation of symmetrical azines from the aldehyde. Using a milder oxidant or lowering the reaction temperature can often improve selectivity and simplify purification.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem Area 1: Low or No Yield of Hydrazone Intermediate
Potential Cause 1: Poor Quality of Reagents
-
The "Why": Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon prolonged storage in air. The starting hydrazinopyridazine can also degrade. This reduces the concentration of active starting materials, leading to poor yields.
-
Diagnostic Step: Check the purity of your aldehyde by ¹H NMR. If it's a solid, check its melting point. For the hydrazinopyridazine, ensure it has been stored under an inert atmosphere if it is known to be sensitive.
-
Solution: Use freshly distilled or recrystallized aldehydes. If oxidation is suspected, a simple aqueous wash with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities.
Potential Cause 2: Inappropriate Reaction Conditions
-
The "Why": The condensation reaction to form a hydrazone is a reversible equilibrium. Water is produced as a byproduct, and its presence can push the equilibrium back towards the starting materials.
-
Diagnostic Step: Monitor the reaction by TLC. If both starting materials are still present after the recommended reaction time and no product is forming, the conditions are likely suboptimal.
-
Solution Protocol:
-
Solvent Choice: Switch to a solvent like absolute ethanol or methanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.[5]
-
Water Removal: If the reaction is still sluggish, perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Problem Area 2: Failure or Low Yield in Oxidative Cyclization
The success of this step hinges on matching the oxidant and conditions to the specific substrate.
Caption: Troubleshooting decision tree for the oxidative cyclization step.
Data Table: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Best For... |
| Iodobenzene Diacetate (IBD) | CH₂Cl₂ or H₂O, Room Temp[2][3] | Mild, green (in water), high yields for many substrates. | Can be slow for electron-deficient systems. | General purpose, electron-rich and neutral hydrazones. |
| Oxone® / Me₄NBr | Aqueous media, Room Temp[1] | Strong, effective for a wide range of functional groups, one-pot compatible. | Can be too harsh for sensitive functional groups. | Electron-deficient hydrazones or sluggish reactions. |
| N-Chlorosuccinimide (NCS) | DMF, 0 °C to Room Temp[6] | Very mild conditions, high yields reported for similar heterocycles. | May lead to undesired chlorination with certain substrates. | Systems sensitive to harsher oxidants or high temperatures. |
| Nitrobenzene | Reflux | Strong, classical method. | High temperatures, toxic solvent, difficult workup. | Recalcitrant substrates where other methods fail. |
Potential Cause 1: Mismatched Oxidant Strength
-
The "Why": The cyclization proceeds via an electrophilic attack. Electron-withdrawing groups (EWGs) on the aromatic ring of the hydrazone make it less nucleophilic and harder to oxidize. Conversely, electron-donating groups (EDGs) facilitate the reaction.
-
Diagnostic Step: Analyze the electronic nature of your aldehyde precursor. If it contains strong EWGs (e.g., -NO₂, -CF₃), a mild oxidant like IBD may be insufficient. If you see significant darkening of the reaction mixture or a smear on TLC, your oxidant may be too strong, causing degradation.
-
Solution:
Potential Cause 2: Suboptimal Solvent and Temperature
-
The "Why": Solvent polarity can influence the stability of intermediates and the solubility of reagents. Temperature directly affects the reaction rate; insufficient heat may stall the reaction, while excessive heat can promote side reactions and degradation.
-
Diagnostic Step: If the reaction is clean (few side products on TLC) but incomplete, the conditions are likely too mild. If the reaction is messy, the conditions are too harsh.
-
Solution Protocol:
-
Initial Screen: Start with IBD in dichloromethane at room temperature as a baseline.[3]
-
If Incomplete: Gradually increase the temperature to reflux. If still incomplete, consider switching to a more polar solvent like ethanol or a stronger oxidant.
-
If Degradation Occurs: Immediately lower the temperature to 0 °C. If the problem persists, switch to a milder oxidant (e.g., NCS) or a less polar solvent.
-
Detailed Experimental Protocols
Protocol 1: Stepwise Synthesis using Iodobenzene Diacetate (IBD)
This protocol is a reliable starting point for a wide range of substrates.
Part A: Hydrazone Formation
-
Dissolve 3-hydrazinopyridazine (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add the desired aldehyde (1.05 eq).
-
Add 3-4 drops of glacial acetic acid.
-
Stir the mixture at room temperature or reflux for 2-6 hours, monitoring by TLC until the starting hydrazinopyridazine is consumed.
-
Cool the reaction mixture. The hydrazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Use the crude material directly in the next step.
Part B: Oxidative Cyclization
-
Suspend the crude pyridazinyl hydrazone (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Add iodobenzene diacetate (IBD) (1.1 - 1.2 eq) portion-wise over 10 minutes at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC for the disappearance of the hydrazone spot and the appearance of the product spot.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure triazolo[4,3-b]pyridazine.
References
-
Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone. ResearchGate. [Link]
-
1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]
-
Facile Synthesis of New[1][2][3]Triazolo[4,3‐b]pyridazine. Sci-Hub. [Link]
-
Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Center for Biotechnology Information. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Center for Biotechnology Information. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Royal Society of Chemistry Publishing. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. National Center for Biotechnology Information. [Link]
-
1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. ResearchGate. [Link]
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridazine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyridazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of N-heterocycles. Pyridazines are a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring your path to novel pyridazine derivatives is both efficient and successful.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to help you diagnose and solve common problems encountered during the synthesis of pyridazine derivatives. Each issue is presented with potential causes and actionable, step-by-step protocols for resolution.
Problem 1: Low or No Yield of the Desired Pyridazine Product
One of the most frequent challenges is a reaction that fails to produce the target compound in a satisfactory yield. This can often be traced back to fundamental reaction parameters.
Causality Analysis:
-
Incomplete Reactant Consumption: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. Lower temperatures can slow down the reaction, while excessively high temperatures can lead to reactant or product degradation.[3]
-
Poor Reagent Quality: Hydrazine, a common building block for pyridazine synthesis, is susceptible to degradation.[1] Similarly, the purity of 1,4-dicarbonyl compounds or other starting materials is critical.
-
Suboptimal Solvent Choice: The chosen solvent may not adequately dissolve the reactants or could be interfering with the reaction mechanism.[3] For instance, in some cyclization reactions, the choice of solvent can determine whether the dihydropyridazine intermediate or the fully aromatized pyridazine is the final product.[4]
-
Ineffective Catalyst: In catalyzed reactions, such as palladium-catalyzed cross-couplings, the choice of catalyst and ligand is paramount and highly specific to the substrates.[5]
Troubleshooting Workflow Diagram
Sources
Technical Support Center: Refining the Purification of 6-Hydrazinotriazolo[4,3-b]pyridazine
Welcome to the technical support center for the purification of 6-Hydrazinotriazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this polar, nitrogen-rich heterocyclic compound. Our goal is to equip you with the expertise to navigate the nuances of its purification, ensuring high purity and yield for your downstream applications.
Table of Contents
-
Understanding the Molecule: Physicochemical Properties
-
Troubleshooting Guide
-
Recrystallization Issues
-
Column Chromatography Challenges
-
-
Frequently Asked Questions (FAQs)
-
Detailed Purification Protocols
-
Protocol 1: Recrystallization from Ethanol/Water
-
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
-
Visual Workflow and Decision Making
-
References
Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, it's crucial to understand the key characteristics of 6-Hydrazinotriazolo[4,3-b]pyridazine that influence its behavior during purification.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆ | |
| Molecular Weight | 150.14 g/mol | |
| Appearance | Typically a solid | |
| Key Structural Features | Fused triazole and pyridazine rings, basic hydrazine group, multiple nitrogen atoms. |
The high nitrogen content and the presence of the basic hydrazine group make this molecule quite polar and prone to strong interactions with acidic stationary phases like standard silica gel. This understanding is fundamental to troubleshooting purification issues.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the purification of 6-Hydrazinotriazolo[4,3-b]pyridazine.
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" and does not crystallize. | The solvent may be too nonpolar, or the compound is precipitating too quickly from a supersaturated solution. | - Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) to increase the solubility of the compound and encourage slower crystal growth.- Re-heat the solution until the oil dissolves completely, then allow it to cool more slowly. Seeding with a pure crystal can also be beneficial. |
| Low or no recovery of crystals upon cooling. | - Too much solvent was used, preventing the solution from becoming supersaturated.- The compound has significant solubility in the cold solvent. | - Reduce the volume of the solvent by evaporation and attempt to recrystallize.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility and maximize crystal formation. |
| Crystals are colored or appear impure. | Co-precipitation of colored impurities. | - Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. |
Column Chromatography Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant streaking or tailing of the compound on a silica gel TLC plate or column. | The basic nitrogen atoms of the pyridazine ring and hydrazine group are interacting strongly with the acidic silanol groups on the silica surface. | - Use a basic modifier: Add a small amount of triethylamine (0.5-2%) or ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel. - Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography for this polar compound. |
| Compound does not elute from the silica gel column. | The compound is too polar for the chosen mobile phase and is irreversibly adsorbed onto the silica gel. | - Drastically increase the polarity of the mobile phase. A gradient elution from a less polar to a highly polar solvent system (e.g., dichloromethane to methanol) is often effective.- If the compound is still retained, consider using reversed-phase chromatography with a polar mobile phase like water/acetonitrile with a formic acid or TFA modifier. |
| Poor separation of the desired compound from impurities. | The polarity of the compound and impurities are too similar for the chosen solvent system. | - Optimize the solvent system: Use TLC to screen a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).- Employ gradient elution: A gradual increase in the polarity of the mobile phase during the column run can improve the resolution of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 6-Hydrazinotriazolo[4,3-b]pyridazine sample?
A1: The most common impurities often originate from the starting materials and potential side reactions. These can include:
-
Unreacted 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine: The precursor to your target molecule.
-
Excess hydrazine: A starting material that can be difficult to remove due to its polarity.
-
Products of side reactions: Depending on the reaction conditions, various side products can form.
Q2: I've tried recrystallization from ethanol, but the yield is very low. What other solvent systems can I try?
A2: For triazolo[4,3-b]pyridazine derivatives, mixed solvent systems are often effective. You could try:
-
Methylene chloride-hexane
-
Acetone-hexane
-
Ethanol-water: Dissolve the compound in a minimum of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q3: How do I prepare "deactivated" silica gel for column chromatography?
A3: You can deactivate silica gel by preparing a slurry of the silica in your chosen mobile phase that contains 1-3% triethylamine. Allow this slurry to stand for a short period before packing your column. This will help to neutralize the acidic sites on the silica surface, leading to better peak shapes for basic compounds.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is an excellent alternative for purifying polar compounds. You would typically use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic nitrogens.
Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general method for the recrystallization of 6-Hydrazinotriazolo[4,3-b]pyridazine, a technique often cited for the purification of its derivatives.
Materials:
-
Crude 6-Hydrazinotriazolo[4,3-b]pyridazine
-
Ethanol (absolute)
-
Deionized water (if needed as a co-solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure a good recovery.
-
If colored impurities are present, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This protocol is designed for the chromatographic purification of 6-Hydrazinotriazolo[4,3-b]pyridazine, taking into account its polar and basic nature.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
TLC plates (silica gel 60 F254)
Procedure:
-
Prepare the Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 98:2 DCM:MeOH) containing 1% triethylamine.
-
Pack the Column: Pack the column with the deactivated silica gel slurry.
-
Prepare the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. If it is not fully soluble, you can adsorb it onto a small amount of silica gel.
-
Load the Sample: Carefully load the sample onto the top of the column.
-
Elute the Column: Begin eluting the column with a mobile phase of DCM containing a small percentage of methanol and 1% triethylamine (e.g., 98:2 DCM:MeOH + 1% Et3N).
-
Monitor the Elution: Collect fractions and monitor the separation using TLC. A common visualization method is UV light (254 nm).
-
Increase Polarity (if necessary): If your compound is not eluting, gradually increase the percentage of methanol in the mobile phase (e.g., to 95:5 or 90:10 DCM:MeOH, always maintaining 1% triethylamine).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Visual Workflow and Decision Making
Purification Workflow
The following diagram illustrates a typical workflow for the purification of 6-Hydrazinotriazolo[4,3-b]pyridazine.
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4260756A - 6- And 8-heteroaryl-1,2,4-triazolo[4,3-b]pyridazines - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
Technical Support Center: Addressing Stability Issues of Hydrazone Intermediates in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazone intermediates and encounter challenges related to their stability. Hydrazones are indispensable intermediates in a multitude of synthetic pathways, including the Wolff-Kishner reduction and the Shapiro reaction, and are fundamental linkers in bioconjugation and antibody-drug conjugates (ADCs).[1] However, their utility is often counterbalanced by their inherent instability, primarily their susceptibility to hydrolysis.[1][2]
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges, ensuring the integrity and yield of your synthetic intermediates.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems encountered during the synthesis, workup, purification, and storage of hydrazone intermediates.
Problem: I am getting a low or non-existent yield of my desired hydrazone.
This is a common issue that typically points to suboptimal reaction conditions or competing side reactions.
-
Possible Cause 1: Incorrect pH
-
Explanation: Hydrazone formation is acid-catalyzed, but the reaction rate follows a bell-shaped curve with respect to pH.[3] A mildly acidic environment (typically pH 4-6) is required to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine.[3][4] If the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated and non-reactive.[4] If the pH is too high (neutral or basic), the carbonyl is not sufficiently activated.
-
Solution: Adjust the pH of your reaction mixture to the 4-6 range. A few drops of acetic acid are often sufficient as a catalyst for reactions in organic solvents like ethanol or methanol.[4][5] Monitor the pH and adjust as necessary.
-
-
Possible Cause 2: Reversible Reaction & Presence of Water
-
Explanation: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[6] According to Le Châtelier's principle, the presence of excess water in the reaction medium can drive the equilibrium back towards the starting materials, reducing the yield.
-
Solution: If the reaction is conducted in an organic solvent, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[7]
-
-
Possible Cause 3: Azine Formation (Side Reaction)
-
Explanation: A primary side reaction is the formation of an azine, which occurs when a newly formed hydrazone (especially one derived from unsubstituted hydrazine, H₂N-NH₂) reacts with a second equivalent of the aldehyde or ketone.[1][4] This is particularly problematic if the reaction is run with a stoichiometric deficiency of the hydrazine component.
-
Solution: Use a slight excess (e.g., 1.1 equivalents) of the hydrazine starting material to minimize the chance of the hydrazone intermediate reacting with the remaining carbonyl compound.[4] Monitor the reaction closely by TLC to avoid prolonged reaction times that might favor side product formation.
-
-
Possible Cause 4: Poor Quality of Reagents
-
Explanation: Impurities in the starting aldehyde/ketone or hydrazine can inhibit the reaction. Hydrazine itself can degrade over time.
-
Solution: Use high-purity starting materials. If necessary, purify the aldehyde or ketone by distillation or recrystallization before use. Ensure the hydrazine is from a reliable source and has been stored properly.[8]
-
Problem: My hydrazone intermediate decomposes during workup or purification.
Hydrazone instability is most pronounced during aqueous workups and chromatography, where conditions can favor hydrolysis.
-
Possible Cause 1: Hydrolysis During Aqueous Workup
-
Explanation: The hydrazone C=N bond is labile and susceptible to acid-catalyzed hydrolysis, which cleaves the bond to regenerate the parent carbonyl and hydrazine.[1][9] Even seemingly neutral water can be acidic enough to promote slow decomposition, a process that is significantly accelerated by the presence of acid.[2][6]
-
Solution: Minimize contact with aqueous media. If an aqueous wash is necessary, use a saturated sodium bicarbonate or brine solution to maintain a neutral to slightly basic pH. Work quickly and keep the temperature low (e.g., use an ice bath) to slow the rate of hydrolysis.
-
-
Possible Cause 2: Decomposition on Silica Gel
-
Explanation: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive hydrazones during column chromatography, leading to streaking on TLC plates and decomposition on the column.[10][11] This is especially true for hydrazones with unsubstituted -NH₂ groups.[10]
-
Solution:
-
Base-Deactivated Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (Et₃N) or pyridine in the eluent.[10][11]
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.[11]
-
Avoid Chromatography: If possible, purify the hydrazone by recrystallization, which is often the preferred method as it avoids acidic conditions.[4][12] Common solvents include ethanol, methanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexane.[4][12]
-
-
Problem: My purified hydrazone is degrading upon storage.
Even as a solid, hydrazones can be sensitive to environmental factors.
-
Possible Cause 1: Atmospheric Moisture
-
Explanation: Hydrazones can hydrolyze upon exposure to moisture in the air over time.
-
Solution: Store the purified hydrazone in a desiccator under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.
-
-
Possible Cause 2: Inappropriate Solvent for Storage
-
Explanation: Storing hydrazones in solution can lead to decomposition, especially in protic or acidic solvents.[5][13]
-
Solution: Store the compound as a dry solid whenever possible. If a stock solution is required, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane) and store at low temperatures (-20°C or -80°C). Prepare solutions fresh before use if possible.
-
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for hydrazone synthesis and stability?
The pH directly controls the reactivity of both starting materials and the stability of the product. The reaction mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon. This process is catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the hydrazine's lone pair of electrons will be protonated, rendering it non-nucleophilic and halting the reaction.[3][4] This delicate balance necessitates a mildly acidic environment (pH 4-6) for optimal formation.[4] Conversely, this same acid catalysis promotes the reverse reaction: hydrolysis. The hydrazone's imine nitrogen can be protonated, making the carbon susceptible to nucleophilic attack by water, leading to cleavage.[14][15] Therefore, maintaining a mildly acidic pH is crucial for formation, while avoiding acidic conditions is key to preserving stability.
Q2: What is the mechanism of hydrazone hydrolysis?
Hydrazone hydrolysis is the reverse of its formation and is generally acid-catalyzed.[7][9] The process involves two main steps:
-
Protonation and Nucleophilic Attack: Under acidic conditions, the imine nitrogen of the hydrazone is protonated. This increases the electrophilicity of the attached carbon, which is then attacked by a water molecule. This forms a protonated carbinolamine intermediate.
-
Intermediate Breakdown: The carbinolamine intermediate is unstable. A proton transfer occurs from the attacking oxygen to the hydrazine nitrogen, followed by the cleavage of the C-N bond. This regenerates the original carbonyl compound (aldehyde or ketone) and the corresponding hydrazine.[9][16]
Q3: How do structural features affect hydrazone stability?
The electronic and steric properties of the substituents on both the carbonyl and hydrazine components significantly influence stability.[6]
| Factor | Effect on Stability | Rationale |
| Carbonyl Source | Aromatic Aldehyde/Ketone > Aliphatic Aldehyde/Ketone | The π-system of the aromatic ring conjugates with the C=N double bond, delocalizing electron density and stabilizing the hydrazone linkage.[14][15][17] This makes it more resistant to hydrolysis. |
| Substituents on Hydrazine | Acylhydrazones > Alkylhydrazones | Electron-withdrawing groups (like an acyl group) on the adjacent nitrogen decrease the basicity of the imine nitrogen, making it less likely to be protonated and thus more stable against acid-catalyzed hydrolysis.[7][18] |
| Substituents on Aromatic Ring | Electron-Donating Groups (EDGs) on Carbonyl Ring | EDGs on the aromatic ring of the aldehyde/ketone component can increase stability by donating electron density to the C=N bond, reducing its electrophilicity.[16] |
| Steric Hindrance | Increased hindrance near the C=N bond | Bulky groups near the imine functionality can sterically shield it from an incoming water molecule, slowing the rate of hydrolysis. |
Q4: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method.[3][4] Spot the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new spot, corresponding to the hydrazone product, has appeared and is no longer intensifying. Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.[3]
Visual Diagrams
Caption: Troubleshooting workflow for low hydrazone yield.
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Caption: Key structural factors that enhance hydrazone stability.
Key Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone Intermediate
This protocol describes a typical procedure for synthesizing a hydrazone from an aldehyde and a hydrazine in ethanol.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M).
-
Hydrazine Addition: Add the hydrazine derivative (1.05-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by TLC (see Protocol 2). Reactions are typically complete within 1-12 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum. If it remains in solution, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water or an anti-solvent like hexane. Collect the solid by filtration.
Protocol 2: Monitoring Reaction Progress using TLC
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: 'SM' for the starting carbonyl, 'H' for the hydrazine, and 'R' for the reaction mixture.
-
Spotting: Using separate capillaries, spot each of the starting materials in their respective lanes and the reaction mixture in the 'R' lane.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The ideal system should give the starting materials and product Rƒ values between 0.2 and 0.8.
-
Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Analysis: The reaction is proceeding if the 'SM' and 'H' spots in the 'R' lane diminish while a new spot (the product) forms. The reaction is complete when the starting material spots are no longer visible in the 'R' lane.[3][4]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, methanol, acetonitrile).[4][12]
-
Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 4: Purification by Column Chromatography for Acid-Sensitive Hydrazones
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane) containing 1% triethylamine (Et₃N) by volume. The Et₃N deactivates the acidic sites on the silica.[11]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Loading: Dissolve the crude hydrazone in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the column with the Et₃N-containing eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent (and Et₃N) under reduced pressure. Note that triethylamine has a boiling point of 89.5°C and may require heating on the rotovap for complete removal.
References
-
Wikipedia. Hydrazone. [Link]
-
ResearchGate. Proposed mechanism of acid hydrolysis of hydrazones studied. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Dirksen, A., & Hackeng, T. M. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]
-
Royal Society of Chemistry. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. [Link]
-
Torchilin, V. P., & Lukyanov, A. N. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]
-
ACS Publications. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A. [Link]
-
LJMU Research Online. Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481–3484. [Link]
-
MDPI. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Molecules, 25(15), 3355. [Link]
-
Guo, X., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]
-
ResearchGate. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]
-
ACS Publications. Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]
-
ChemRxiv. Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]
-
Carlson, J. C., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 25(4), 757-766. [Link]
-
PubMed. Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs. [Link]
-
ResearchGate. How to purify hydrazone? [Link]
-
Reddit. Need a purification method for a free hydrazone. [Link]
-
Raines Lab, MIT. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Török, M., et al. (2021). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. Molecules, 26(21), 6663. [Link]
- Google Patents.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(44), 19321-19335. [Link]
-
RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
ACS Publications. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. [Link]
-
ResearchGate. 18 questions with answers in HYDRAZONES | Science topic. [Link]
-
ResearchGate. Investigation of the stability of aromatic hydrazones in plasma and related biological material. [Link]
-
PubMed. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
Reddit. Formation of tosylhydrazones. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
ResearchGate. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
ResearchGate. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Dirksen, A., et al. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 136(12), 4493-4496. [Link]
-
ACS Publications. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? [Link]
-
ResearchGate. Stability study of hydrazones. [Link]
-
Taylor & Francis. Hydrazones – Knowledge and References. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. raineslab.com [raineslab.com]
Technical Support Center: Troubleshooting Intramolecular Cyclization of Hydrazones
Welcome to the Technical Support Center dedicated to the intricate art of intramolecular hydrazone cyclization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical protocols for navigating the complexities of these powerful synthetic transformations. Our focus is on elucidating the "why" behind experimental challenges, empowering you to move beyond simple procedural adjustments to a deeper understanding of your chemical system.
Section 1: Foundational Principles & Pre-Reaction Checks
Before delving into specific reaction troubleshooting, it is crucial to ensure the integrity of your starting materials and foundational reaction setup. Oversights in these initial stages are a frequent source of downstream complications.
FAQ 1: My cyclization reaction is not initiating. What are the first things I should check?
Answer: When faced with a non-starting reaction, a systematic review of your initial parameters is the most efficient troubleshooting approach.
-
Purity of the Hydrazone Starting Material: The stability and purity of your hydrazone precursor are paramount. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Verification Protocol:
-
Appearance: Phenylhydrazines, common precursors, should be freshly distilled if they show any discoloration.
-
NMR Spectroscopy: Confirm the structure and purity of your isolated hydrazone. Pay close attention to the presence of residual starting aldehyde/ketone or hydrazine.
-
Moisture Content: Ensure your hydrazone is anhydrous, as water can interfere with many acid-catalyzed cyclization reactions.
-
-
-
Catalyst Activity and Loading: The choice and concentration of the acid catalyst are critical.
-
Brønsted vs. Lewis Acids: The nature of your substrate will dictate the most effective catalyst. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are commonly used, while Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be more effective for certain substrates.[1][2][3]
-
Catalyst Quality: Ensure your acid catalyst has not degraded. For example, ZnCl₂ is highly hygroscopic and its efficacy can be compromised by moisture.
-
Catalyst Loading: Too little catalyst may result in an impractically slow or stalled reaction, while too much can promote side reactions or decomposition of the starting material or product.[4]
-
-
Anhydrous Reaction Conditions: Unless your protocol specifically calls for aqueous conditions, ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can deactivate catalysts and participate in undesired hydrolysis of the hydrazone.
Section 2: Troubleshooting Common Intramolecular Cyclization Reactions
This section provides detailed troubleshooting for three widely employed intramolecular hydrazone cyclization reactions: the Fischer Indole Synthesis, the Bischler-Napieralski Reaction, and the Pictet-Spengler Reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole rings from an arylhydrazone and an aldehyde or ketone under acidic conditions.[1][5][6]
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | Inappropriate Acid Catalyst: The chosen acid may be too weak to facilitate the key [3,3]-sigmatropic rearrangement or too strong, leading to substrate/product degradation.[1] | Screen a panel of both Brønsted (e.g., acetic acid, p-TsOH, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3] |
| Unfavorable Substituent Effects: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can lead to preferential N-N bond cleavage, a competing side reaction.[7][8][9] | If possible, modify the substrate to reduce the electron-donating capacity of the substituent. Alternatively, employ milder reaction conditions (lower temperature, weaker acid) to disfavor the N-N bond cleavage pathway. | |
| Suboptimal Temperature: The reaction often requires elevated temperatures to overcome the activation barrier of the rearrangement. | If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for decomposition. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] | |
| Formation of Side Products | Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[7] | Form the phenylhydrazone in a separate step before subjecting it to the cyclization conditions. This removes the free carbonyl compound from the reaction mixture. |
| Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers. | The ratio of regioisomers can be influenced by the choice of acid catalyst and temperature. A systematic screen of these parameters may favor the formation of the desired isomer. | |
| Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can cause decomposition and polymerization of starting materials and the indole product. | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) and warm on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
In a tall 1-L beaker, prepare an intimate mixture of the acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand.
-
After 3-4 minutes, the mass will become liquid, and the evolution of white fumes will begin.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction mixture.
-
Rinse the reaction beaker with the same acid solution and add it to the product mixture.
-
Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and then recrystallize from hot 95% ethanol.
Bischler-Napieralski Reaction
This reaction facilitates the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines, typically using a dehydrating agent under acidic conditions.[10][11][12]
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will impede cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[5][11] | If possible, choose a substrate with electron-donating groups on the aromatic ring. For less reactive substrates, stronger dehydrating agents and higher temperatures may be necessary. |
| Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[5] | For substrates lacking electron-donating groups, phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[9] Other powerful dehydrating agents include triflic anhydride (Tf₂O) and polyphosphoric acid (PPA).[9][12] | |
| Formation of Side Products | Retro-Ritter Reaction: A significant competing pathway is the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is more prevalent when the resulting styrene is highly conjugated.[5][11][13] | The use of the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the elimination pathway.[13] |
| Tar Formation | High Temperatures/Prolonged Reaction Times: Excessive heat or extended reaction times can lead to decomposition and polymerization.[5] | Carefully control the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. |
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (0.29 mmol).
-
Add anhydrous dichloromethane (2 mL) and phosphorus oxychloride (2 mL).
-
Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Allow the resulting solution to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate via rotary evaporation.
-
Dissolve the resulting residue in a 9:1 mixture of methanol/water (3.5 mL) and cool to 0°C.
-
Add NaBH₄ until the pH reaches 7.
-
Add saturated aqueous NH₄Cl dropwise, along with a small piece of ice.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and ring-closure reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[4][7]
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | Inadequate Acid Catalysis: Insufficient acidity can lead to poor conversion. The choice and amount of acid are critical.[10] | Screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., Cu(OTf)₂, BF₃·OEt₂). For substrates with acid-sensitive functional groups, test milder acids or lower catalyst loadings. |
| Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic attack on the aromatic ring. Electron-withdrawing groups on the ring will disfavor this step. | The reaction works best with electron-rich aromatic systems like indoles or phenols. If your substrate is electron-deficient, consider using stronger acid catalysis and higher temperatures. | |
| Stable Imine Intermediate: The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, this can result in low product yield. | Drive the cyclization by using a stronger acid or higher temperature. Ensure anhydrous conditions, as water can promote the reverse reaction (hydrolysis of the imine). | |
| Formation of Side Products | Oxidation of the Product: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding β-carboline, especially if the reaction is exposed to air for extended periods at elevated temperatures. | Run the reaction under an inert atmosphere. If oxidation is a persistent issue, consider a milder workup or the addition of a mild reducing agent during workup. |
| Difficulty in Purification | Product is a Salt: If a strong acid catalyst is used, the product may be isolated as a salt, which can affect its solubility and chromatographic behavior. | Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) during workup to obtain the free base form of the product before purification. |
-
In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, methanol).
-
Add the aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Data-Driven Optimization
Systematic optimization of reaction parameters is key to achieving high yields and purity. The following tables provide a starting point for this process.
Table 1: Comparison of Lewis Acids in Fischer Indole Synthesis[2]
| Lewis Acid | Substrate | Yield (%) | Reference |
| ZnCl₂ | Acetophenone phenylhydrazone | 92 | [2] |
| BF₃·OEt₂ | Cyclohexanone phenylhydrazone | 85 | [2] |
| AlCl₃ | Propiophenone phenylhydrazone | 78 | [2] |
| FeCl₃ | Butyrophenone phenylhydrazone | 75 | [2] |
Note: Yields are reported for specific substrates and conditions and may not be directly comparable.
Table 2: Effect of Solvent on Reaction Time and Yield
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 8 | 95 | [14] |
| n-Hexane | 12 | 70 | [14] |
| Ethyl Acetate | 10 | 85 | [14] |
| Dimethylformamide (DMF) | 6 | 90 | [14] |
| Water | 24 | 45 | [8] |
| Solvent-free | 2 | 98 | [14] |
Note: Data compiled from various reactions and should be used as a general guide.
Section 4: Mechanistic Insights & Visual Guides
A deeper understanding of the reaction mechanisms can aid in troubleshooting. Below are simplified diagrams illustrating the key steps and potential pitfalls in intramolecular hydrazone cyclization.
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cyclization reactions.
Diagram 2: Key Intermediates and Competing Pathways in Fischer Indole Synthesis
Caption: The productive pathway versus a common side reaction in Fischer indole synthesis.
References
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Grokipedia. Bischler–Napieralski reaction. Grokipedia. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5503–5510. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]
-
Khazaei, A., Sarmasti, N., & Yousefi, J. (2018). Effect of various solvents on the reaction time and yield. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. testbook.com [testbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Boulton–Katritzky Rearrangement
Welcome to the technical support center for the Boulton–Katritzky rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful heterocyclic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.
Introduction to the Boulton–Katritzky Rearrangement
The Boulton–Katritzky rearrangement is a versatile thermal, acid-, or base-catalyzed reaction that converts a 3-substituted-1,2,4-oxadiazole into a new heterocyclic system. This rearrangement is a powerful tool in synthetic organic chemistry, enabling the generation of diverse nitrogen-containing heterocycles that are often found in pharmaceuticals and other biologically active molecules.[1]
The success of the Boulton–Katritzky rearrangement is highly dependent on the careful selection of the base and solvent system, which can significantly influence reaction rates, yields, and the formation of byproducts. This guide will provide you with the necessary information to rationally select and optimize these critical parameters for your specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Boulton–Katritzky rearrangement in a question-and-answer format, providing explanations and actionable solutions.
Question: My Boulton–Katritzky rearrangement is not proceeding to completion, and I observe significant amounts of starting material even after prolonged reaction times. What should I do?
Answer: A sluggish or incomplete reaction is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Evaluate Your Base: The pKa of your base is a critical factor. If the base is not strong enough to deprotonate the requisite position on your substrate to initiate the rearrangement, the reaction will not proceed efficiently.
-
Insight: For base-catalyzed rearrangements, the reaction is often initiated by the deprotonation of a proton alpha to the oxadiazole ring or on a side-chain functionality. The acidity of this proton is influenced by the overall electronic properties of your substrate.
-
Solution: Consider switching to a stronger base. For example, if you are using a weaker base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), you might need to move to a stronger, non-nucleophilic base like lithium tert-butoxide (tBuOLi) or sodium hydride (NaH). Always consider the compatibility of a stronger base with other functional groups in your molecule.
-
-
Increase the Temperature: The Boulton–Katritzky rearrangement is often thermally promoted.
-
Insight: Higher temperatures provide the necessary activation energy for the ring-opening and ring-closing steps of the rearrangement.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring the reaction progress by TLC or LC-MS. Be mindful of the boiling point of your solvent and the thermal stability of your starting material and product. For instance, a study on a tandem SNAr/Boulton-Katritzky rearrangement found optimal conditions at 150 °C in DMSO.[2]
-
-
Solvent Choice Matters: The polarity of the solvent can significantly impact the reaction rate.
-
Insight: Polar aprotic solvents like DMSO, DMF, and NMP are often excellent choices as they can solvate the charged intermediates and transition states, thereby lowering the activation energy of the reaction.
-
Solution: If you are using a less polar solvent like THF or toluene, switching to a more polar aprotic solvent could accelerate the reaction.
-
Question: I am observing the formation of multiple byproducts, making the purification of my desired product difficult. How can I improve the selectivity of my reaction?
Answer: Byproduct formation is often a sign of non-optimal reaction conditions or the inherent reactivity of your substrate. Here are some strategies to enhance selectivity:
-
Re-evaluate the Base Strength: A base that is too strong or too nucleophilic can lead to undesired side reactions.
-
Insight: Strong, nucleophilic bases can compete with the desired rearrangement by attacking electrophilic sites on your starting material or product. This can lead to decomposition or the formation of adducts.
-
Solution: If you are using a very strong base like an organolithium reagent, consider switching to a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or a metal alkoxide. Alternatively, a weaker base with a higher reaction temperature might provide a more selective transformation.
-
-
Consider the Role of Water: The presence of water can be detrimental in some cases, leading to hydrolysis of the starting material or product.
-
Insight: 1,2,4-Oxadiazoles can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water, which can lead to ring-opened byproducts.[3]
-
Solution: Ensure you are using anhydrous solvents and reagents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products by providing the activation energy for competing reaction pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the thermodynamically more stable product and reduce the formation of kinetically favored byproducts.
-
Question: My product seems to be decomposing during the workup or purification. What are some strategies to isolate my product successfully?
Answer: Product instability can be a significant challenge. Here are some tips for successful isolation:
-
Minimize Exposure to Acid or Base During Workup:
-
Insight: The rearranged heterocyclic product may still be sensitive to strong acids or bases.
-
Solution: Use a mild workup procedure. Quench the reaction with a buffered aqueous solution or a mild acid/base. Minimize the time the product is in contact with aqueous acidic or basic solutions.
-
-
Choose the Right Purification Method:
-
Insight: Silica gel chromatography can be acidic and may cause decomposition of sensitive products.
-
Solution: Consider using neutral or basic alumina for chromatography. Alternatively, other purification techniques like recrystallization or preparative HPLC with a suitable mobile phase might be more appropriate.
-
-
Analyze the Crude Product Quickly:
-
Insight: Some products may not be stable for long periods, even in solution or as a crude solid.
-
Solution: Analyze your crude reaction mixture by NMR or LC-MS as soon as possible after the workup to get an accurate assessment of the reaction outcome before attempting purification.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Boulton–Katritzky rearrangement?
A1: The choice of base depends on the acidity of the proton that needs to be removed to initiate the rearrangement. A good starting point is to consider the pKa of the conjugate acid of the base.
-
For substrates with relatively acidic protons: Weaker bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or DBU may be sufficient.
-
For substrates with less acidic protons: Stronger bases like sodium or potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) are often necessary.
It is always recommended to perform small-scale screening experiments with a few different bases to identify the optimal one for your specific substrate.
Table 1: Comparison of Commonly Used Bases
| Base | pKa of Conjugate Acid (in DMSO) | Typical Use Case |
| Triethylamine (Et₃N) | 9.0 | Mild conditions, acid scavenger |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Strong, non-nucleophilic base |
| Potassium Carbonate (K₂CO₃) | ~10.3 (in water) | Heterogeneous, mild base |
| Sodium tert-butoxide (t-BuONa) | ~19 (in DMSO) | Strong, non-nucleophilic base |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic base |
| Lithium diisopropylamide (LDA) | 35.7 | Very strong, sterically hindered base |
Q2: Which solvent should I choose for my reaction?
A2: The ideal solvent should be inert to the reaction conditions, dissolve your starting material, and facilitate the desired rearrangement. Polar aprotic solvents are generally the best choice for the Boulton–Katritzky rearrangement.
-
Insight: Polar aprotic solvents can stabilize charged intermediates and transition states, which are often involved in the rearrangement mechanism. This stabilization lowers the activation energy and accelerates the reaction.
-
Recommendation: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent starting points for screening.
Table 2: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Polarity |
| DMSO | 47 | 189 | Polar Aprotic |
| DMF | 37 | 153 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 66 | Moderately Polar Aprotic |
| Toluene | 2.4 | 111 | Nonpolar |
| Dioxane | 2.2 | 101 | Nonpolar |
Q3: How do electron-donating or electron-withdrawing groups on my substrate affect the reaction?
A3: The electronic nature of the substituents on the starting oxadiazole can have a significant impact on the ease of the rearrangement.
-
Electron-withdrawing groups (EWGs): EWGs can increase the acidity of nearby protons, making deprotonation easier and potentially accelerating a base-catalyzed rearrangement. A kinetic study on the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-1,2,4-oxadiazoles showed that the reaction proceeds through specific acid-catalyzed, uncatalyzed, and general base-catalyzed pathways, with substituent effects playing a key role in each.[1]
-
Electron-donating groups (EDGs): EDGs may make the initial deprotonation more difficult, potentially requiring a stronger base or higher temperatures.
Q4: Can I run the Boulton–Katritzky rearrangement under acidic conditions?
A4: Yes, the rearrangement can also be catalyzed by acids. The mechanism under acidic conditions is different and typically involves protonation of one of the nitrogen atoms of the oxadiazole ring, followed by nucleophilic attack and rearrangement.[3] The choice between acidic and basic conditions will depend on the stability of your starting material and product to these conditions.
Experimental Protocols
General Protocol for Optimizing Base and Solvent for a New Substrate
This protocol provides a systematic approach to screen for the optimal base and solvent for a new Boulton–Katritzky rearrangement.
-
Small-Scale Reactions: Set up a series of small-scale reactions (e.g., in vials or a parallel synthesizer) to screen different conditions simultaneously. Use a consistent amount of your starting material for each reaction.
-
Solvent Screening:
-
Choose a mid-strength, non-nucleophilic base (e.g., DBU or t-BuOK).
-
Set up reactions in a panel of polar aprotic solvents (e.g., DMSO, DMF, MeCN) and a less polar solvent (e.g., THF or toluene).
-
Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
-
Base Screening:
-
Using the best solvent identified in the previous step, screen a range of bases with varying strengths (e.g., K₂CO₃, Et₃N, DBU, t-BuOK, NaH).
-
Keep the temperature and concentration constant.
-
Monitor the reactions for both the rate of consumption of the starting material and the formation of byproducts.
-
-
Temperature Optimization:
-
Once the best base-solvent combination has been identified, run a series of reactions at different temperatures (e.g., room temperature, 60 °C, 100 °C, and 150 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Scale-Up: Once the optimal conditions are identified, you can proceed with a larger-scale reaction.
Visualizing the Process
Boulton-Katritzky Rearrangement: A Simplified Mechanistic Pathway
Caption: Simplified base-catalyzed Boulton-Katritzky rearrangement pathway.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
Li, Z., Qiu, K., Yang, X., Zhou, W., & Cai, Q. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[2][3][4]Triazolo[1,5-a]pyridines. Organic Letters, 24(17), 2989–2992. [Link]
-
Eckert, F., & Rauhut, G. (1999). A Computational Study on the Reaction Mechanism of the Boulton−Katritzky Rearrangement. Journal of the American Chemical Society, 121(46), 10646–10650. [Link]
-
Ivashkevich, O. A., et al. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules, 26(4), 935. [Link]
-
Frenna, V., et al. (2014). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles. European Journal of Organic Chemistry, 2014(31), 7006-7014. [Link]
-
Fiveable. (n.d.). Boulton-Katritzky Rearrangement Definition. Organic Chemistry II Key Term. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 3. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical prediction of a base-catalyzed bicyclic Boulton--Katritzky rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Triazolopyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridazine compounds. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered with this chemical class: poor aqueous solubility. By understanding the underlying principles and employing the systematic strategies outlined here, you can significantly improve the developability of your compounds.
Understanding the Challenge: Why Triazolopyridazines Can Be Poorly Soluble
Triazolopyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. However, their often planar, rigid structures and potential for strong intermolecular interactions in the solid state can lead to high crystal lattice energy. This high lattice energy makes it difficult for solvent molecules to break apart the crystal structure, resulting in low aqueous solubility.
Poor solubility can hinder drug development at multiple stages, leading to unreliable results in in vitro assays, poor bioavailability, and challenges in formulation.[1][2] Addressing solubility issues early in the discovery and development process is crucial for success.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of triazolopyridazine compounds.
Q1: How do I know if my triazolopyridazine compound has a solubility problem?
A good starting point is to classify your drug substance based on the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4][5][6] Triazolopyridazine compounds often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][7][8] A compound is considered to have low solubility if its highest dose strength is not soluble in 250 mL of aqueous media over a pH range of 1 to 6.8.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[9][10] This method is fast and suitable for high-throughput screening in early drug discovery to quickly assess a compound's propensity to precipitate.[10][11][12]
-
Thermodynamic solubility , often determined using the shake-flask method, represents the true equilibrium solubility of a compound in a saturated solution.[2][13][14][15][16] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility, which is critical for lead optimization and formulation development.[2][10]
For initial screening, kinetic solubility is often sufficient. However, for lead candidates, thermodynamic solubility data is essential.
Q3: Can I predict the solubility of my triazolopyridazine derivatives before synthesizing them?
Yes, in silico prediction models are increasingly used in drug discovery to estimate aqueous solubility.[3][17][18] These computational tools use the chemical structure of a molecule to predict its physicochemical properties, including solubility.[3] While these models are not a replacement for experimental measurement, they can help prioritize which compounds to synthesize and identify potential solubility liabilities early on.[3][19]
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to troubleshooting and improving the solubility of your triazolopyridazine compounds.
Problem 1: My compound is precipitating in my biological assay.
This is a common issue that can lead to inaccurate and unreliable assay results. The immediate goal is to find a suitable formulation for your in vitro experiments.
Solution Workflow:
Caption: Decision workflow for addressing compound precipitation in assays.
Step-by-Step Troubleshooting:
-
pH Modification: For ionizable triazolopyridazine compounds, adjusting the pH of the assay buffer can significantly impact solubility.[20][21] The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile.[22] However, be aware that deviations from this ideal behavior can occur due to self-association or aggregation.[22][23][24]
-
Co-solvents: Adding a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[25] It is crucial to ensure the chosen co-solvent is compatible with your assay and does not interfere with the biological target.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[26] This is a valuable technique, particularly when pH modification and co-solvents are not viable options.
Problem 2: My lead compound has poor oral bioavailability due to low solubility.
For compounds intended for oral administration, improving solubility is critical for achieving adequate absorption and bioavailability. The following strategies involve modifying the solid-state properties of the drug substance.
Solution Workflow:
Caption: Strategic approach to improving the oral bioavailability of poorly soluble compounds.
In-Depth Strategies:
-
Salt Formation: If your triazolopyridazine compound has an ionizable functional group (acidic or basic), salt formation is often the most effective and straightforward approach to increasing solubility and dissolution rate.[27][28] A salt screen involves reacting the active pharmaceutical ingredient (API) with various counterions to identify a stable, crystalline salt with improved physicochemical properties.[27][28][29][30]
-
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions based on the pKa of your compound.
-
Salt Formation: Employ various crystallization techniques, such as solvent evaporation, cooling crystallization, and slurry conversion, with a range of solvents.[27]
-
Characterization: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess crystallinity and thermal properties.
-
Solubility Assessment: Determine the aqueous solubility of the resulting salt forms and compare it to the free form.
-
-
-
Co-crystallization: For non-ionizable triazolopyridazine compounds, or when a suitable salt cannot be identified, co-crystallization is an excellent alternative.[31] Co-crystals are multi-component crystalline solids where the API and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[31][32][33] This approach can significantly enhance solubility and dissolution without altering the chemical structure of the API.[31][34][35]
-
Experimental Protocol: Co-crystal Screening
-
Co-former Selection: Select a range of pharmaceutically acceptable co-formers that have the potential to form hydrogen bonds with your API.
-
Co-crystal Formation: Utilize methods like liquid-assisted grinding, slurry crystallization, or reaction crystallization.
-
Characterization: Confirm co-crystal formation and characterize the new solid phase using XRPD, DSC, and spectroscopic techniques.
-
Performance Evaluation: Measure the solubility and dissolution rate of the co-crystals and compare them to the parent API.
-
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of a drug to a higher-energy amorphous state can lead to a substantial increase in apparent solubility and dissolution rate.[8][36][37][38] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[7][36][37][39][40][41]
-
Key Considerations for ASD Formulation:
-
Polymer Selection: The choice of polymer is critical for the stability and performance of the ASD.[42] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[40][43]
-
Manufacturing Process: Spray drying and hot-melt extrusion are the two most common industrial methods for preparing ASDs.[7][36][37]
-
Stability: Physical stability is a key quality attribute for ASDs, as the amorphous drug has a thermodynamic tendency to revert to its more stable crystalline form.[36]
-
-
Data Summary: Potential Solubility Enhancement with Different Strategies
-
| Formulation Strategy | Typical Fold-Increase in Solubility | Key Considerations |
| Salt Formation | 10 - 1,000 | Requires an ionizable group; potential for disproportionation. |
| Co-crystallization | 2 - 100 | Applicable to non-ionizable compounds; co-former selection is key. |
| Amorphous Solid Dispersion | 10 - 10,000 | Broadly applicable; requires careful polymer selection and stability testing. |
Conclusion
Overcoming the poor solubility of triazolopyridazine compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and formulation techniques outlined in this guide, you can significantly enhance the developability of your compounds. Remember to characterize the solid-state properties of your materials thoroughly and to select the most appropriate solubility enhancement strategy based on the specific properties of your compound and the intended application.
References
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Biopharmaceutics Classification System. Wikipedia. Available at: [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available at: [Link]
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]
-
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. IEEE Xplore. Available at: [Link]
-
The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin. Available at: [Link]
-
Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Available at: [Link]
-
The BCS (Biopharmaceutical Classification System). Biorelevant.com. Available at: [Link]
-
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. Available at: [Link]
-
In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate. Available at: [Link]
-
Role of excipients in amorphous solid dispersions. American Pharmaceutical Review. Available at: [Link]
-
An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available at: [Link]
-
Drug-excipient behavior in polymeric amorphous solid dispersions. National Institute of Pharmaceutical Education and Research. Available at: [Link]
-
Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. ACS Publications. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. National Institutes of Health. Available at: [Link]
-
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Shake-Flask Solubility Assay. Bienta. Available at: [Link]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]
-
Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services. Available at: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]
-
Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]
-
Ph and solubility profile. Slideshare. Available at: [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. National Institutes of Health. Available at: [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Design of pharmaceutical cocrystals for drug solubility improvement. ResearchGate. Available at: [Link]
-
Unlocking Potential: Cocrystals as Catalyst for Heightened Solubility and Dissolution of Low Solubility Pharmaceuticals. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Salt Screening. Improved Pharma. Available at: [Link]
-
Salt Screening. Charles River Laboratories. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. PubMed. Available at: [Link]
-
An evaluation of salt screening methodologies. ResearchGate. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. researchgate.net [researchgate.net]
- 18. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Ph and solubility profile | PPTX [slideshare.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. contractpharma.com [contractpharma.com]
- 27. improvedpharma.com [improvedpharma.com]
- 28. criver.com [criver.com]
- 29. researchgate.net [researchgate.net]
- 30. pharmtech.com [pharmtech.com]
- 31. ijpsr.com [ijpsr.com]
- 32. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. ijrpas.com [ijrpas.com]
- 36. ijpsjournal.com [ijpsjournal.com]
- 37. tandfonline.com [tandfonline.com]
- 38. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 39. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 40. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 41. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 42. pubs.acs.org [pubs.acs.org]
- 43. pharmaexcipients.com [pharmaexcipients.com]
preventing decomposition of hydrazone derivatives at room temperature
Technical Support Center: Stabilizing Hydrazone Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you diagnose and solve stability issues with hydrazone derivatives at room temperature, a common but manageable challenge in medicinal chemistry and bioconjugation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with hydrazone stability.
Q1: My hydrazone-linked conjugate is showing reduced activity over a short period. What is the most likely cause?
A1: The most probable cause is the hydrolysis of the hydrazone bond. This is a common degradation pathway where water attacks the carbon-nitrogen double bond, breaking the molecule back into its original aldehyde/ketone and hydrazine components. This process is highly sensitive to pH.[1][2][3]
Q2: What is the ideal pH for storing my hydrazone derivative in an aqueous solution?
A2: While compound-specific, a weakly acidic to neutral pH (around 5.0-7.4) is often the best starting point for stability.[1][4] Hydrolysis is catalyzed by acid, so highly acidic conditions (pH < 4) will rapidly accelerate degradation.[1][5] Conversely, at very high pH, other degradation pathways can occur. A pH-rate profile study is essential to determine the optimal pH for your specific molecule.
Q3: I've noticed a gradual color change in my solid-state hydrazone sample. What could this indicate?
A3: A color change can be a sign of degradation, possibly due to oxidation or E/Z isomerization.[6][7] Oxidation can occur if the molecule has electron-rich aromatic rings, while isomerization (the change in spatial arrangement around the C=N double bond) can be triggered by light, heat, or trace impurities.
Q4: Are hydrazones derived from aromatic aldehydes more stable than those from aliphatic aldehydes?
A4: Yes, generally they are. Hydrazones formed from aromatic aldehydes exhibit greater resistance to hydrolysis compared to those from aliphatic aldehydes.[8][9] This enhanced stability is attributed to the electronic conjugation between the C=N double bond and the aromatic ring, which delocalizes electron density and makes the carbon atom less susceptible to nucleophilic attack by water.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific degradation pathways, offering diagnostic workflows, mechanistic explanations, and detailed protocols.
Guide 1: Diagnosing and Preventing Hydrolytic Decomposition
Hydrolysis is the primary enemy of hydrazone stability in aqueous environments. Understanding its mechanism is key to preventing it.
Q1.1: How can I definitively confirm that my hydrazone is hydrolyzing?
A1.1: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC).[10][11][12] By monitoring your sample over time, you can quantify the decrease of your parent hydrazone peak and the corresponding increase of its precursor aldehyde/ketone and hydrazine peaks.
Caption: Workflow for diagnosing hydrazone instability.
Q1.2: What is the mechanism of hydrolysis, and why is it acid-catalyzed?
A1.2: Hydrazone hydrolysis proceeds via a two-step mechanism.[2] First, the imine nitrogen of the hydrazone is protonated in the presence of an acid. This protonation makes the imine carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This attack forms an unstable carbinolamine intermediate, which then rapidly breaks down to release the corresponding aldehyde or ketone and the hydrazine.[2][8]
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
Q1.3: How do I perform a pH-stability profile study to find the optimal storage conditions?
A1.3: A pH-rate profile study involves incubating your hydrazone derivative in a series of buffers across a range of pH values and monitoring its degradation over time.
-
Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9. Ensure the buffer concentration is consistent (e.g., 50-100 mM).
-
Sample Preparation: Prepare a stock solution of your hydrazone derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).[13] Incubate all samples at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution and inject it into the HPLC system.
-
Data Analysis: For each pH, plot the natural logarithm of the hydrazone concentration versus time. The slope of this line will give you the observed rate constant (k_obs) for degradation.
-
Profile Generation: Plot the log of k_obs versus pH. The pH at which the rate constant is lowest represents the pH of maximum stability.
| pH | Buffer System | Typical Half-Life (t½) for Aliphatic Hydrazone | Typical Half-Life (t½) for Aromatic Hydrazone |
| 3.0 | Citrate | Minutes to Hours | Hours |
| 5.0 | Acetate/Citrate | Hours to Days | Days to Weeks |
| 7.4 | Phosphate | Hours to Days | Days to Weeks |
| 9.0 | Borate/Tris | Variable, may be unstable | Days to Weeks |
| Note: These are generalized values. Actual stability is highly dependent on the specific molecular structure. |
Q1.4: Beyond pH control, what other strategies can I use to prevent hydrolysis?
A1.4: Several formulation strategies can significantly enhance stability:
-
Lyophilization (Freeze-Drying): Removing water from the formulation is the most direct way to halt hydrolysis.[14][15] Lyophilized products are stored as a dry powder and reconstituted immediately before use.[14][16] This is a very effective method for long-term storage.[17]
-
Aprotic Solvents: If the application allows, storing the compound in a dry aprotic solvent (e.g., DMSO, DMF, acetonitrile) will prevent hydrolysis by eliminating the required water molecule.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like many hydrazone derivatives, within their central cavity.[18][19] This inclusion complex can physically shield the labile hydrazone bond from water in the bulk solution, thereby slowing down hydrolysis.[20]
Guide 2: Preventing Oxidative Degradation
Q2.1: My sample is changing color, but HPLC analysis doesn't show hydrolysis. Could it be oxidation?
A2.1: Yes, especially if your hydrazone contains electron-rich moieties or was synthesized using reagents susceptible to oxidation. Some hydrazones themselves can act as antioxidants and be consumed by scavenging radicals.[21][22][23][24]
Q2.2: How can I minimize oxidative degradation?
A2.2: A multi-pronged approach is most effective:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere like nitrogen or argon. This is particularly important for solutions. Purge solvents with inert gas before use to remove dissolved oxygen.
-
Use of Antioxidants: Add a small amount of an antioxidant to your solution.
-
For Organic Solutions: Butylated hydroxytoluene (BHT) is a common choice.
-
For Aqueous Solutions: Ascorbic acid (Vitamin C) or glutathione can be effective.
-
-
Chelating Agents: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester these metals.
Guide 3: Addressing E/Z Isomerization
Q3.1: What is E/Z isomerization and why should I be concerned?
A3.1: The C=N double bond in a hydrazone is rigid, leading to the possibility of two geometric isomers, termed E and Z.[6] These isomers can have different physical properties, stabilities, and biological activities.[6] Conversion between these isomers can happen thermally or, more commonly, upon exposure to light (photoisomerization).[7][25] This isomerization can present as peak broadening or the appearance of a new, closely eluting peak in your chromatogram.
Q3.2: How can I control for isomerization?
A3.2: The following precautions are crucial:
-
Protection from Light: Always store hydrazone derivatives, both in solid form and in solution, in amber vials or otherwise protected from light.[7]
-
Temperature Control: Avoid unnecessary exposure to high temperatures, as this can provide the energy needed to overcome the rotational barrier of the C=N bond.
-
pH Control: In some specific molecular switches, pH can be used to control the E/Z equilibrium.[25][26] While not a general stabilization technique, it highlights the sensitivity of the isomeric state to the chemical environment.
References
-
Safari, J. B., et al. (2023). Inclusion complexation and liposomal encapsulation of an isoniazid hydrazone derivative in cyclodextrin for pH-dependent controlled release. ResearchGate. Available from: [Link]
-
Landge, S. M., & Aprahamian, I. (2009). A pH activated configurational rotary switch: controlling the E/Z isomerization in hydrazones. Journal of the American Chemical Society. Available from: [Link]
-
Abu-Rmaileh, B. E., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. Available from: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available from: [Link]
-
Pérez-Ruiz, R., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. PMC. Available from: [Link]
-
Aviyente, V., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. Available from: [Link]
-
McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Daniel D. McKinnon. Available from: [Link]
-
Narang, R., et al. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. Available from: [Link]
-
Han, S., & Kim, D. (2003). Resonance stabilization of the fluorenylidene hydrazone anion. ResearchGate. Available from: [Link]
-
Slanina, T., et al. (2021). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. PMC. Available from: [Link]
-
Aprahamian, I. (2009). A pH Activated Configurational Rotary Switch: Controlling the E/Z Isomerization in Hydrazones. Journal of the American Chemical Society. Available from: [Link]
-
Beldjoudi, Y., et al. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available from: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available from: [Link]
-
ResearchGate. (n.d.). Stability study of hydrazones. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[3]. ResearchGate. Available from: [Link]
-
Nishioka, R., et al. (2022). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journals. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. ATSDR. Available from: [Link]
-
Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available from: [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Available from: [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. Available from: [Link]
-
Mateeva, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]
-
Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Pharmacia. Available from: [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Organic Syntheses. Available from: [Link]
-
Mateeva, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]
-
Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Semantic Scholar. Available from: [Link]
-
DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC. Available from: [Link]
-
Singh, S. K., & Idriss, H. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC. Available from: [Link]
-
Moldovan, C., et al. (2022). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Antioxidant properties of designed hydrazone derivatives calculated at the B3LYP/6-311G* level in a vacuum. ResearchGate. Available from: [Link]
-
Mebel, A. M., & Lin, M. C. (2002). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. CiteSeerX. Available from: [Link]
-
ResearchGate. (n.d.). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. Available from: [Link]
-
Nature. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Nature. Available from: [Link]
-
BioPharma PEG. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. BioPharma PEG. Available from: [Link]
-
Shalaev, E., & Soper, A. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. Taylor & Francis Online. Available from: [Link]
-
Al-Jibouri, A. A. A., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The drug encapsulation in cyclodextrins. ResearchGate. Available from: [Link]
-
Jameson, C. (2024). Benefits of Lyophilization: Revolutionizing Pharmaceuticals and Food Preservation. LinkedIn. Available from: [Link]
-
Skiba, M., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI. Available from: [Link]
-
Gîrleanu, M. R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
Journal of Pharmaceutical Sciences. (2023). Practical advice in the development of a lyophilized protein drug product. PMC. Available from: [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. ddmckinnon.com [ddmckinnon.com]
- 5. scispace.com [scispace.com]
- 6. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. longdom.org [longdom.org]
- 16. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
Technical Support Center: Enhancing the Metabolic Stability of Triazolo-[3,4-b]thiadiazine Scaffolds
Welcome to the technical support center dedicated to advancing your research on triazolo-[3,4-b]thiadiazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the metabolic stability of this important heterocyclic system. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental design and lead optimization efforts.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, achieving an optimal pharmacokinetic profile is paramount for a compound's success. Metabolic stability, a measure of a compound's resistance to biotransformation, is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1] The triazolo-[3,4-b]thiadiazine scaffold, a privileged structure in medicinal chemistry, has been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] However, like many heterocyclic systems, it can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1]
This guide provides practical, evidence-based strategies to diagnose and address metabolic liabilities associated with the triazolo-[3,4-b]thiadiazine core, enabling you to design more robust and effective drug candidates.
Troubleshooting Guide: Addressing Common Metabolic Stability Issues
This section is formatted in a problem-solution format to directly address challenges you may be encountering in your experiments.
Problem 1: Rapid Clearance Observed in Liver Microsome Stability Assay
You've synthesized a promising triazolo-[3,4-b]thiadiazine analog, but the in vitro data from a human liver microsome (HLM) assay shows a short half-life (t½) and high intrinsic clearance (Clint), suggesting rapid Phase I metabolism.
Possible Cause: The primary culprit is often oxidation of the thioether linkage within the thiadiazine ring, a common metabolic hotspot for sulfur-containing heterocycles.[4][5] Aromatic rings and other alkyl substituents on the scaffold can also be sites of hydroxylation.
Suggested Solutions:
-
Identify the Metabolic Hotspot:
-
Metabolite Identification Studies: The first step is to pinpoint the exact site of metabolism. An LC-MS/MS analysis of the microsomal incubation samples is essential to identify the major metabolites. Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +32 Da for sulfoxidation).
-
In Silico Prediction: Utilize computational tools to predict the most likely sites of metabolism. Software like MetaPredictor or other similar programs can provide valuable insights into which atoms are most susceptible to CYP-mediated oxidation.[6][7]
-
-
Structural Modifications to Block Metabolism:
-
Steric Hindrance: Introduce a bulky group near the metabolic hotspot to sterically shield it from the active site of metabolizing enzymes. A well-documented and effective strategy for triazolo-[3,4-b]thiadiazines is the introduction of an α-methyl group adjacent to the thioether sulfur.[4] This modification has been shown to significantly increase metabolic stability by blocking thioether oxidation.[4]
-
Bioisosteric Replacement: Consider replacing metabolically labile fragments with bioisosteres that are more resistant to metabolism while retaining the desired pharmacological activity. For example, if an aromatic ring is being hydroxylated, you could replace it with a pyridine or other heterocyclic ring to alter the electronic properties and reduce susceptibility to oxidation.
-
Fluorine Substitution: Introducing fluorine atoms at or near the site of metabolism can block oxidation. The strong carbon-fluorine bond is resistant to enzymatic cleavage. However, be mindful that this can also alter the compound's physicochemical properties.
-
Experimental Workflow for Metabolite Identification:
Caption: Workflow for metabolite identification using LC-MS/MS.
Problem 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Your compound appears stable in the liver microsome assay, but shows significantly higher clearance in a hepatocyte stability assay.
Possible Cause: This discrepancy often points towards the involvement of Phase II metabolic pathways or active uptake into hepatocytes. Liver microsomes primarily contain Phase I enzymes (CYPs), while hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and transporters.[8] Your compound may be undergoing conjugation reactions (e.g., glucuronidation, sulfation) that are not captured in the microsomal assay.
Suggested Solutions:
-
Investigate Phase II Metabolism:
-
LC-MS/MS Analysis of Hepatocyte Incubations: Analyze the supernatant from your hepatocyte assay to identify metabolites. Look for mass shifts consistent with conjugation reactions (e.g., +176 Da for glucuronidation, +80 Da for sulfation).
-
Incubations with Specific Co-factors: To confirm the involvement of specific Phase II enzymes, you can perform incubations with microsomes or S9 fractions supplemented with the appropriate co-factors (e.g., UDPGA for UGTs, PAPS for SULTs).
-
-
Structural Modifications to Mitigate Phase II Metabolism:
-
Masking Conjugation Sites: If a specific functional group (e.g., a phenol or an amine) is identified as a site of conjugation, consider modifying it to prevent this reaction. For example, a hydroxyl group could be converted to a methoxy group.
-
Modulating Physicochemical Properties: High lipophilicity can sometimes lead to increased uptake into hepatocytes and subsequent metabolism. Modifying the structure to reduce the logP may decrease clearance.
-
Experimental Workflow for Investigating Phase II Metabolism:
Caption: Investigating Phase II metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the triazolo-[3,4-b]thiadiazine scaffold?
A1: Based on its structure, the most common metabolic liabilities are:
-
Oxidation of the thioether: This is a well-documented metabolic hotspot.[4]
-
Aromatic hydroxylation: Phenyl or other aryl substituents are prone to CYP-mediated hydroxylation.
-
Alkyl hydroxylation: Alkyl chains attached to the scaffold can undergo hydroxylation, particularly at the ω and ω-1 positions.
-
N-dealkylation: If N-alkyl groups are present, they can be susceptible to dealkylation.
Q2: How do I choose between a microsomal and a hepatocyte stability assay?
A2:
-
Microsomal stability assays are a good first-line screen for Phase I metabolism, are cost-effective, and have high throughput.[9] They are particularly useful for identifying CYP-mediated liabilities.
-
Hepatocyte stability assays provide a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II pathways, as well as the influence of cellular uptake.[8] They are recommended for compounds that appear stable in microsomes or when investigating potential discrepancies between in vitro and in vivo data.
Q3: What are some key structure-activity relationships (SAR) for improving the metabolic stability of triazolo-[3,4-b]thiadiazines?
A3: While the specific SAR will depend on the substitution pattern of your particular series of compounds, some general principles have emerged:
-
Position α to the thioether: As mentioned, introducing a small alkyl group, such as a methyl group, at this position can sterically hinder oxidation and significantly improve stability.[4]
-
Aryl Substituents: The electronic nature and substitution pattern of aryl rings can influence their susceptibility to hydroxylation. Electron-withdrawing groups can sometimes decrease the rate of metabolism. Replacing a phenyl ring with a heteroaromatic ring can also alter the metabolic profile.
-
Overall Lipophilicity: Generally, reducing the lipophilicity (logP/logD) of a compound can lead to decreased metabolic clearance.
Data Summary: Impact of α-Methyl Substitution on Metabolic Stability
| Compound | α-Substitution | HLM t½ (min) | MLM t½ (min) | Reference |
| Parent Compound | H | 14 | 4 | [4] |
| Analog with α-Methyl | CH₃ | 27 | 10 | [4] |
Q4: Can you provide a general protocol for a liver microsomal stability assay?
A4: Detailed Protocol: In Vitro Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare stock solutions of your test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsome suspension, and test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / |slope|
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
-
References
- Current time inform
-
Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][4][10][11]thiadiazine Scaffold. ACS Omega, 7(35), 30645-30681.
- Talbot, S., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3663.
- Gant, T. G., et al. (2013). Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. Journal of Medicinal Chemistry, 56(17), 6895-6910.
- Park, H., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computers in Biology and Medicine, 106, 54-64.
- Chen, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Chemical Science, 15(30), 11631-11641.
- Andrade, C. H., et al. (2014). In silico Prediction of Drug Metabolism by P450. Current Drug Metabolism, 15(5), 514-525.
- Ekins, S., et al. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 31(3), 611-614.
- Hep
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Ma, S., & Chowdhury, S. K. (2005). Metabolite identification by mass spectrometry. Current Drug Metabolism, 6(5), 453-472.
- An, G., & Zhang, G. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Reviews, 33(3), 196-210.
- Baghla, R. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). SCIEX.
-
Li, Y., et al. (2018). Discovery of[10][11]triazolo[3,4-b][4][10][11]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816.
- Asif, M. (2022). Exploration of novel triazolo-thiadiazine hybrids of deferasirox as multi-target-directed anti-neuroinflammatory agents with structure–activity relationship (SAR): a new treatment opportunity for Alzheimer's disease. RSC Advances, 12(55), 35849-35866.
- Protocols used for LC-MS analysis – Metabolomics Core Facility. EMBL.
- Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3349-3360.
- Farghaly, T. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1326.
-
Bhat, M. A., et al. (2014). Synthesis of New[10][11]Triazolo[3,4-b][4][10][11]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. International Journal of Medicinal Chemistry, 2014, 532678.
-
Gaponova, A. S., et al. (2022). Novel[10][11]triazolo[3,4-b][4][10][11]thiadiazine and[10][11]triazolo[3,4-b][4][10][11]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7940.
- UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research.
- Boraei, A. T. A., et al. (2019). Synthesis and Anti-Proliferative Assessment of Triazolo-Thiadiazepine and Triazolo-Thiadiazine Scaffolds. Molecules, 24(24), 4471.
- Phase transfer catalyzed synthesis and bioactivity of s-triazolo[3, 4-b]thiadiazoles.
-
Structures of active triazolo[3,4-b][4][10][11]thiadiazoles and overview of their activity. ResearchGate.
-
Gaponova, A. S., et al. (2022). Novel[10][11]triazolo[3,4-b][4][10][11]thiadiazine and[10][11]triazolo[3,4-b][4][10][11]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7940.
- Geronikaki, A., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics, 10(7), 819.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 10. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of 6-Hydrazinotriazolo[4,3-b]pyridazine: A Comparative Guide to its Anticancer Activity
For researchers, medicinal chemists, and drug development professionals, the quest for novel small molecules with potent and selective biological activity is a perpetual endeavor. The heterocyclic scaffold of triazolo[4,3-b]pyridazine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological effects. This guide focuses on the biological activity of 6-Hydrazinotriazolo[4,3-b]pyridazine and its analogues, offering a comparative analysis of their anticancer properties, elucidating their mechanism of action, and providing detailed experimental protocols to validate their efficacy.
The Triazolo[4,3-b]pyridazine Scaffold: A Gateway to Potent Bioactivity
The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has garnered significant attention due to its structural resemblance to purine nucleosides, allowing for interactions with a variety of biological targets. The introduction of a hydrazino group at the 6-position provides a versatile handle for synthetic modifications, leading to the generation of diverse chemical libraries with a range of biological activities, most notably in the realm of oncology.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the 6-Hydrazinotriazolo[4,3-b]pyridazine scaffold have been shown to exert their anticancer effects through the modulation of several critical signaling pathways implicated in tumor growth, proliferation, and survival. A significant body of evidence points towards their role as potent kinase inhibitors and inducers of apoptosis.
Kinase Inhibition: A Primary Mode of Action
Several studies have identified triazolopyridazine derivatives as formidable inhibitors of key oncogenic kinases, including c-Met and Pim-1.[4] The dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For instance, certain derivatives have exhibited potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor proliferation, angiogenesis, and metastasis.[1]
Furthermore, the Pim family of serine/threonine kinases, which are crucial for cell cycle progression and apoptosis, have also been identified as targets for this class of compounds.[4] The ability of these molecules to dually inhibit both c-Met and Pim-1 presents a promising strategy to overcome resistance mechanisms and enhance therapeutic efficacy.[4]
The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, is another key cascade affected by these compounds. Evidence suggests that potent derivatives can downregulate the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis.[4]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Triazolopyridazine derivatives have demonstrated the capacity to trigger apoptosis through various mechanisms. One key mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]
Furthermore, these compounds have been shown to induce cell cycle arrest, primarily in the G0/G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[1][6] This effect is often a direct consequence of the inhibition of key cell cycle-regulating kinases.
Comparative Biological Activity
The true measure of a novel compound's potential lies in its performance relative to existing standards. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various triazolo[4,3-b]pyridazine derivatives compared to established anticancer drugs and reference inhibitors.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference(s) |
| Triazolopyridazine Derivative 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | - | 2.73 ± 0.33 | [1] |
| Triazolopyridazine Derivative 4q | 0.008 | - | - | - | [6] |
| Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) | >10 (on A549) | - | >10 (on HCT-116) | - | [5] |
| Cisplatin | 12.08 | >10 | 5.23 | - | [7][8] |
| Doxorubicin | - | 4.17 | 6.18 | - | [8] |
| Combretastatin A-4 (CA-4) | 0.009–0.012 | - | - | - | [6] |
Table 2: Comparative Kinase Inhibition (IC50 in µM)
| Compound/Drug | c-Met | Pim-1 | LRRK2 (Wild-Type) | LRRK2 (G2019S) | Reference(s) |
| Triazolopyridazine Derivative 12e | 0.090 | - | - | - | [1] |
| Triazolopyridazine Derivative 4g | 0.163 ± 0.01 | 0.283 ± 0.01 | - | - | [4] |
| Triazolopyridine Derivative | - | 0.00071 | - | - | [2] |
| [1][2][3]triazolo[4,3-b]pyridazine | - | - | - | Potent Inhibition | [9] |
| Foretinib | 0.019 | - | - | - | [1] |
| LRRK2-IN-1 | - | - | 0.013 | 0.006 | [10] |
Experimental Protocols for Activity Validation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used to confirm the biological activity of 6-Hydrazinotriazolo[4,3-b]pyridazine derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Induction: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.
Kinase Inhibition Assay
The inhibitory effect of the compounds on specific kinases can be determined using in vitro kinase assays.
Protocol (General):
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 6-Hydrazinotriazolo[4,3-b]pyridazine scaffold represents a highly promising framework for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic activity against a range of cancer cell lines and significant inhibitory effects on key oncogenic kinases such as c-Met and Pim-1. Their ability to induce apoptosis and modulate critical signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential.
The comparative data presented in this guide highlight the superior or comparable efficacy of certain triazolopyridazine derivatives to established anticancer drugs, warranting further investigation. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of the 6-Hydrazinotriazolo[4,3-b]pyridazine scaffold holds the potential to deliver a new generation of effective and targeted cancer therapies.
References
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Array BioPharma divulges new protein kinase pim inhibitors. (2012, December 11). BioWorld. [Link]
-
Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025, March 13). National Institutes of Health. [Link]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. (2014, August 22). ACS Publications. [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (2024, December 24). National Institutes of Health. [Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (n.d.). ResearchGate. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Institutes of Health. [Link]
-
Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. (2025, August 5). ResearchGate. [Link]
-
IC50 of compounds 4a-n and Cisplatin against MDA-MB-231 and MCF7 after 48 h of treat- ment activities. (n.d.). ResearchGate. [Link]
-
The IC50 values of the most active compound (7g) and the reference drug (cisplatin) across the four cell lines. (n.d.). ResearchGate. [Link]
-
Triazolopyridazine LRRK2 kinase inhibitors. (2013, April 1). PubMed. [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology & Biotechnology. [Link]
-
Innovstone Therapeutics divulges new LRRK2 inhibitors for Parkinson's disease. (2023, December 20). BioWorld. [Link]
-
Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. (n.d.). PubMed. [Link]
-
Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. (2022, August 11). PubMed Central. [Link]
-
Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (n.d.). PubMed. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. [Link]
-
Triptolide avoids cisplatin resistance and induces apoptosis via the reactive oxygen species/nuclear factor-κB pathway in SKOV3PT platinum-resistant human ovarian cancer cells. (n.d.). National Institutes of Health. [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). PubMed. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). National Institutes of Health. [Link]
-
PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. (n.d.). National Institutes of Health. [Link]
-
Representative c-Met inhibitors and our previously reported c-Met inhibitor (1). (n.d.). ResearchGate. [Link]
-
In vitro inhibition of (left, IC50) and binding to (right, Kd) LRRK2 G2019S by the six top candidates from the virtual screening. (n.d.). ResearchGate. [Link]
-
IC50 of compound 4 and compound 9 as well as doxorubicin (as a reference drug) on different cancer cell lines. (n.d.). ResearchGate. [Link]
-
Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018, February 1). PubMed. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Institutes of Health. [Link]
-
Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. (n.d.). Oncotarget. [Link]
-
Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balan. (2017, December 20). ScienceDirect. [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024, February 20). National Institutes of Health. [Link]
-
Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). National Institutes of Health. [Link]
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[2][5][12]. (n.d.). ResearchGate. [Link]
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[4,3-b]pyridazine Scaffold: A Comparative Analysis Against Established c-Met Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase c-Met is a high-value, clinically validated target in oncology. Its dysregulation through mutation, amplification, or overexpression drives tumor growth, invasion, and metastasis across a variety of human cancers.[1] While several small molecule inhibitors targeting c-Met have reached the clinic, the search for new chemical scaffolds with improved potency, selectivity, and pharmacological properties remains a critical endeavor. The triazolo[4,3-b]pyridazine core has emerged as a promising scaffold for developing potent c-Met inhibitors.[2] This guide provides an in-depth comparison of a representative triazolo[4,3-b]pyridazine compound with established, clinically relevant c-Met inhibitors, focusing on biochemical potency, cellular activity, and selectivity. We further detail the self-validating experimental protocols necessary to generate such comparative data, providing a framework for researchers evaluating novel kinase inhibitors.
Introduction: The Central Role of c-Met in Oncology
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a complex signaling network crucial for normal cellular processes like proliferation, motility, and morphogenesis.[3][4] In cancer, aberrant c-Met activation hijacks these pathways, including the RAS/MAPK and PI3K/AKT cascades, to promote oncogenesis.[5] This makes c-Met a prime target for therapeutic intervention.[1][6]
Several strategies have been employed to block this pathway, with ATP-competitive small molecule kinase inhibitors proving highly successful.[6] Drugs such as Crizotinib (a dual ALK/c-Met inhibitor), Capmatinib, and Tepotinib have demonstrated clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutations.[7][8][9] These inhibitors serve as benchmarks against which new chemical entities, such as those based on the triazolo[4,3-b]pyridazine scaffold, must be judged.
The Triazolo[4,3-b]pyridazine Scaffold: A Focus on Compound 4g
Recent research has highlighted the potential of the triazolo[4,3-b]pyridazine scaffold. For the purpose of this guide, we will focus on a specific published derivative, designated Compound 4g , which has been characterized as a potent dual c-Met/Pim-1 inhibitor.[10] This allows for a concrete comparison based on publicly available experimental data. Compound 4g demonstrated a strong inhibitory effect on c-Met with a reported IC50 of 0.163 µM.[10]
Comparative Analysis: Potency and Selectivity
An inhibitor's value is defined not only by its on-target potency but also by its selectivity across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[11][12] The following table summarizes the biochemical potency of Compound 4g against c-Met and compares it with the established inhibitors Capmatinib and Tepotinib.
| Compound | Scaffold | Target Kinase | Biochemical IC50 (nM) | Reference |
| Compound 4g | Triazolo[4,3-b]pyridazine | c-Met | 163 | [10] |
| Capmatinib | Imidazotriazine | c-Met | 0.13 | [13] |
| Tepotinib | Pyridinyl-dihydropyrrolone | c-Met | Data not specified in nM in provided sources, but described as a potent MET kinase inhibitor | [9][14][15] |
Note: Direct comparison of IC50 values should be approached with caution as assay conditions (e.g., ATP concentration) can vary between studies.[11]
As the data shows, while Compound 4g is a potent inhibitor in the sub-micromolar range, the clinically approved agent Capmatinib exhibits significantly higher potency at the biochemical level. This highlights the high bar for new compounds entering this therapeutic space.
Experimental Protocols & Methodologies
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the self-validating systems required to generate the comparative data discussed above.
Biochemical Kinase Assay: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a widely used, robust method for this determination.[16][17]
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This luminescent assay is universal for any ADP-generating enzyme, has a high dynamic range suitable for potent inhibitors, and is less prone to compound interference than fluorescence-based methods.[17][18]
-
Why measure at Km of ATP? For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Performing assays where the ATP concentration is equal to the Michaelis constant (Km) for that specific kinase allows for a more standardized comparison of inhibitor potencies across different kinases or studies.[11]
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Compound 4g) in the kinase reaction buffer. Include a DMSO-only vehicle control (representing 100% kinase activity) and a control with a known potent inhibitor or no enzyme (representing 0% activity).[19]
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix. This includes the kinase (e.g., recombinant human c-Met), the substrate peptide, and ATP at its Km concentration.[20]
-
Initiate Reaction: Add the serially diluted inhibitor to the wells and incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates the remaining, unconsumed ATP. Incubate at room temperature for 40 minutes.[17][20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.[16][17] Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data against the high (DMSO) and low (no enzyme) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Cellular Target Engagement Assay: Phospho-c-Met Western Blot
A potent biochemical inhibitor must also demonstrate activity in a cellular context. A Western blot to measure the inhibition of c-Met autophosphorylation in a relevant cancer cell line is a standard method for confirming cellular target engagement.[21]
Causality Behind Experimental Choices:
-
Why Phospho-Specific Antibodies? Using antibodies that only recognize the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235) provides a direct readout of the kinase's activation state.[22] Comparing this to the total c-Met level confirms that the inhibitor is blocking activity, not just reducing protein expression.
-
Why HGF Stimulation? In many cell lines, c-Met is not constitutively active. Stimulating the cells with HGF induces robust receptor phosphorylation, providing a strong signal against which to measure inhibition.[23]
Step-by-Step Protocol (Phospho-c-Met Western Blot):
-
Cell Culture: Plate a c-Met dependent cancer cell line (e.g., EBC-1, which has MET amplification) and allow cells to adhere overnight.[24]
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for several hours to reduce baseline receptor activation.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., Compound 4g) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.[25]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., pY1234/Y1235).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[26]
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation relative to the total c-Met and loading controls.
Visualizing Workflows and Pathways
Experimental and Logical Diagrams
Visualizing complex workflows and biological pathways is essential for clarity and understanding.
Caption: Key experimental workflows for inhibitor characterization.
Caption: Simplified c-Met signaling pathway and point of inhibition.
Conclusion and Future Directions
The triazolo[4,3-b]pyridazine scaffold represents a viable starting point for the development of novel c-Met kinase inhibitors. As demonstrated with Compound 4g, derivatives from this class can achieve potent, sub-micromolar inhibition of the target kinase.[10] However, when benchmarked against clinically approved agents like Capmatinib, it is clear that achieving superior biochemical potency is a significant challenge.[13]
For researchers in this field, the path forward involves iterative structure-activity relationship (SAR) studies to optimize this scaffold for enhanced potency and selectivity. Key considerations should include not only biochemical activity but also cellular potency, pharmacokinetic properties, and kinome-wide selectivity profiling to fully understand the compound's potential as a therapeutic agent. The robust, self-validating protocols detailed in this guide provide the necessary framework to rigorously evaluate these next-generation inhibitors and determine their true potential relative to the current standards of care.
References
- Tepotinib (Mechanism of Action) - PT Master Guide. (2024). PT Master Guide.
- An overview of the c-MET signaling p
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- What is the mechanism of Capmatinib Hydrochloride? (2024).
- Targeting the c-Met Signaling P
- Crizotinib: A comprehensive review. (n.d.). PMC - PubMed Central.
- Expert Commentary on the Product Profile of Tepotinib. (2021). CancerNetwork.
- c-MET. (n.d.). AbbVie Science.
- (PDF) Targeting the c-Met Signaling Pathway in Cancer. (n.d.).
- Capm
- Targeting the c-Met signaling p
- Key Characteristics of Tepotinib. (n.d.). NCBI.
- ADP-Glo™ Kinase Assay Protocol. (n.d.).
- Capmatinib (INC280)
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
- A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. (n.d.). Benchchem.
- Strategy toward Kinase-Selective Drug Discovery. (2023).
- ADP-Glo™ Kinase Assay. (n.d.).
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2011). PMC - NIH.
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). RSC Publishing.
- Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. (n.d.). PMC.
- Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (2008). PubMed.
- Molecular Imaging of c-Met Kinase Activity. (n.d.). PMC - NIH.
- Western blot analysis was performed for c-Met phosphorylation at... (n.d.).
- Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (n.d.).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. ptmasterguide.com [ptmasterguide.com]
- 15. Table 3, Key Characteristics of Tepotinib - Tepotinib (Tepmetko) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. promega.com [promega.com]
- 21. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to 6-Hydrazinotriazolo[4,3-b]pyridazine Derivatives as Emerging Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity. Within this dynamic field, the unique heterocyclic scaffold of triazolo[4,3-b]pyridazine has emerged as a promising pharmacophore for the development of potent anticancer drugs. This guide provides an in-depth, objective comparison of 6-Hydrazinotriazolo[4,3-b]pyridazine derivatives and their analogues, elucidating their mechanisms of action, comparative performance against established anticancer agents, and the experimental methodologies crucial for their validation.
The Rationale Behind Targeting Key Oncogenic Pathways
The anticancer activity of triazolo[4,3-b]pyridazine derivatives stems from their ability to interact with and inhibit crucial molecular targets that drive cancer cell proliferation, survival, and metastasis. Two predominant mechanisms of action have been identified for this class of compounds: the dual inhibition of c-Met and Pim-1 kinases, and the disruption of microtubule dynamics.
Dual Inhibition of c-Met and Pim-1 Kinases
The c-Met proto-oncogene and Pim-1 serine/threonine kinase are frequently overexpressed in a multitude of human cancers, contributing to tumor growth, angiogenesis, and metastasis.[1] The deregulation of the c-Met signaling pathway is a known prognostic indicator for poor outcomes in several cancers.[1] Similarly, Pim kinases are positive regulators of cell cycle progression.[1] Certain triazolo[4,3-b]pyridazine derivatives have been specifically designed to act as dual inhibitors of these two kinases, thereby simultaneously blocking multiple oncogenic signals. This dual-targeting strategy offers the potential for a more potent and durable antitumor response by mitigating the development of resistance.
The inhibition of c-Met and Pim-1 by these derivatives ultimately leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This disruption induces cell cycle arrest, primarily in the S phase, and triggers apoptosis, the programmed cell death, as evidenced by the increased activity of executioner caspases like caspase-9.[1]
Disruption of Microtubule Dynamics
Another class of triazolo[4,3-b]pyridazine derivatives functions as potent antitubulin agents.[3] Tubulin is the fundamental protein component of microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3] By binding to the colchicine-binding site on tubulin, these derivatives inhibit tubulin polymerization, thereby disrupting microtubule dynamics.[3] This interference with the mitotic spindle apparatus leads to a halt in the cell cycle at the G2/M phase, ultimately culminating in apoptotic cell death.[3]
Comparative Performance Analysis
The true measure of a novel anticancer agent lies in its performance relative to existing therapies. The following table summarizes the in vitro cytotoxic activity of representative 6-Hydrazinotriazolo[4,3-b]pyridazine derivatives and their analogues against various human cancer cell lines, with a comparison to the well-established anticancer agent Combretastatin A-4 (CA-4).
| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 4g | c-Met, Pim-1 | MCF-7 (Breast) | 0.163 (c-Met), 0.283 (Pim-1) | [1] |
| Derivative 4q | Tubulin | SGC-7901 (Gastric) | 0.014 | [3] |
| A549 (Lung) | 0.008 | [3] | ||
| HT-1080 (Fibrosarcoma) | 0.012 | [3] | ||
| Combretastatin A-4 (CA-4) | Tubulin | SGC-7901 (Gastric) | 0.009 | [3] |
| A549 (Lung) | 0.012 | [3] | ||
| HT-1080 (Fibrosarcoma) | 0.011 | [3] |
As the data indicates, derivative 4q exhibits remarkable antiproliferative activity, with IC₅₀ values comparable to, and in the case of the A549 lung cancer cell line, even exceeding that of the potent natural antitubulin agent, CA-4.[3] This underscores the potential of the triazolo[4,3-b]pyridazine scaffold as a template for developing highly effective anticancer drugs.
Experimental Validation: A Step-by-Step Protocol for MTT Assay
The validation of anticancer activity necessitates rigorous and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle
Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Triazolo[4,3-b]pyridazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-b]pyridazine derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 6-Hydrazinotriazolo[4,3-b]pyridazine scaffold and its derivatives represent a highly promising class of anticancer agents. Their diverse mechanisms of action, including dual kinase inhibition and antitubulin activity, coupled with their potent cytotoxic effects against a range of cancer cell lines, position them as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in animal models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation cancer therapeutics.
References
-
Al-Ostath, A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(1), 1-21. [Link]
-
Wang, L., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][3][4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules, 21(11), 1484. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PubMed Central. [Link]
-
ResearchGate. (2018). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]
-
MDPI. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][4]triazine Derivatives. MDPI. [Link]
-
Wiley Online Library. (2023). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity. [Link]
-
PubMed. (2023). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
-
PubMed. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed. [Link]
-
ResearchGate. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. PubMed Central. [Link]
-
Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
-
Nature. (2021). The activity of pyrazolo[4,3-e][1][3][4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
RSC Publishing. (2021). Discovery of[1][3][4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]
-
PubMed. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. [Link]
-
ResearchGate. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. [Link]
-
ResearchGate. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
-
MDPI. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. [Link]
-
PubMed. (1987). Bicyclic [b]-heteroannulated pyridazine derivatives--II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor. PubMed. [Link]
-
PubMed. (1986). Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. PubMed. [Link]
-
MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Triazolopyridazines for Researchers and Drug Development Professionals
Triazolopyridazines, a class of fused heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and drug development. Their structural resemblance to purine nucleosides allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficacy and novelty of potential drug candidates often hinge on the synthetic accessibility of the core scaffold and the feasibility of introducing diverse functionalities. This guide provides a comparative analysis of the primary synthetic routes to triazolopyridazines, offering insights into the mechanistic rationale, practical execution, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific research and development goals.
Synthesis of[1][2][3]Triazolo[4,3-b]pyridazines
The[1][2][3]triazolo[4,3-b]pyridazine isomer is a prevalent core in many biologically active molecules. The synthetic strategies to access this scaffold can be broadly categorized into building the triazole ring onto a pre-existing pyridazine core or constructing the pyridazine ring onto a triazole precursor.
Oxidative Cyclization of Pyridazinyl Hydrazones
A robust and widely employed method for the synthesis of[1][2][3]triazolo[4,3-b]pyridazines is the intramolecular oxidative cyclization of pyridazin-3-yl hydrazones. This approach is favored for its generally good yields and the ready availability of the starting materials.
Mechanistic Rationale: The core of this transformation involves the formation of a new N-N bond through the oxidation of the hydrazone nitrogen atoms. The choice of oxidant is critical and can influence the reaction conditions and substrate scope. The reaction proceeds through an initial oxidation of the hydrazone to an azo intermediate, which then undergoes an intramolecular electrophilic cyclization onto the pyridazine nitrogen, followed by aromatization to yield the final fused heterocyclic system.
Experimental Protocol: Synthesis of 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine
-
Hydrazone Formation: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) and stir at room temperature to afford 3-chloro-6-hydrazinylpyridazine. Subsequently, react the hydrazinylpyridazine with benzaldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid under reflux to yield the corresponding pyridazinyl hydrazone.
-
Oxidative Cyclization: Dissolve the pyridazinyl hydrazone (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile. Add an oxidizing agent such as iodobenzene diacetate (1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.
From Dihydropyridazinethiones and Hydrazides
An alternative strategy involves the condensation of dihydropyridazinethiones with hydrazides. This method is particularly useful for accessing derivatives with specific substitution patterns.
Mechanistic Rationale: This reaction proceeds through a condensation-cyclization sequence. The hydrazide initially attacks the thiocarbonyl group of the dihydropyridazinethione, followed by an intramolecular cyclization with the elimination of hydrogen sulfide to form the triazole ring.
Experimental Protocol: Synthesis of 7H-spiro[[1][2][3]triazolo[4,3-b]pyridazin-8,1′-cyclohexanes] [4]
-
Thione Formation: Transform the corresponding spiro[cycloalkane]pyridazinone into the thioxo derivative by reacting with phosphorus pentasulfide in a high-boiling solvent like pyridine or toluene under reflux.[4]
-
Condensation and Cyclization: React the resulting dihydropyridazinethione (1.0 eq) with benzhydrazide (1.1 eq) in a solvent such as ethanol or n-butanol under reflux for several hours.[4]
-
Isolation: Upon completion, cool the reaction mixture to allow the product to crystallize. Collect the solid by filtration, wash with a cold solvent, and dry to yield the target triazolopyridazine.[4]
Synthesis of[1][2][4]Triazolo[4,5-d]pyridazines
The[1][2][4]triazolo[4,5-d]pyridazine scaffold, an isomer with a different arrangement of nitrogen atoms, also exhibits significant biological activities. Key synthetic approaches to this system are outlined below.
Condensation of 1,2,3-Triazole Dicarbonyl Compounds with Hydrazine
A classical and effective method involves the reaction of a 1,2,3-triazole derivative bearing two adjacent carbonyl functionalities with hydrazine.[3]
Mechanistic Rationale: This is a double condensation reaction where the two nitrogen atoms of hydrazine react with the two carbonyl groups of the triazole precursor to form a dihydropyridazine ring, which then aromatizes to the final product. The reaction is typically driven by the formation of a stable, conjugated aromatic system.
Experimental Protocol: Synthesis of 1-Substituted[1][2][4]Triazolo[4,5-d]pyridazines [5]
-
Preparation of the Dicarbonyl Precursor: Prepare 1-substituted 4,5-diformyl-[1][2][4]triazole derivatives via a 1,3-dipolar cycloaddition of an aryl azide with acetylene dicarboxaldehyde mono-diethylacetal.[5]
-
Cyclocondensation: Dissolve the 1-substituted 4,5-diformyl-[1][2][4]triazole (1.0 eq) in a protic solvent like ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Cyclization of Diaminopyridazines
Another common route to[1][2][4]triazolo[4,5-d]pyridazines involves the diazotization of a 4,5-diaminopyridazine derivative, followed by intramolecular cyclization.[3]
Mechanistic Rationale: This reaction proceeds via the formation of a diazonium salt from one of the amino groups upon treatment with a nitrosating agent (e.g., sodium nitrite in an acidic medium). The resulting diazonium group is then attacked intramolecularly by the adjacent amino group, leading to the formation of the triazole ring.
Experimental Protocol: Synthesis of a[1][2][4]Triazolo[4,5-d]pyridazine from a Diaminopyridazine [1]
-
Dissolution: Dissolve the 4,5-diaminopyridazine starting material in an acidic aqueous solution, such as dilute hydrochloric acid or acetic acid, and cool the mixture to 0-5 °C in an ice bath.
-
Diazotization and Cyclization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry to yield the desired triazolopyridazine.
Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Oxidative Cyclization of Pyridazinyl Hydrazones | Pyridazines, Hydrazines, Aldehydes/Ketones | Oxidizing agents (e.g., IBD, NCS, MnO2) | Good to Excellent | Modular, good functional group tolerance, readily available starting materials. | Requires stoichiometric oxidants, which can be harsh and generate waste. |
| From Dihydropyridazinethiones | Pyridazinones, P4S10, Hydrazides | Phosphorus pentasulfide, Benzhydrazide | Moderate to Good | Access to specific spirocyclic derivatives.[4] | Requires handling of malodorous sulfur reagents, multi-step process. |
| Condensation of Triazole Dicarbonyls | Substituted Triazoles, Hydrazine | Hydrazine hydrate, Acid catalyst | Good | Straightforward cyclocondensation, good for specific substitution patterns. | Synthesis of the dicarbonyl precursor can be multi-stepped.[5] |
| Cyclization of Diaminopyridazines | Diaminopyridazines | Sodium nitrite, Acid | Good to Excellent | High-yielding, uses simple and inexpensive reagents. | The synthesis of substituted diaminopyridazines can be challenging. |
Visualization of Synthetic Pathways
Oxidative Cyclization of a Pyridazinyl Hydrazone
Caption: Workflow for the synthesis of[1][2][3]triazolo[4,3-b]pyridazines.
Synthesis from a Diaminopyridazine
Caption: Key steps in the formation of[1][2][4]triazolo[4,5-d]pyridazines.
Conclusion and Future Perspectives
The synthesis of triazolopyridazines is a well-established field with a variety of reliable methods at the disposal of synthetic chemists. The choice of a particular route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Classical methods, such as the condensation of dicarbonyl compounds and the cyclization of diamines, remain valuable for their simplicity and cost-effectiveness. However, modern approaches, including metal-catalyzed cross-coupling reactions and oxidative cyclizations, offer greater flexibility in introducing molecular diversity.
Future trends in the synthesis of triazolopyridazines are likely to focus on the development of more sustainable and efficient methodologies. This includes the exploration of metal-free catalytic systems, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the application of flow chemistry for safer and more scalable production. As the demand for novel and diverse triazolopyridazine derivatives in drug discovery continues to grow, innovation in their synthesis will be paramount.
References
- Keesara, S. R., et al. (2024).
- Arabian Journal of Chemistry. (2022).
-
ARKIVOC. (2001). Synthesis of novel[1][2][3]triazolo[4,3-b]pyridazines. 2001(v), 79-86.
- MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
- PMC - NIH.
-
ResearchGate. (2025). Synthesis of 1-Substituted[1][2][4]Triazolo[4,5-d]pyridazines as Precursors for Novel Tetraazapentalene Derivatives.
-
University of Michigan. (2001). Synthesis of novel[1][2][3]triazolo[4,3-b]pyridazines.
-
ResearchGate. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives.
- ResearchGate. (2025). 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines.
- ResearchGate. (2017). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines.
-
[Link]. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
Semantic Scholar. Novel[1][2][4]triazoles,[1][2][4]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives.
- ResearchGate. (2025). Synthesis, characterization and pharmacological studies on some triazolothiadiazines and triazolothiadiazoles containing naphtho [2, b] furan.
- ResearchGate. (2025).
- ResearchGate.
- ResearchGate. (2025). (PDF)
- MDPI. (2024).
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- NIH. (2022).
- PubMed. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Pyridazine Compounds via NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This is particularly true for heterocyclic compounds like pyridazines, a class of molecules with significant pharmacological interest due to their diverse biological activities.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of synthesized pyridazine derivatives. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Synthetic Challenge: A Representative Pyridazine Synthesis
To illustrate the principles of structural confirmation, we will consider a common and versatile method for pyridazine synthesis: the reaction of a 1,4-dicarbonyl compound with hydrazine.[2] A specific example is the condensation of a substituted 1,4-diketone with hydrazine hydrate to yield a 3,6-disubstituted pyridazine. The precise regiochemistry and confirmation of the final structure are paramount, as isomeric byproducts can occur.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides a detailed "map" of the carbon and proton framework of a molecule. For our synthesized pyridazine, ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.
The "Why" Behind the Experiment: Probing the Nuclei
At its core, NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of each nucleus.[4] This sensitivity is what allows us to differentiate between protons and carbons in different parts of the molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust NMR dataset begins with meticulous sample preparation.
Step-by-Step NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of the purified pyridazine derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The use of deuterated solvents prevents the large solvent signal from overwhelming the analyte signals.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube. This ensures homogeneity and allows for visual confirmation of complete dissolution.[5]
-
Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette. Solid impurities can degrade the quality of the NMR spectrum.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
Data Interpretation: Decoding the Pyridazine Spectrum
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons on the pyridazine ring are deshielded due to the electron-withdrawing nature of the nitrogen atoms and the aromatic ring current, typically appearing in the downfield region (7.0-9.5 ppm). The exact chemical shifts are highly dependent on the nature and position of the substituents. For instance, electron-donating groups will shift the signals of nearby protons to a lower ppm value (upfield), while electron-withdrawing groups will cause a downfield shift.[6]
-
Integration: The area under each signal is proportional to the number of protons it represents. This is crucial for determining the relative number of protons in different environments.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons. The "n+1" rule is a useful starting point, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity of protons and, in some cases, the dihedral angle between them.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. Carbons in the pyridazine ring are also deshielded and typically resonate in the aromatic region of the spectrum (120-160 ppm). The chemical shifts are sensitive to substituent effects, which can be predicted and compared to literature values for similar structures.[7]
2D NMR Techniques for Unambiguous Assignments
For more complex pyridazine derivatives, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. In these cases, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.[7][8]
Illustrative NMR Data for a Substituted Pyridazine
| Parameter | Expected Observation for a 3,6-disubstituted Pyridazine | Interpretation |
| ¹H Chemical Shift | Two signals in the aromatic region (e.g., 7.5-9.0 ppm). | Protons on the pyridazine ring. |
| ¹H Integration | Each signal integrates to 1H. | One proton in each unique environment. |
| ¹H Multiplicity | Two doublets. | Each proton is coupled to one neighboring proton. |
| ¹H Coupling Constant | J value of ~5-9 Hz. | Typical for ortho-coupling in a six-membered aromatic ring. |
| ¹³C Chemical Shift | Two signals in the aromatic carbon region (e.g., 125-155 ppm). | Two unique carbon environments in the pyridazine ring. |
Section 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[9] For our synthesized pyridazine, MS is essential for confirming the molecular formula and can also provide structural information through fragmentation analysis.
The "Why" Behind the Experiment: From Molecules to Ions
In its simplest form, a mass spectrometer ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z).[10] The most common ionization technique for this type of analysis is Electrospray Ionization (ESI), which is a "soft" ionization method that typically keeps the molecule intact, allowing for the determination of the molecular weight.[11]
Experimental Protocol: Preparing for Mass Analysis
Step-by-Step ESI-MS Sample Preparation:
-
Sample Concentration: Prepare a dilute solution of the purified pyridazine derivative (typically 1-10 µg/mL) in a suitable solvent.[12]
-
Solvent System: The solvent should be volatile and compatible with ESI. A mixture of methanol or acetonitrile with water is commonly used. A small amount of formic acid is often added to promote protonation in positive ion mode.[12]
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a syringe filter (0.22 or 0.45 µm) before injection into the mass spectrometer.
Data Interpretation: Reading the Mass Spectrum
The primary piece of information from an ESI-MS experiment is the molecular ion peak. In positive ion mode, this will typically be the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion can be used to determine the elemental composition of the molecule with high accuracy.
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) can be used to gain further structural information. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern can provide valuable clues about the structure of the molecule.[11]
For pyridazine derivatives, common fragmentation pathways include:
-
Loss of N₂: The N-N single bond in the pyridazine ring is relatively weak and can cleave to release a molecule of nitrogen gas (a loss of 28 Da).[13]
-
Loss of HCN: Cleavage of the ring can also lead to the loss of hydrogen cyanide (a loss of 27 Da).[13]
-
Cleavage of Substituents: The substituents on the pyridazine ring will also fragment in predictable ways, providing further evidence for their identity and location.
Illustrative MS Data for a Substituted Pyridazine
| Analysis | **Expected Observation for a 3,6-diphenylpyridazine (C₁₆H₁₂N₂) ** | Interpretation |
| High-Resolution MS | [M+H]⁺ peak with m/z corresponding to the calculated exact mass of C₁₆H₁₃N₂⁺. | Confirms the elemental composition. |
| MS/MS Fragmentation | A significant fragment ion corresponding to the loss of N₂ (28 Da). | Characteristic fragmentation of the pyridazine ring. |
| MS/MS Fragmentation | Fragment ions corresponding to the phenyl cation (C₆H₅⁺) at m/z 77. | Indicates the presence of phenyl substituents. |
Section 3: A Symbiotic Approach - NMR and MS in Concert
While both NMR and MS are powerful techniques on their own, their true strength lies in their combined use. NMR provides the detailed structural framework, while MS confirms the molecular weight and elemental composition. This orthogonal approach provides a self-validating system for structural confirmation.
Workflow for Structural Confirmation of a Synthesized Pyridazine
Caption: Workflow for the synthesis, purification, and structural confirmation of a pyridazine derivative.
Conclusion
The structural confirmation of synthesized pyridazine compounds is a critical step in chemical research and drug development. By employing a synergistic approach that combines the detailed architectural information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of their compounds. This guide has provided a framework for not only performing these experiments but also for understanding the underlying principles that make them so powerful. Adherence to these self-validating protocols will ensure the scientific integrity of your work and accelerate the pace of discovery.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The Journal of Chemical Physics. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing. Retrieved from [Link]
-
PubMed. (2007). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]
-
National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Retrieved from [Link]
-
ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]
-
National Institutes of Health. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
University of Alberta. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
ResearchGate. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
-
RSC Publishing. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. researchgate.net [researchgate.net]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. pubs.aip.org [pubs.aip.org]
The Rigid Advantage: Triazolo[4,3-b]pyridazine Scaffold Enhances Efficacy in Vinylogous CA-4 Analogues
A Comparative Guide to a New Generation of Tubulin Polymerization Inhibitors
In the landscape of anticancer drug discovery, tubulin has long been a validated and highly successful target.[1] Microtubule targeting agents disrupt the dynamics of tubulin polymerization, arresting cells in mitosis and ultimately leading to apoptosis.[1][2] Among the most potent of these is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, Combretum caffrum.[3] CA-4 exhibits powerful cytotoxic effects against a wide array of cancer cell lines by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[1][2]
However, the clinical development of CA-4 has been hampered by significant drawbacks. Its cis-stilbene bridge is prone to isomerization into the thermodynamically more stable, yet significantly less active, trans-isomer.[4][5] This instability, coupled with poor water solubility, has driven the exploration for structurally modified analogues that retain the potent antimitotic activity while overcoming these liabilities.[2][4]
One promising strategy has been the development of vinylogous CA-4 analogues, which extend the linker between the two aromatic rings. A significant leap forward in this area involves replacing the flexible and isomerizable linker with a rigid heterocyclic scaffold. This guide provides an in-depth comparison of the efficacy of a novel series of vinylogous CA-4 analogues featuring a rigid[1][6][7]triazolo[4,3-b]pyridazine scaffold, demonstrating their potential as superior anticancer agents.
The Rationale: Engineering Stability, Retaining Potency
The core concept behind the development of 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazines was to lock the crucial spatial orientation of the two aryl rings (the A-ring, typically a 3,4,5-trimethoxyphenyl group, and a substituted B-ring) that is essential for high-affinity binding to the colchicine site.[1][6] The easily isomerized (Z,E)-butadiene linker in traditional vinylogous CA-4 was replaced by the[1][6][7]triazolo[4,3-b]pyridazine core. This fused heterocyclic system acts as a rigid planar scaffold, effectively fixing the conformation and preventing the loss of activity due to cis-trans isomerization.[6][7][8]
This design maintains the key pharmacophoric features:
-
The 3,4,5-trimethoxyphenyl A-ring: Known to be critical for anchoring the molecule to tubulin.[1][9]
-
A substituted B-ring: Allowing for modulation of activity and properties.
-
A conformationally restricted linker: The triazolo[4,3-b]pyridazine scaffold mimics the active cis-conformation of CA-4.[1][6]
Below is a diagram illustrating the structural evolution from the unstable CA-4 to the rigid-scaffold analogue.
Caption: From unstable natural product to a stabilized analogue.
Comparative Efficacy: Antiproliferative Activity
A series of twenty-one 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazine analogues were synthesized and evaluated for their antiproliferative activity against three human cancer cell lines: gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).[1] The results demonstrate that these rigid analogues exhibit moderate to potent cytotoxic activity, with IC₅₀ values spanning from the nanomolar to the micromolar range.[1]
Among the synthesized compounds, analogue 4q , which features a 3-amino-4-methoxyphenyl moiety as the B-ring, displayed exceptionally high potency.[1][6][8] Its antiproliferative activity was found to be comparable to that of the parent compound, CA-4.[1][6][8]
| Compound | B-Ring Substituent | SGC-7901 IC₅₀ (µM) | A549 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) |
| CA-4 | 3-hydroxy-4-methoxyphenyl | 0.009 | 0.012 | 0.011 |
| 4q | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |
| 4a | Phenyl | 0.73 | 0.81 | 0.95 |
| 4e | 4-chlorophenyl | 0.15 | 0.22 | 0.18 |
| 4j | 4-nitrophenyl | >100 | >100 | >100 |
| Data synthesized from Xu et al., ACS Medicinal Chemistry Letters, 2016.[1][6] |
The data clearly indicates that the B-ring substitution plays a critical role in determining the cytotoxic potency. The 3-amino-4-methoxyphenyl group in compound 4q proved to be an optimal substitution, yielding activity on par with, and in the case of the A549 cell line, slightly exceeding that of CA-4.[1][6]
Mechanism of Action: Potent Inhibition of Tubulin Polymerization
To confirm that the observed cytotoxicity was a result of interaction with the microtubule system, the most active compound, 4q , was evaluated for its ability to inhibit tubulin polymerization in vitro.
Caption: Inhibition of microtubule formation by CA-4 analogues.
The experimental results confirmed that compound 4q is a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 1.80 µM.[1] While this is less potent than CA-4 (IC₅₀ = 0.64 µM) in the cell-free tubulin polymerization assay, it is still a strong indicator that the compound's primary mechanism of action is the disruption of microtubule dynamics.[1]
Further mechanistic studies revealed:
-
Immunostaining: Compound 4q significantly disrupted the microtubule network in A549 cells, providing visual confirmation of its intracellular activity.[1][6][8]
-
Cell Cycle Arrest: Treatment of A549 cells with 4q led to a dramatic arrest of the cell cycle in the G2/M phase, a hallmark of antimitotic agents that interfere with spindle formation.[1][6][8]
-
Molecular Modeling: Docking studies showed that 4q fits well into the colchicine binding site of tubulin, reinforcing the hypothesis that it shares the same molecular target as CA-4.[1][6][8]
Experimental Protocols
The following are summaries of the key experimental methodologies employed to evaluate the efficacy of the triazolo[4,3-b]pyridazine analogues.
Antiproliferative Assay (SRB Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for determining compound cytotoxicity.
-
Cell Plating: Human cancer cell lines (SGC-7901, A549, HT-1080) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., 4q ) and the reference compound (CA-4).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effect.
-
Cell Fixation: The cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to total cellular protein.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader.
-
Analysis: The absorbance is proportional to the number of living cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.
Tubulin Polymerization Assay
This cell-free assay directly measures a compound's ability to interfere with the formation of microtubules from purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (required for polymerization), and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The test compound (4q ) or control (CA-4, Paclitaxel) is added to the wells.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which corresponds to the incorporation of the reporter into growing microtubules, is monitored over time in a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization are measured. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.[1]
Conclusion and Future Directions
The strategic replacement of the flexible linker in vinylogous CA-4 with a rigid[1][6][7]triazolo[4,3-b]pyridazine scaffold has proven to be a highly successful approach. It effectively addresses the critical issue of isomeric instability that plagues the natural product CA-4, while maintaining, and in some cases, enhancing its potent anticancer activity.[1][6]
The lead compound from this series, 4q , demonstrates nanomolar cytotoxicity against multiple cancer cell lines and potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.[1][6][8] Its efficacy is comparable to CA-4, establishing it as a promising candidate for further preclinical development.
This work underscores the power of rational drug design in refining natural product scaffolds. The[1][6][7]triazolo[4,3-b]pyridazine core represents a valuable platform for developing a new generation of structurally stable, highly potent tubulin inhibitors for cancer therapy. Future investigations should focus on the pharmacokinetic properties and in vivo efficacy of these novel analogues to translate their in vitro promise into tangible clinical benefits.
References
-
Xu, Q., Wang, Y., Xu, J., Sun, M., Tian, H., Zuo, D., Guan, Q., Bao, K., Wu, Y., & Zhang, W. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202–1206. [Link]
-
Xu, Q., Wang, Y., Xu, J., Sun, M., Tian, H., Zuo, D., Guan, Q., Bao, K., Wu, Y., & Zhang, W. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health (NIH). [Link]
-
Xu, Q., Wang, Y., Xu, J., Sun, M., Tian, H., Zuo, D., Guan, Q., Bao, K., Wu, Y., & Zhang, W. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3- b] Pyridazines as Antitubulin Agents. PubMed. [Link]
-
Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Semantic Scholar. [Link]
-
Mahdavi, M., et al. (2015). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. National Institutes of Health (PMC). [Link]
-
Siemann, D. W., Chaplin, D. J., & Horsman, M. R. (2004). Combretastatin A4 phosphate. PubMed. [Link]
-
Krol, M., et al. (2017). Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. Scilit. [Link]
-
Tozer, G. M., Kanthou, C., & Baguley, B. C. (2003). The biology of the combretastatins as tumour vascular targeting agents. National Institutes of Health (PMC). [Link]
-
Sun, M., et al. (2022). Combretastatin a4 – Knowledge and References. Taylor & Francis Online. [Link]
-
Martínez-Pascual, S., et al. (2021). Structure-Activity Relationship Study of an Alkynylphosphonate and Vynilphosphonate Analogues of Calcitriol. PubMed. [Link]
-
Tron, G. C., et al. (2005). Synthesis and biological evaluation of vinylogous combretastatin A-4 derivatives. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
-
Song, M. Y. (2019). Design,synthesis And Structure-Activity Relationship Of Novel CA-4 Analogues As Tubulin Polymerization Inhibitors. Global Thesis. [Link]
-
Stefanski, T., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Antimicrobial Activity of New 1,2,4-Triazole Derivatives
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of newly synthesized 1,2,4-triazole derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis framework, all grounded in scientific integrity and practical expertise.
The Significance of 1,2,4-Triazoles in Antimicrobial Research
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif present in numerous clinically significant antimicrobial agents.[3][5][6] Well-known antifungal drugs like fluconazole and itraconazole feature this core structure, underscoring its importance in medicinal chemistry.[1][3][6][7] The primary mechanism of action for many antifungal triazoles involves the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol.[5][7][8] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[5][7][8] While the antifungal properties are well-documented, emerging research also highlights the potent antibacterial activity of various 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[2][3][4]
Experimental Design: A Foundation of Causality
A robust assessment of antimicrobial activity hinges on a well-conceived experimental design. The choices made at this stage directly influence the reliability and interpretability of the results.
Selection of Microbial Strains
The panel of microorganisms should be clinically relevant and diverse, encompassing:
-
Gram-Positive Bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA strains to assess activity against resistant pathogens) and Enterococcus faecalis.[1][2]
-
Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa, known for their intrinsic and acquired resistance mechanisms.[2]
-
Fungi: Candida albicans and Aspergillus niger are common human pathogens responsive to triazole-based drugs.[7][9]
The inclusion of standard reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for reproducibility and comparison across different studies.
Choice of Control Antibiotics
Positive controls are essential for validating the assay's sensitivity. The selection should include:
-
For Bacteria: A broad-spectrum antibiotic like Ciprofloxacin or Gentamicin.
-
For Fungi: A well-established triazole antifungal such as Fluconazole or a polyene like Amphotericin B.
A negative control (vehicle control, typically Dimethyl Sulfoxide - DMSO, used to dissolve the compounds) is also mandatory to ensure the solvent does not interfere with microbial growth.
Core Antimicrobial Susceptibility Testing Methodologies
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antimicrobial susceptibility testing.[10][11][12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a quantitative and reproducible technique.[10][13]
Experimental Workflow: From Compound to Comparative Data
The overall workflow for assessing the antimicrobial activity of new 1,2,4-triazole derivatives is a systematic process.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system, with positive and negative controls ensuring the reliability of the obtained MIC values.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Selected microbial strains
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and control antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds and controls in the appropriate broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Comparative Analysis: Interpreting the Data
The ultimate goal is to compare the antimicrobial efficacy of the new 1,2,4-triazole derivatives against existing agents. Summarizing the MIC values in a clear, tabular format is crucial for this comparison.
Table 1: Hypothetical MIC Values (in µg/mL) of New 1,2,4-Triazole Derivatives
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Derivative A | 8 | 16 | 4 |
| Derivative B | 4 | 8 | 2 |
| Derivative C | >64 | >64 | 32 |
| Ciprofloxacin | 0.5 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 1 |
N/A: Not Applicable
This table allows for a direct comparison of the potency of the new derivatives. For instance, Derivative B shows better activity than Derivative A against all tested strains. Both, however, are less potent than the standard drugs, indicating a need for further optimization.
Visualizing the Mechanism of Action
For triazole derivatives with promising antifungal activity, it is insightful to consider their likely mechanism of action. As previously mentioned, the inhibition of ergosterol biosynthesis is a key pathway.
Caption: Proposed Mechanism of Antifungal Action.
This diagram illustrates how 1,2,4-triazole derivatives can inhibit the 14α-demethylase enzyme, leading to a depletion of ergosterol and ultimately compromising the fungal cell membrane's integrity.[5][7][8]
Conclusion and Future Directions
The systematic assessment of new 1,2,4-triazole derivatives is a critical step in the discovery of novel antimicrobial agents. By employing standardized methodologies, such as the broth microdilution assay, and conducting a thorough comparative analysis, researchers can identify promising lead compounds. The structure-activity relationship (SAR) should be explored to understand how different chemical modifications to the 1,2,4-triazole scaffold influence antimicrobial potency. Future studies should also investigate the cytotoxicity of promising compounds to assess their therapeutic index and potential for clinical development.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC - NIH. (URL: [Link])
-
1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: [Link])
-
Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives - ResearchGate. (URL: [Link])
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (URL: [Link])
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])
-
Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. (URL: [Link])
-
Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. (URL: [Link])
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])
-
Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])
-
A comprehensive review on in-vitro methods for anti- microbial activity. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (URL: [Link])
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (URL: [Link])
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [Link])
-
Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives - ResearchGate. (URL: [Link])
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdb.apec.org [pdb.apec.org]
- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. woah.org [woah.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Activity of Polyphenol-Modified Azolo-azines
For researchers at the forefront of medicinal chemistry and drug development, the quest for potent antioxidant compounds is a perpetual frontier. Oxidative stress, the imbalance between free radicals and antioxidants in the body, is a known culprit in the pathogenesis of numerous diseases. In this guide, we delve into a promising class of molecules: polyphenol-modified azolo-azines. By wedding the structural versatility of azolo-azine scaffolds with the proven radical-scavenging prowess of polyphenols, chemists are unlocking new avenues for therapeutic intervention.
This guide provides an in-depth, objective comparison of the antioxidant activity of various polyphenol-modified azolo-azines. We will explore the causal relationships behind their synthesis and antioxidant efficacy, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Scientific Rationale: Synergizing Heterocycles and Polyphenols
Azolo-azines, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Their planar structures and multiple nitrogen atoms allow for diverse interactions with biological targets. However, in their unmodified state, their intrinsic antioxidant activity is often limited.
Polyphenols, conversely, are nature's master antioxidants.[3] The presence of multiple hydroxyl (-OH) groups on their aromatic rings allows them to readily donate hydrogen atoms or electrons to neutralize free radicals.[3] The key to their efficacy often lies in the substitution pattern of these hydroxyl groups, with catechol (1,2-dihydroxybenzene) and pyrogallol (1,2,3-trihydroxybenzene) moieties being particularly effective due to their ability to form stable radical intermediates.
The strategic conjugation of polyphenols to an azolo-azine core aims to create a hybrid molecule with enhanced antioxidant potential and potentially improved pharmacokinetic properties. The azolo-azine scaffold can act as a carrier, modulating the solubility and biological targeting of the polyphenol, while the polyphenol moiety imparts its potent radical-scavenging capabilities.
Comparative Analysis of Antioxidant Activity
Recent studies have focused on the synthesis and evaluation of stable σ-adducts of azolo[5,1-c]triazines and azolo[1,5-a]pyrimidines with various polyphenols.[4][5] A key finding from this research is that the choice of the polyphenol fragment is critical in determining the antioxidant capacity of the final conjugate.
While a comprehensive table of IC50 values for a wide range of polyphenol-modified azolo-azines is not yet available in the public literature, a consistent trend has emerged from screening these compounds. Adducts containing pyrogallol and catechol residues have demonstrated the highest antioxidant capacity.[4][5] This is attributed to the vicinal hydroxyl groups which enhance radical scavenging activity.
Interestingly, the conjugation of polyphenols to the azolo-azine scaffold has been observed to result in a decrease in the antioxidant ability of the synthesized adducts relative to the initial, unmodified polyphenols.[6][7] This suggests that while the azolo-azine core may offer other biological advantages, the primary antioxidant activity is still driven by the polyphenol moiety, and its chemical environment post-conjugation can influence its efficacy.
To provide a quantitative perspective, we can look at a related class of compounds, 1,2,4-triazole-3-thiones derived from phenolic acids. While not azolo-azines, they offer valuable insight into the antioxidant potential of polyphenol-modified azoles.
| Compound | Phenolic Acid Precursor | DPPH IC50 (μM) |
| Standard Antioxidants | ||
| Ascorbic Acid | - | 38.78 |
| Nordihydroguaiaretic acid (NDGA) | - | 20.83 |
| Synthesized Triazoles | ||
| 4-(4-hydroxyphenyl)-1,2,4-triazole-3-thione | p-Hydroxybenzoic acid | 130.81 |
| 4-(3,4-dihydroxyphenyl)-1,2,4-triazole-3-thione | Protocatechuic acid | 18.52 |
| 4-(3,4,5-trihydroxyphenyl)-1,2,4-triazole-3-thione | Gallic acid | 12.66 |
Data adapted from a study on 1,2,4-triazole-3-thiones containing phenolic acid moieties.[4]
The data clearly illustrates the structure-activity relationship. The triazole modified with a single hydroxyl group (from p-hydroxybenzoic acid) shows modest activity. The introduction of a catechol moiety (from protocatechuic acid) dramatically increases the antioxidant potency, with an IC50 value lower than the standard ascorbic acid. The most potent compound is the one bearing a pyrogallol group (from gallic acid), exhibiting the lowest IC50 value, signifying the highest radical scavenging activity.[4] This trend strongly supports the qualitative findings for polyphenol-modified azolo-azines, where catechol and pyrogallol adducts were also identified as the most potent.[4][5]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the general concept of modifying an azolo-azine core with different polyphenol moieties and the resulting hierarchy of antioxidant activity.
Caption: Structure-activity relationship of polyphenol-modified azolo-azines.
Key Experimental Protocols for Antioxidant Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. Below are detailed protocols for three of the most common methods used to evaluate the antioxidant activity of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark purple crystalline powder that forms a stable radical in solution. When reduced by an antioxidant, the purple color fades to a pale yellow, and the change in absorbance is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent.
-
Serial Dilutions: Create a series of dilutions of the test compound and the standard.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette. Then, add an equal volume of the different concentrations of the test compound or standard. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The change in absorbance is monitored spectrophotometrically.
Step-by-Step Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound or standard at various concentrations to a fixed volume of the diluted ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted in an acidic medium (pH 3.6). The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.
Step-by-Step Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water These are mixed in a 10:1:1 (v/v/v) ratio.
-
-
Reaction: The freshly prepared FRAP reagent is warmed to 37°C. A small volume of the test sample is then added to a larger volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Quantification: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
Conclusion and Future Directions
The conjugation of polyphenols to azolo-azine scaffolds presents a promising strategy for the development of novel antioxidant agents. The evidence strongly indicates that the antioxidant potency of these hybrid molecules is largely dictated by the nature of the polyphenol moiety, with catechol and pyrogallol derivatives demonstrating superior activity. While the current body of literature provides a strong qualitative comparison, there is a clear need for more extensive quantitative structure-activity relationship (QSAR) studies with comprehensive datasets of IC50 and FRAP values for a wider array of polyphenol-modified azolo-azines. Such data will be invaluable for the rational design of next-generation antioxidants with enhanced efficacy and favorable pharmacological profiles.
As research in this area progresses, it will be crucial to not only evaluate the in vitro antioxidant activity but also to assess the bioavailability, metabolic stability, and in vivo efficacy of these promising compounds. The detailed protocols and comparative insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
-
Ulomskiy, E. N., Ivanova, A. V., Gorbunov, E. B., et al. (2020). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Bioorganic & Medicinal Chemistry Letters, 30(13), 127216. [Link]
-
Ivanova, A. V., Shelepova, E. V., Ulomskiy, E. N., et al. (2020). The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments. Analytical and Bioanalytical Chemistry, 412(11), 2691–2703. [Link]
-
Zheng, Y. Z., Deng, G., Liang, Q., et al. (2010). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. Natural Product Communications, 5(11), 1759-1762. [Link]
-
Ivanova, A. V., Shelepova, E. V., Ulomskiy, E. N., et al. (2020). The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments. ResearchGate. [Link]
-
Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391. [Link]
-
Ulomskiy, E. N., Ivanova, A. V., Gorbunov, E. B., et al. (2020). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology, 8(2), 221-264. [Link]
-
Iuga, C., & Alvarez-Idaboy, J. R. (2013). The antioxidant activity of pyrogallol. International Journal of Quantum Chemistry, 113(12), 1630-1638. [Link]
-
Olszowy, M. (2019). What is responsible for antioxidant properties of polyphenolic compounds from plants?. Plant Physiology and Biochemistry, 144, 135-143. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]
-
Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of flavonoids by a kinetic competition study. Food and Chemical Toxicology, 42(1), 45-51. [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium (IV) ion and post-column derivatization in high-performance liquid chromatography. Journal of agricultural and food chemistry, 52(26), 7970-7981. [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. [Link]
-
Rusinov, V. L., Ulomsky, E. N., Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (2013). Azolo[1, 5-a] pyrimidines. In Advances in Heterocyclic Chemistry (Vol. 109, pp. 1-103). Academic Press. [Link]
-
Charushin, V. N., Chupakhin, O. N., & van der Plas, H. C. (1995). The S N H reactions: a new strategy for C-C bond formation. In Advances in Heterocyclic Chemistry (Vol. 64, pp. 1-89). Academic Press. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][5][6]triazole Derivatives. ChemRxiv. [Link]
-
Gomaa, A. M., & Ali, M. A. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
-
Kopchuk, D. S., Trestsova, M. A., Santra, S., et al. (2022). Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity. Molecules, 27(1), 274. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azolo[1,5- a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Hydrazinotriazolo[4,3-b]pyridazine
A Comprehensive Guide to the Safe Disposal of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine
This document provides essential safety and logistical information for the proper disposal of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine. As a hydrazine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic compound containing a hydrazine functional group. While specific toxicological data for this exact molecule is limited, the known hazards of its structural class—hydrazine derivatives and triazolopyridazines—necessitate treating it as a hazardous substance.[1] The primary risks are associated with its potential toxicity and reactivity.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard warnings for {[1][2][3]Triazolo[4,3-b]pyridazin-6-yl}hydrazine[4]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Many hydrazine derivatives are also suspected carcinogens.[1][2] Therefore, it is prudent to handle 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine with the assumption that it may have carcinogenic potential.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[4] | ❗ |
| Skin Irritation | Causes irritation upon direct contact with the skin.[4] | ❗ |
| Eye Irritation | Causes serious irritation to the eyes.[4] | ❗ |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[4] | ❗ |
| Potential Hazard | ||
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer.[1][2] |
Regulatory Framework
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its hazardous characteristics, 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine and its contaminated waste must be managed as hazardous waste.[7] All personnel handling this compound must be trained on its proper handling and storage, and all disposal activities must comply with federal, state, and local regulations.[8]
The Occupational Safety and Health Administration (OSHA) sets standards for worker safety.[9] For hydrazine compounds, OSHA has established Permissible Exposure Limits (PELs) to protect workers from inhalation hazards.[3][8][10] While a specific PEL for this compound does not exist, the limits for hydrazine (1.0 ppm as an 8-hour time-weighted average) should be considered a benchmark for ensuring adequate ventilation and handling practices.[8][10]
Personnel Protection and Engineering Controls
Given the compound's hazardous nature, stringent safety measures are mandatory.
-
Engineering Controls: All work involving 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The ventilation system should be adequate to maintain airborne concentrations well below established exposure limits for hydrazine compounds.[10]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE.[8]
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber) are required.
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[11]
-
Lab Coat: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved positive-pressure supplied-air respirator should be used.[3][10]
-
Step-by-Step Disposal Protocols
Disposal must be approached systematically, from waste collection to final treatment. Small quantities of waste generated in a research setting can often be chemically neutralized in the lab before collection by a licensed waste disposal contractor. Large quantities should be disposed of directly via a certified hazardous waste management company.
Method A: Chemical Neutralization via Oxidation (for small quantities)
This protocol is based on the established method of oxidizing hydrazine compounds with hypochlorite solutions.[7][11][12] This process converts the hazardous hydrazine moiety into less toxic byproducts.
Step 1: Preparation
-
Conduct the entire procedure within a certified chemical fume hood.
-
Wear all required PPE as described in Section 3.
-
Prepare a neutralizing solution of aqueous sodium hypochlorite (bleach, ~5% w/w) or calcium hypochlorite (~5% w/w).[12]
Step 2: Dilution
-
If dealing with solid 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine, first dissolve it in a suitable solvent, such as water or a water-miscible organic solvent.
-
For aqueous solutions, dilute with water until the concentration of the hydrazine compound is less than 5% w/w.[12] This dilution is a critical safety step to control the rate of the subsequent exothermic reaction.
Step 3: Neutralization
-
Slowly and with constant stirring, add the ~5% hypochlorite solution to the diluted waste. A 1:1 ratio by volume is a general starting point, but the goal is to add an excess of the oxidizing agent to ensure complete destruction of the hydrazine.[12]
-
Be aware that the reaction may be exothermic. Add the hypochlorite solution in small portions to manage any heat generation.
-
Allow the mixture to react for at least two hours to ensure the complete degradation of the hydrazine compound.
Step 4: Final Disposal
-
After neutralization, the resulting solution should be checked for pH and adjusted to be within the acceptable range for your institution's waste stream (typically between 6 and 9).
-
The neutralized waste should be collected in a properly labeled hazardous waste container for pickup by a licensed waste disposal contractor.[11][12] Do not drain into the sewer unless permitted by local regulations and after confirming complete neutralization.[2]
Method B: Incineration (for large quantities)
For larger quantities of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine or contaminated materials, direct chemical neutralization may not be feasible or safe.
Step 1: Waste Collection and Storage
-
Collect the waste material in a clearly labeled, sealed, and compatible container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13]
Step 2: Professional Disposal
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
The preferred method of disposal for many hydrazine-containing wastes is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is vital.
-
Spill Cleanup:
-
Evacuate the immediate area and alert others.[11]
-
If the spill is significant, contact your EHS office immediately.
-
For small spills, and only if properly trained and equipped with appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material like sand or earth.[11]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8][14]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[10][15]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes, followed by washing with soap and water.[10] Remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink large amounts of water. Seek immediate medical attention.[10][16]
-
Waste Management Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. {[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}hydrazine | C5H6N6 | CID 4264519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 10. arxada.com [arxada.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering the Safe Handling of 6-Hydrazinotriazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
Mastering the Safe Handling of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the novel heterocyclic compound 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine represents a promising scaffold for new therapeutic agents. However, its chemical structure, incorporating a hydrazine moiety, necessitates a robust and well-understood safety protocol. This guide provides essential, experience-driven information on the proper personal protective equipment (PPE), operational procedures, and disposal methods for this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and eye irritation and may lead to respiratory irritation[4]. The presence of the hydrazine group suggests potential for more severe health effects, as hydrazines as a class are known to be corrosive, potential carcinogens, and can be reactive[5]. Therefore, a comprehensive safety strategy is not just recommended, it is imperative.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆ | |
| Molecular Weight | 150.14 g/mol | |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with handling 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection: Shielding Against the Unseen
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound in liquid or solid form. They must meet ANSI Z87.1 standards for impact and splash protection.
-
Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of splashing or when handling larger quantities of the material.
Skin Protection: An Impermeable Barrier
Dermal contact is a primary route of exposure, and this compound is known to be harmful upon skin contact and to cause skin irritation.
-
Gloves: Chemical-resistant gloves are essential. While a specific glove type is not listed in the available safety data, for hydrazine compounds, double gloving with a nitrile or neoprene outer glove is a common and recommended practice. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat is the standard. Ensure it is fully buttoned to provide maximum coverage.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory practice that is especially important when working with hazardous materials.
Respiratory Protection: Ensuring Clean Air
Inhalation of dust or aerosols of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine can be harmful and may cause respiratory irritation.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified and properly functioning chemical fume hood.
-
Respirator: In the event of a spill or the need to work outside of a fume hood (which should be avoided), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. Personnel must be properly fit-tested and trained in the use of respirators.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
-
Don all required PPE as outlined above.
-
-
Handling the Compound:
-
Carefully weigh the solid compound in the fume hood. Use a tared weigh boat or paper to avoid contamination of the balance.
-
When transferring the solid, use a spatula and avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Be mindful of any potential exothermic reactions.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using a suitable decontaminating solution (e.g., a dilute solution of sodium hypochlorite, followed by a water rinse).
-
Carefully remove and dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine and any contaminated materials is a critical final step in the safe handling workflow.
-
Waste Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (unused solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Chemical Neutralization: For the disposal of dilute aqueous solutions, chemical neutralization can be employed. This should be done in a fume hood with appropriate PPE.
-
Sodium Hypochlorite Oxidation: Slowly add a dilute solution of sodium hypochlorite (less than 5% available chlorine) to the dilute hydrazine solution with stirring. The reaction is exothermic, so the addition should be gradual. The optimal pH for this reaction is between 5 and 8. An excess of sodium hypochlorite should be used to ensure complete destruction.
-
Hydrogen Peroxide Oxidation: A dilute solution of hydrogen peroxide can also be used. Two moles of hydrogen peroxide are required for every mole of hydrazine. A slight excess of hydrogen peroxide is recommended.
-
-
Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the key stages and safety considerations in the handling of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
Caption: Workflow for the safe handling of 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine.
By adhering to these rigorous safety protocols, researchers can confidently work with 6-Hydrazino[1][2][3]triazolo[4,3-b]pyridazine, unlocking its potential in drug discovery while ensuring a safe and secure laboratory environment.
References
-
LookChem. Safety Data Sheet for a related compound. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
